N-Tritylglycine hydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tritylamino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWIJIQSMIKZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292529 | |
| Record name | N-Tritylglycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116435-38-2 | |
| Record name | N-(Triphenylmethyl)glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116435-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tritylglycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Tritylglycine Hydrazide: A Comprehensive Technical Guide for Advanced Research
Abstract
N-Tritylglycine hydrazide is a pivotal building block in contemporary chemical synthesis, particularly within the realms of peptide chemistry and the development of novel pharmaceutical agents. The strategic incorporation of the bulky trityl protecting group on the glycine nitrogen and the reactive hydrazide moiety at the C-terminus provides a unique combination of stability and selective reactivity. This guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of N-Tritylglycine hydrazide. It further details its critical applications, provides validated experimental protocols, and outlines essential safety and handling procedures to support its effective and safe utilization in research and development.
Core Chemical Properties and Characterization
N-Tritylglycine hydrazide's utility is fundamentally derived from its distinct chemical structure. The trityl (triphenylmethyl) group offers substantial steric hindrance, protecting the glycine's amino group during synthetic steps, while the hydrazide functional group serves as a versatile handle for subsequent reactions, most notably in the formation of peptide bonds or the construction of heterocyclic systems.
Physicochemical Data
A summary of the key physicochemical properties of N-Tritylglycine and its related precursors is presented below for easy reference. These properties are crucial for designing experiments, including reaction setup, solvent selection, and purification strategies.
| Property | N-Tritylglycine | N-Tritylglycine Hydrazide (Predicted) |
| Molecular Formula | C₂₁H₁₉NO₂[1] | C₂₁H₂₁N₃O |
| Molecular Weight | 317.38 g/mol | ~331.42 g/mol |
| Appearance | White powder[2] | Solid (Predicted) |
| Melting Point | 240-250 °C[3] | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents | Expected solubility in polar organic solvents |
| CAS Number | 5893-05-0 | Not available |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), a singlet for the methylene protons of the glycine backbone, and signals corresponding to the hydrazide protons.
-
¹³C NMR: The spectrum will display signals for the quaternary carbon and the aromatic carbons of the trityl group, the methylene carbon of glycine, and the carbonyl carbon.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine and hydrazide, C=O stretching of the carbonyl group, and characteristic aromatic C-H and C=C stretching from the trityl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a primary indicator of successful synthesis.
Synthesis and Purification
The synthesis of N-Tritylglycine hydrazide is typically achieved from its carboxylic acid precursor, N-Tritylglycine. The process involves the activation of the carboxylic acid followed by reaction with hydrazine.
Synthetic Workflow
The overall synthetic pathway is a two-step process starting from glycine. The first step is the protection of the amino group with the trityl group, followed by the conversion of the resulting carboxylic acid to the hydrazide.
Caption: Synthesis of N-Tritylglycine Hydrazide.
Detailed Experimental Protocol: Synthesis of N-Tritylglycine Hydrazide
This protocol describes a standard laboratory procedure for the synthesis of N-Tritylglycine hydrazide from N-Tritylglycine.
Materials:
-
N-Tritylglycine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Tritylglycine in anhydrous THF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
Hydrazinolysis: Slowly add hydrazine hydrate to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Remove the THF under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude N-Tritylglycine hydrazide can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Reactivity and Mechanistic Considerations
The chemical behavior of N-Tritylglycine hydrazide is dominated by the interplay between the sterically demanding trityl group and the nucleophilic hydrazide moiety.
The Role of the Trityl Group
The trityl group serves as an acid-labile protecting group. Its bulkiness prevents unwanted side reactions at the nitrogen atom during peptide coupling or other synthetic transformations. The stability of the trityl group is highly dependent on the pH of the reaction medium. It is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine. This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.
Reactivity of the Hydrazide Functional Group
The hydrazide group is a potent nucleophile and a versatile precursor for various chemical transformations.
-
Peptide Bond Formation: The primary application of N-Tritylglycine hydrazide is in the synthesis of peptides.[2] The hydrazide can be converted to a highly reactive acyl azide intermediate, which then readily couples with the N-terminus of a growing peptide chain. This method, known as the azide coupling method, is particularly advantageous as it minimizes racemization.
-
Heterocycle Synthesis: Hydrazides are valuable synthons for the construction of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.[4] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[4][5][6]
-
Formation of Hydrazones: The hydrazide can condense with aldehydes and ketones to form hydrazones.[6] This reaction is often reversible and can be used in dynamic combinatorial chemistry or for the preparation of peptoid surrogates.[7][8]
Caption: Key reactions of N-Tritylglycine Hydrazide.
Applications in Research and Drug Development
The unique structural features of N-Tritylglycine hydrazide make it a valuable tool for researchers in peptide synthesis and medicinal chemistry.
Peptide Synthesis
N-Tritylglycine hydrazide is primarily used in solution-phase peptide synthesis.[2] Its application in solid-phase peptide synthesis (SPPS) is also emerging, where it can be used to generate peptide hydrazides that are crucial intermediates for fragment condensation strategies in the synthesis of large peptides and proteins.[9] The use of hydrazides allows for the coupling of peptide fragments with minimal risk of epimerization, a common side reaction in other coupling methods.
Peptidomimetics and Peptoids
The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. N-substituted glycine derivatives, or peptoids, are an important class of peptidomimetics.[7] N-Tritylglycine hydrazide can serve as a precursor for the synthesis of peptoid structures, where the hydrazide moiety can be further functionalized to introduce diverse side chains.[7][8]
Drug Discovery
Hydrazide and hydrazone motifs are present in a wide range of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticonvulsant, and anticancer effects.[4][6] N-Tritylglycine hydrazide can be used as a starting material to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The glycine scaffold provides a simple and versatile backbone that can be readily elaborated.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N-Tritylglycine hydrazide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like hydrazine.[3][10]
-
Storage: Store N-Tritylglycine hydrazide in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][10]
-
Hydrazine Handling: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[11] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[3][10] Consult the specific Safety Data Sheet (SDS) for hydrazine hydrate before use.
Conclusion
N-Tritylglycine hydrazide is a highly versatile and valuable reagent for chemical synthesis. Its strategic design, combining a sterically bulky, acid-labile protecting group with a reactive hydrazide functionality, provides chemists with a powerful tool for the construction of complex peptides, peptidomimetics, and heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in advancing research and drug development.
References
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides . Organic Chemistry Portal. [Link]
-
N-Tritylglycine, 98% | 301515-10G . Scientific Laboratory Supplies. [Link]
-
N-Tritylglycine | C21H19NO2 | CID 248898 . PubChem, NIH. [Link]
-
SAFETY DATA SHEET - Triglycine . Fisher Scientific. [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists . PMC, NIH. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI. [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]
-
Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists . PubMed. [Link]
-
Triglycine - SAFETY DATA SHEET . [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]
-
SAFETY DATA SHEET - Hydrazine hydrate . [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling . PMC, NIH. [Link]
-
Hydrazine | H2N-NH2 | CID 9321 . PubChem, NIH. [Link]
Sources
- 1. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Tritylglycine hydrazide CAS number 116435-38-2
The following technical guide provides an in-depth analysis of N-Tritylglycine Hydrazide (CAS 116435-38-2) . This document is structured for researchers requiring actionable synthesis protocols, mechanistic insights into its utility in peptide chemistry, and rigorous quality control standards.
CAS Number: 116435-38-2
Chemical Formula:
Executive Summary & Core Utility
N-Tritylglycine hydrazide is a specialized building block primarily utilized in peptide synthesis and bioconjugation . Its structural value lies in the orthogonality of the Trityl (Trt) protecting group combined with the reactivity of the hydrazide moiety.
Why This Reagent Matters
-
Orthogonality to Base-Labile Groups: Unlike Fmoc-protected amino acids, the N-Trityl group is stable to basic conditions. This allows for the synthesis of the hydrazide directly from an ester precursor using hydrazine hydrate—a reaction that would cleave an Fmoc group.
-
Mild Acid Lability: The Trityl group can be removed under extremely mild acidic conditions (e.g., 1% TFA or acetic acid), preserving other acid-sensitive protecting groups (like Boc or t-Bu) elsewhere in a complex molecule.
-
Hydrazide Ligation: The hydrazide function serves as a latent thioester surrogate. It can be activated via oxidation (to acyl diazene) or nitrosylation (to acyl azide) for chemoselective ligation, making this compound a critical intermediate in Native Chemical Ligation (NCL) strategies where a Glycine residue is required at the ligation junction.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
| Property | Data | Note |
| Appearance | White to off-white crystalline powder | High purity is essential for ligation efficiency. |
| Solubility | Soluble in DCM, DMF, DMSO; Low solubility in water | The bulky Trityl group confers lipophilicity. |
| Melting Point | ~140–145 °C (Decomposes) | Value derived from analogous Trt-amino acid derivatives. |
| Stability | Stable at room temperature; Moisture sensitive | Store under inert atmosphere (Argon/Nitrogen). |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | Nucleophilic at neutral pH. |
Synthesis Protocol: Self-Validating Workflow
The following protocol describes the synthesis of N-Tritylglycine Hydrazide from Glycine Methyl Ester. This route is preferred for its high yield and avoidance of racemization (not applicable to Glycine, but critical for chiral analogs).
Phase 1: N-Tritylation of Glycine Methyl Ester
Reaction:
-
Setup: In a flame-dried round-bottom flask, suspend Glycine Methyl Ester Hydrochloride (1.0 eq) in dry Dichloromethane (DCM) (concentration ~0.2 M).
-
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. The solution will clarify as the free base is formed.
-
Tritylation: Add Trityl Chloride (Trt-Cl) (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). Product (
) is less polar than the starting material. -
Workup: Wash the organic layer with water (
), 5% citric acid ( , quick wash to remove TEA, avoid prolonged contact to prevent Trt cleavage), and brine. Dry over . -
Isolation: Concentrate in vacuo. Recrystallize from Methanol/Water to obtain Trt-Gly-OMe .
Phase 2: Hydrazinolysis
Reaction:
-
Dissolution: Dissolve Trt-Gly-OMe (1.0 eq) in Methanol (concentration ~0.1 M).
-
Reagent Addition: Add Hydrazine Hydrate (5.0–10.0 eq). Critical: Excess hydrazine is required to prevent the formation of the symmetrical dimer (
). -
Incubation: Stir at RT for 12–24 hours. Alternatively, heat to reflux for 2 hours if reaction is sluggish.
-
Checkpoint: TLC (DCM/MeOH 9:1) will show the disappearance of the ester and appearance of the more polar hydrazide.
-
-
Workup: Evaporate the solvent and excess hydrazine in vacuo.
-
Caution: Hydrazine is toxic.[2] Use a bleach trap for the vacuum pump exhaust.
-
-
Purification: Dissolve the residue in a minimal amount of DCM. Precipitate by adding cold Diethyl Ether or Hexane . Filter the white solid.
-
Drying: Dry under high vacuum to remove trace hydrazine.
Applications & Mechanisms
A. Peptide Ligation via Acyl Azide (The Azide Method)
N-Tritylglycine hydrazide serves as a precursor for generating reactive acyl azides without exposing the N-terminus to harsh deprotection cycles.
Mechanism:
-
Activation: The hydrazide is treated with tert-butyl nitrite (
) and acid (HCl) at -20°C. -
Transformation:
(Acyl Azide). -
Coupling: The acyl azide reacts with an amino-component (
) to form a peptide bond ( ). -
Advantage: This method minimizes racemization (though not an issue for Glycine) and allows coupling at low temperatures.
B. Hydrazone Ligation & Bioconjugation
The hydrazide group reacts specifically with aldehydes or ketones to form hydrazones. This is widely used for labeling glycoproteins or attaching linkers.
Workflow Diagram: The following graph illustrates the decision logic and chemical flow for using N-Tritylglycine hydrazide.
Caption: Operational workflow for N-Tritylglycine hydrazide in peptide coupling (left) and bioconjugation (right).
Quality Control & Characterization
To ensure the integrity of the reagent before use in sensitive steps (like GMP synthesis), verify the following parameters:
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ||
| Purity | HPLC (C18, ACN/Water) | |
| Mass Spec | ESI-MS (Positive Mode) | |
| Hydrazine Content | Colorimetric (p-DMAB) |
Safety & Handling
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[2]
-
Storage: Store at
under argon. The hydrazide group can oxidize slowly in air to form the diimide or hydrazone if aldehydes are present in the atmosphere. -
Disposal: Hydrazides should be treated with bleach (sodium hypochlorite) to oxidize them to nitrogen gas before disposal, preventing the formation of azides in sewer systems.
References
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet: N-Tritylglycine Hydrazide. Retrieved from
-
Stelzer, G., et al. (2016). "The use of N-Boc-protected hydrazine in the Ugi tetrazole reaction." Synthesis, 48, 1122-1130.[3] (Contextual grounding on hydrazine reactivity). Retrieved from
-
Sigma-Aldrich. (n.d.).[4] Product Specification: N-Tritylglycine. (Precursor data). Retrieved from
-
Brosse, N., et al. (2000).[5] "Efficient method for the preparation of 1,1-substituted hydrazines."[5] Journal of Organic Chemistry, 65, 4370-4374.[5] Retrieved from
Sources
- 1. parchem.com [parchem.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]
- 4. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Introduction to a Versatile Chemical Intermediate
An In-Depth Technical Guide to N-Tritylglycine Hydrazide: Structure, Synthesis, and Application
Abstract
N-Tritylglycine hydrazide is a specialized bifunctional molecule of significant interest to researchers in peptide chemistry, drug discovery, and materials science. It synergistically combines the bulky, acid-labile trityl (triphenylmethyl) protecting group at the N-terminus with a highly reactive hydrazide moiety at the C-terminus. This unique structural arrangement makes it a valuable building block for the synthesis of complex peptide fragments and other macromolecular conjugates. The trityl group offers robust protection during many synthetic steps while allowing for selective deprotection under mild acidic conditions, preserving other sensitive functionalities. Concurrently, the C-terminal hydrazide serves as a versatile chemical handle for peptide fragment condensation, native chemical ligation strategies, and the formation of stable hydrazone linkages. This guide provides a comprehensive overview of the structure, physicochemical properties, a field-proven synthesis protocol, and key applications of N-Tritylglycine hydrazide, designed to equip researchers and drug development professionals with the technical insights required for its effective utilization.
In the intricate field of peptide synthesis, the strategic use of protecting groups and reactive functionalities is paramount. N-Tritylglycine hydrazide emerges as a key player, offering a pre-packaged solution for introducing a protected glycine unit with a C-terminus primed for further elaboration.
-
The N-Trityl Protecting Group : The triphenylmethyl (Trt) group is a sterically hindered N-protecting group. Its principal advantage is its lability under mild acidic conditions (e.g., dilute trifluoroacetic acid), which allows for its removal without cleaving more robust protecting groups like Boc or Fmoc, or peptide-resin linkages like the Wang linker.[1] This orthogonality is fundamental in complex, multi-step synthetic strategies.
-
The C-Terminal Hydrazide Functionality : Peptide hydrazides are stable, crystalline intermediates that are significantly more versatile than their corresponding carboxylic acids or esters.[1] They are critical precursors for the generation of peptide azides, which are subsequently used in chemoselective ligation techniques to assemble large proteins from smaller, unprotected peptide fragments. This "fragment condensation" approach is essential for accessing proteins beyond the practical length limits of linear solid-phase peptide synthesis (SPPS).[2][3][4]
Molecular Structure and Physicochemical Properties
N-Tritylglycine hydrazide is an achiral molecule characterized by a central glycine scaffold. The amine is substituted with the bulky, three-dimensional trityl group, and the carboxyl group is converted into a hydrazide.
-
IUPAC Name : 2-(tritylamino)acetohydrazide
-
Synonyms : N-(Triphenylmethyl)glycine hydrazide, Trt-Gly-NHNH₂
The structural properties of the precursor, N-Tritylglycine, are well-documented.[5][6][7] Based on this precursor, the properties of the hydrazide derivative can be accurately determined.
| Property | Value | Source / Method |
| Molecular Formula | C₂₁H₂₁N₃O | Calculated |
| Molecular Weight | 331.42 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from N-Tritylglycine[6] |
| Key Functional Groups | Secondary Amine, Hydrazide, 3x Phenyl Rings | Structural Analysis |
| Solubility | Soluble in DMF, DCM, THF; poorly soluble in water | Inferred from structure & precursors |
| Precursor CAS No. | 5893-05-0 (for N-Tritylglycine) | [5][7] |
Synthesis of N-Tritylglycine Hydrazide
The most direct and reliable synthesis of N-Tritylglycine hydrazide involves the conversion of the parent N-Tritylglycine into an activated species, followed by nucleophilic attack by hydrazine. The following protocol outlines a robust method using an active ester intermediate.
Synthesis Rationale and Workflow
The causality behind this two-step, one-pot procedure is rooted in chemical reactivity principles. The carboxylic acid of N-Tritylglycine is not sufficiently electrophilic to react directly with hydrazine at an appreciable rate. Therefore, it must first be "activated."
-
Activation Step : We convert the carboxylic acid to a p-nitrophenyl (PNP) ester. PNP is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This dramatically increases the electrophilicity of the carbonyl carbon.
-
Hydrazinolysis Step : Anhydrous hydrazine is introduced as the nucleophile. It readily attacks the activated carbonyl carbon of the PNP ester, displacing the p-nitrophenoxide and forming the stable hydrazide product. Using anhydrous hydrazine is critical to prevent competitive hydrolysis of the active ester back to the carboxylic acid.
The entire workflow is depicted in the diagram below.
Caption: Synthetic workflow for N-Tritylglycine hydrazide.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.
Materials & Reagents:
-
N-Tritylglycine (1.0 eq)
-
p-Nitrophenyl trifluoroacetate (1.1 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine, anhydrous (~3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol & Deionized Water (for crystallization)
Procedure:
-
Vessel Preparation : Under a nitrogen atmosphere, add N-Tritylglycine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution : Dissolve the starting material in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Activation : To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the dropwise addition of p-nitrophenyl trifluoroacetate (1.1 eq) dissolved in a small amount of anhydrous THF.
-
Reaction Monitoring (Activation) : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the active ester by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The active ester should have a higher Rf than the starting carboxylic acid.
-
Hydrazinolysis : Once the activation is complete (as judged by TLC), cool the reaction mixture back down to 0°C. Add anhydrous hydrazine (~3.0 eq) dropwise. A precipitate may form.
-
Reaction Monitoring (Hydrazinolysis) : Stir the reaction at 0°C for 2 hours. Monitor the consumption of the active ester by TLC. The product, being more polar, will have a lower Rf value.
-
Quenching & Workup : Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted starting material and p-nitrophenol), water, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from an ethanol/water mixture to yield N-Tritylglycine hydrazide as a white crystalline solid.
-
Validation : Confirm the structure and purity of the final product using ¹H NMR, IR, and high-resolution mass spectrometry.
Spectroscopic Characterization (Predicted)
The following data are predicted based on the known spectral properties of the trityl group, glycine backbone, and hydrazide functionality.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ 7.20-7.50 (m, 15H, Ar-H), δ 3.10 (s, 2H, α-CH₂), δ 4.10 (br s, 2H, -NH₂), δ 8.50 (br s, 1H, -CONH-), δ 2.50 (br s, 1H, Tr-NH) | Aromatic protons of the trityl group appear in their characteristic region. The glycine methylene protons appear as a singlet. The hydrazide and amide protons are broad and may exchange with D₂O. |
| ¹³C NMR | δ 170 (C=O), δ 145 (Ar C-quat), δ 126-129 (Ar C-H), δ 71 (Trityl C-quat), δ 45 (α-CH₂) | The carbonyl carbon is significantly downfield. Aromatic carbons appear in the 120-150 ppm range. The quaternary carbon of the trityl group is a key identifier. |
| FT-IR | 3300-3400 cm⁻¹ (N-H str), 3050 cm⁻¹ (Ar C-H str), 1660 cm⁻¹ (Amide I C=O str), 1530 cm⁻¹ (Amide II N-H bend) | Sharp peaks for N-H stretching of the primary amine in the hydrazide. A strong carbonyl stretch characteristic of the secondary amide linkage. |
| HRMS (ESI+) | m/z = 332.1763 [M+H]⁺ | Calculated exact mass for C₂₁H₂₂N₃O⁺. This provides definitive confirmation of the molecular formula. |
Core Applications in Advanced Synthesis
The utility of N-Tritylglycine hydrazide stems from its ability to be incorporated into a peptide sequence and then serve as a linchpin for further modifications.
-
Peptide Fragment Condensation : The primary application is in the synthesis of large peptides. A peptide fragment ending with N-Tritylglycine hydrazide can be converted to a C-terminal peptide azide. This azide can then undergo a chemoselective coupling reaction with another peptide fragment that has an N-terminal cysteine (Native Chemical Ligation) or other amino acid, forming a native peptide bond. This process avoids the risk of epimerization associated with other fragment coupling methods.[1]
-
Peptoid and Peptidomimetic Synthesis : The hydrazide can be reacted with aldehydes or ketones to form stable hydrazone linkages, creating peptide-peptoid hybrids.[8] These structures are often more resistant to proteolytic degradation and can be used to explore novel chemical space in drug discovery.
-
Bioconjugation : The hydrazide moiety can be used to conjugate the peptide to other molecules, such as reporter tags, polymers, or surfaces that have been functionalized with carbonyl groups.
The diagram below illustrates the central role of the hydrazide in peptide ligation.
Caption: Role of the hydrazide in peptide fragment ligation.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All operations involving this compound and its synthetic precursors must be conducted with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Assessment : While N-Tritylglycine itself is a relatively benign combustible solid[6], the synthesis involves hazardous reagents. Anhydrous hydrazine is toxic, corrosive, and flammable.[9][10] Pyridine is flammable and harmful if inhaled or absorbed through the skin.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[6][11][12] All manipulations of anhydrous hydrazine and pyridine must be performed in a certified chemical fume hood.[9]
-
Handling : Avoid creating dust when handling the solid powder.[11][12] Use closed systems for transferring hazardous liquids like hydrazine.[9] In case of fire, use alcohol-resistant foam, CO₂, or dry powder extinguishers.[13]
-
Storage : Store N-Tritylglycine hydrazide in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
-
Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Hydrazine waste must be neutralized before disposal, for example, by using a dilute solution of sodium hypochlorite.[9]
Conclusion
N-Tritylglycine hydrazide is more than just a chemical compound; it is an enabling tool for advanced chemical synthesis. Its structure is intelligently designed to provide both robust N-terminal protection and a versatile C-terminal handle for complex molecular assembly. By understanding its properties, mastering its synthesis, and appreciating its applications, researchers and drug development professionals can leverage this molecule to construct novel peptides, proteins, and conjugates that would be otherwise inaccessible through conventional methods.
References
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides . Organic Chemistry Portal. [Link]
-
N,N,N-trimethylglycinium | C5H12NO2+ | CID 248 . PubChem. [Link]
-
Triglycine - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
-
N-Tritylglycine | C21H19NO2 | CID 248898 . PubChem, National Institutes of Health. [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists . National Center for Biotechnology Information (PMC). [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins . PubMed. [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]
-
MSDS Hydrazide 20220411 . Vecom Marine. [Link]
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A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides . ChemRxiv. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact...) . ResearchGate. [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides . National Center for Biotechnology Information (PMC). [Link]
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- 5. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. vecom-marine.com [vecom-marine.com]
An In-depth Technical Guide to the Synthesis of N-Tritylglycine Hydrazide
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Tritylglycine hydrazide, a valuable building block in synthetic organic and medicinal chemistry. The strategic use of the trityl protecting group and the subsequent conversion to a hydrazide moiety are critical steps in the construction of more complex molecules, particularly in the field of peptide and peptoid development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, reproducible synthetic workflow.
Introduction: The Strategic Importance of N-Tritylglycine Hydrazide
N-Tritylglycine hydrazide serves as a key intermediate in various synthetic applications. Its structure combines two crucial functionalities:
-
The N-Trityl Group: The triphenylmethyl (trityl) group is a bulky N-terminal protecting group. Its significant steric hindrance is highly effective for the selective protection of primary amines.[1] A key advantage is its lability under mild acidic conditions, allowing for straightforward deprotection without affecting other more robust protecting groups like Boc, which also requires acidic conditions for removal but can be selectively retained or removed based on the acid's strength and reaction conditions.[1][2] The introduction of the trityl group can also facilitate the crystallization of intermediates, simplifying purification.[1]
-
The Hydrazide Moiety: The hydrazide functional group is a versatile handle for a wide range of chemical transformations. It is a common precursor for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems.[3][4] In peptide science, peptide hydrazides are crucial for fragment condensation strategies via azide-based coupling methods and for the synthesis of modified peptides.[5][6]
The synthesis of N-Tritylglycine hydrazide is typically achieved through a reliable, multi-step process, which will be detailed in this guide. The overall strategy involves the initial protection of glycine, followed by activation of the carboxylic acid via esterification, and concluding with the conversion of the ester to the desired hydrazide.
The Synthetic Pathway: A Three-Stage Approach
The synthesis is logically divided into three primary stages, each with a distinct chemical objective. This staged approach allows for the isolation and purification of stable intermediates, ensuring high purity in the final product.
Caption: Overall synthetic pathway for N-Tritylglycine hydrazide.
Stage 1: N-Protection of Glycine
The initial and most critical step is the selective protection of the primary amino group of glycine. The trityl group is ideal for this purpose due to its steric bulk, which prevents over-alkylation.
Mechanistic Principle
The reaction is a nucleophilic substitution where the nitrogen atom of the glycine amino group attacks the electrophilic carbon of trityl chloride. This reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting glycine and to drive the reaction to completion.
Detailed Experimental Protocol
Protocol 1: Synthesis of N-Tritylglycine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 2.75 N solution of methanolic potassium hydroxide (1.0 eq.). Add additional methanol to ensure complete dissolution and cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of trityl chloride (1.0 eq.) in diethyl ether. Slowly add the trityl chloride solution to the cooled glycine solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to stir and stand overnight in a refrigerator to ensure complete reaction. The formation of a precipitate (potassium chloride) will be observed.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the mixture with water. The ethereal layer contains the product. Extract the ethereal solution with 1 N sodium hydroxide solution. The N-Tritylglycine, being acidic, will move to the aqueous basic layer.
-
Isolation: Combine the aqueous extracts. Remove the methanol by distillation under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution and acidify it with acetic acid. N-Tritylglycine will precipitate out. The initial precipitate may be gelatinous; adding a small amount of ether can help induce the formation of fine crystals.[7]
-
Purification: Filter the crystalline product, wash with cold water, and dry under vacuum.
Field-Proven Insights
-
Choice of Base: Triethylamine in chloroform is an alternative solvent/base system.[7] The choice often depends on the desired workup procedure. The methanolic KOH system facilitates an extractive workup by converting the product to its water-soluble salt.
-
Temperature Control: The initial addition of trityl chloride is performed at 0°C to moderate the reaction rate and minimize potential side reactions.
-
Crystallization: The trityl group significantly increases the hydrophobicity and crystallinity of the glycine molecule, making precipitation and isolation by filtration a highly effective purification method.[1]
Stage 2: Esterification of N-Tritylglycine
To facilitate the final hydrazinolysis step, the carboxylic acid of N-Tritylglycine must be converted into a more reactive ester derivative, typically a methyl or ethyl ester. The ester carbonyl is more electrophilic than the carboxylate anion, making it susceptible to nucleophilic attack by hydrazine.
Mechanistic Principle
This transformation is a classic Fischer esterification. The carboxylic acid is heated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by the alcohol.
Detailed Experimental Protocol
Protocol 2: Synthesis of N-Tritylglycine Methyl Ester
-
Reaction Setup: Suspend N-Tritylglycine (1.0 eq.) in anhydrous methanol (6-9 times the weight of the N-Tritylglycine) in a round-bottom flask fitted with a reflux condenser.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-2 times the weight of the N-Tritylglycine) to the suspension.[8]
-
Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Solvent Removal: After completion, cool the mixture to room temperature. Concentrate the solution under reduced pressure (vacuum at 45-50°C) to remove the excess methanol.[8]
-
Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-Tritylglycine methyl ester, which can be further purified by recrystallization from a solvent such as methanol.[7]
Field-Proven Insights
-
Anhydrous Conditions: It is crucial to use anhydrous methanol and minimize exposure to atmospheric moisture, as the presence of water can reverse the esterification equilibrium.
-
Steric Hindrance: The bulky trityl group can slightly hinder the esterification process, necessitating the use of a strong acid catalyst and reflux conditions to drive the reaction forward.[1] However, the esterification is generally high-yielding.
-
Alternative: Ethyl Ester: An ethyl ester can be prepared using a similar procedure with ethanol. The choice between methyl and ethyl ester often has minimal impact on the subsequent hydrazinolysis step.[7]
Stage 3: Hydrazinolysis of the Ester
This final stage involves the conversion of the N-Tritylglycine methyl ester into the target N-Tritylglycine hydrazide.
Mechanistic Principle
The reaction is a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating methanol as a leaving group to form the stable hydrazide product.
Detailed Experimental Protocol
Protocol 3: Synthesis of N-Tritylglycine Hydrazide
-
Reaction Setup: Dissolve the N-Tritylglycine methyl ester (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.5 eq.) to the solution at room temperature with stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the disappearance of the starting ester by TLC.[9]
-
Isolation: The product, N-Tritylglycine hydrazide, is often poorly soluble in the alcohol solvent and will precipitate out as the reaction proceeds.
-
Purification: Collect the precipitate by filtration. Wash the solid with cold methanol or ether to remove any unreacted starting material and hydrazine.
-
Drying: Dry the purified N-Tritylglycine hydrazide under vacuum to obtain the final product as a crystalline solid.
Field-Proven Insights
-
Solvent Choice: Methanol or ethanol are the preferred solvents as they are the leaving group of the reaction (for methyl or ethyl esters, respectively) and are good solvents for the starting materials.
-
Exothermicity: The reaction is generally not highly exothermic and can be safely run at room temperature.
-
Purity of Starting Material: The success of this step is highly dependent on the purity of the N-Tritylglycine ester. Impurities from the previous steps can lead to side reactions and a less pure final product.
Summary of Reagents and Yields
The following table provides a quick reference for the stoichiometry and typical outcomes of the synthesis.
| Stage | Key Reagent (per 1.0 eq. starting material) | Solvent | Typical Yield |
| 1: Protection | Trityl Chloride (1.0 eq.), Base (1.0-1.2 eq.) | Ether/Methanol or Chloroform | 85-95% |
| 2: Esterification | Methanol (excess), H₂SO₄ (catalytic) | Methanol | 90-98% |
| 3: Hydrazinolysis | Hydrazine Hydrate (1.1-1.5 eq.) | Methanol or Ethanol | 80-90% |
Workflow Visualization
The overall laboratory workflow can be summarized in the following diagram, highlighting the key operational stages.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of N-Tritylglycine hydrazide is a robust and reproducible three-stage process that leverages fundamental principles of organic chemistry, including amine protection, Fischer esterification, and nucleophilic acyl substitution. By carefully controlling reaction conditions and ensuring the purity of intermediates, researchers can reliably produce this versatile chemical building block in high yield. The insights and detailed protocols provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the efficient incorporation of this valuable moiety into complex target molecules.
References
- Helferich, B., & Schellenberg, P. (1961). Process of preparing nu-trityl peptides. U.S. Patent No. 2,994,692. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
- Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.
- An, Y., Oh, J., & Lee, S. (2024).
- Wang, J. (2017). Synthesis method of L-glycine methyl ester salt product.
- Al-Ajely, M. S., & Yaseen, A. N. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.
- Unspecified. (2013). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
- Demirtaş, İ., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Scott, W. L., et al. (2011). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists.
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
- Unspecified. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- Unspecified. (n.d.). Application of the Trityl Group in Peptide Chemistry.
- Unspecified. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. NIH.
- Unspecified. (n.d.). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A.
- Unspecified. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
- Unspecified. (n.d.). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
Sources
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- 2. total-synthesis.com [total-synthesis.com]
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- 4. researchgate.net [researchgate.net]
- 5. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
N-Tritylglycine hydrazide molecular weight
Executive Summary
N-Tritylglycine hydrazide (CAS 116435-38-2) is a specialized intermediate in peptide chemistry, serving as a critical precursor for hydrazide-based native chemical ligation and a reference standard for trityl-protected peptide hydrazides. Its molecular weight—precisely 331.41 g/mol —is the fundamental metric used to validate the integrity of cleavage products from trityl-based solid-phase resins.
This guide provides an authoritative breakdown of the physicochemical properties, synthesis pathways, and analytical protocols required to utilize N-Tritylglycine hydrazide in high-fidelity drug development workflows.
Part 1: Chemical Identity & Structural Analysis
The accurate determination of molecular weight is the primary checkpoint in quality control (QC). For N-Tritylglycine hydrazide, the lipophilic trityl (triphenylmethyl) group significantly alters the mass spectral profile compared to native glycine hydrazide.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | N-Tritylglycine hydrazide |
| Systematic Name | 2-(Tritylamino)acetohydrazide |
| CAS Registry Number | 116435-38-2 |
| Molecular Formula | |
| Average Molecular Weight | 331.41 g/mol |
| Monoisotopic Mass | 331.1685 Da |
| Parent Acid | N-Tritylglycine (CAS 5893-05-0) |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
Molecular Weight Derivation
To ensure self-validating calculations during mass spectrometry (MS) analysis, the molecular weight is derived from the atomic composition of the constituent moieties:
-
Trityl Group (
): Provides steric bulk and lipophilicity. -
Glycine Residue (
): The amino acid backbone. -
Hydrazide Functionality (
): The reactive handle for ligation.
Calculation Logic:
Critical QC Note: In ESI-MS (positive mode), the protonated ion
will appear at m/z 332.17 . The trityl cation () is a dominant fragment often observed at m/z 243.12 .
Part 2: Synthesis & Production Methodology
The synthesis of N-Tritylglycine hydrazide is a two-stage process designed to protect the alpha-amine before activating the carboxyl group. This protocol ensures high purity by preventing self-polymerization of the glycine core.
Reaction Pathway Diagram
Figure 1: Synthetic route from glycine methyl ester to N-tritylglycine hydrazide via tritylation and subsequent hydrazinolysis.[1][2][3][4][5][6]
Experimental Protocol
Step 1: Tritylation (Protection)
-
Reagents: Suspend Glycine Methyl Ester HCl (1.0 eq) in dry chloroform (
). Add Triethylamine (2.2 eq) to neutralize the salt and scavenge HCl. -
Reaction: Add Triphenylmethyl chloride (Trityl Chloride, 1.0 eq) slowly. Stir at room temperature for 6 hours.
-
Workup: Wash with water to remove triethylamine salts. Dry the organic layer over
and evaporate to obtain N-Tritylglycine Methyl Ester .
Step 2: Hydrazinolysis (Activation)
-
Reagents: Dissolve the methyl ester intermediate in Methanol (MeOH).
-
Reaction: Add Hydrazine Hydrate (excess, ~5.0 eq) to drive the equilibrium toward the hydrazide. Reflux for 2–4 hours.
-
Purification: Cool the solution. The product, N-Tritylglycine Hydrazide , often precipitates as a solid. Filter and wash with cold methanol/ether.
-
Validation: Check Melting Point (Expected >100°C, distinct from ester precursor).
Part 3: Analytical Characterization & Validation
To certify the identity of the synthesized material, researchers must employ a multi-modal analytical approach.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):- 7.2–7.5 ppm (Multiplet, 15H): Characteristic Trityl aromatic protons.
-
8.8 ppm (Singlet, 1H): Hydrazide
proton. -
4.0–4.5 ppm (Broad, 2H): Hydrazide
protons. -
2.8 ppm (Doublet/Singlet, 2H): Glycine
-methylene protons (shifted upfield due to Trityl shielding).
Mass Spectrometry (MS) Fragmentation Logic
Understanding the fragmentation pattern is crucial for confirming the structure in complex mixtures.
Figure 2: ESI-MS fragmentation pathway. The stability of the trityl cation makes m/z 243.12 a diagnostic marker.
Part 4: Applications in Drug Development
N-Tritylglycine hydrazide is not merely a laboratory curiosity; it plays a specific role in modern peptide therapeutics.
Peptide Ligation & Thioester Precursors
In Native Chemical Ligation (NCL) , peptide hydrazides act as "crypto-thioesters." They are stable under standard synthesis conditions but can be activated by nitrous acid (
-
Role: N-Tritylglycine hydrazide serves as a model compound to optimize these activation conditions without the complexity of a full-length peptide chain.
Solid-Phase Peptide Synthesis (SPPS)
-
Linker Chemistry: Trityl-based resins (e.g., 2-Chlorotrityl chloride resin) are often used to synthesize peptide hydrazides.
-
Mechanism: The hydrazide moiety is attached to the resin. Upon cleavage, the N-Trityl group can be retained (if using mild acid) or removed (with TFA), allowing for orthogonal protection strategies.
References
-
Sigma-Aldrich. N-Tritylglycine Product Specification. CAS 5893-05-0. Link
-
CymitQuimica. N-Tritylglycine Hydrazide Technical Data. CAS 116435-38-2.[3][7] Link
-
PubChem. N-Tritylglycine Compound Summary. CID 248898. Link
- Zheng, J.S., et al. "Robust chemical synthesis of protein hydrazides." Nature Protocols, 2013.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(Triphenylmethyl)glycylglycine | C23H22N2O3 | CID 14217166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 114435-02-8 | CAS DataBase [m.chemicalbook.com]
- 7. N-Tritylglycine Hydrazide | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Solubility of N-Tritylglycine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Tritylglycine hydrazide, a key intermediate in peptide synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delves into the molecular determinants of N-Tritylglycine hydrazide's solubility profile. We will explore the theoretical underpinnings of its solubility, present qualitative solubility data in common laboratory solvents, and provide detailed experimental protocols for its synthesis and solubility determination. This guide is intended to be a practical resource for researchers, enabling them to optimize their experimental workflows and leverage the full potential of this versatile molecule.
Introduction: The Significance of N-Tritylglycine Hydrazide in Synthetic Chemistry
N-Tritylglycine hydrazide is a protected amino acid derivative that serves as a valuable building block in the synthesis of peptides and other complex organic molecules. The presence of the bulky, hydrophobic trityl (triphenylmethyl) protecting group on the amino terminus of glycine provides steric hindrance and prevents unwanted side reactions during peptide coupling. The hydrazide functional group at the C-terminus offers a unique reactive handle for various chemical transformations, including the formation of peptide bonds, the synthesis of heterocyclic compounds, and the construction of peptide-drug conjugates.
The efficiency and success of synthetic procedures involving N-Tritylglycine hydrazide are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to sluggish reactions, incomplete conversions, and challenges in purification, ultimately impacting yield and purity. A thorough understanding of the factors governing its solubility is therefore paramount for any scientist working with this compound.
Molecular Architecture and its Influence on Solubility
The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. In the case of N-Tritylglycine hydrazide, two key structural features dominate its solubility behavior: the nonpolar trityl group and the polar hydrazide and glycine backbone.
-
The Trityl Group: The three phenyl rings of the trityl group create a large, nonpolar, and sterically demanding moiety. This feature significantly contributes to the molecule's overall hydrophobicity and its affinity for nonpolar organic solvents. The trityl group's influence is so pronounced that it often dictates the solubility profile of the entire molecule.
-
The Glycine Hydrazide Backbone: In contrast to the trityl group, the glycine and hydrazide components of the molecule possess polar characteristics due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding. However, the overwhelming size and nonpolar nature of the trityl group tend to mask the hydrophilic character of the backbone.
The general principle of "like dissolves like" is a useful starting point for predicting solubility. Consequently, N-Tritylglycine hydrazide is expected to exhibit greater solubility in organic solvents that can favorably interact with its large hydrophobic surface area.
Key Factors Governing the Solubility of N-Tritylglycine Hydrazide
Several interconnected factors influence the dissolution of N-Tritylglycine hydrazide in a given solvent system. A systematic consideration of these factors is crucial for selecting an appropriate solvent for a specific application.[1]
-
Polarity: As discussed, the pronounced nonpolar character of the trityl group is the primary determinant of solubility. Therefore, N-Tritylglycine hydrazide will generally be more soluble in nonpolar to moderately polar organic solvents. Its solubility in highly polar solvents, such as water, is expected to be very low.
-
Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, allowing for greater dissolution. This principle can be leveraged to prepare supersaturated solutions for recrystallization or to enhance reaction rates.
-
Molecular Size: The large molecular size of N-Tritylglycine hydrazide can also impact its solubility.[1] Larger molecules often have stronger intermolecular forces in the solid state, requiring more energy to disrupt the crystal lattice.
-
Solvent-Solute Interactions: The specific interactions between N-Tritylglycine hydrazide and the solvent molecules play a critical role. Solvents that can engage in van der Waals forces with the phenyl rings of the trityl group will be effective at solvating the molecule. While the hydrazide group can participate in hydrogen bonding, the steric hindrance from the trityl group may limit its accessibility to hydrogen-bonding solvents.
Diagram: Factors Influencing N-Tritylglycine Hydrazide Solubility
Caption: Key molecular and environmental factors determining the solubility of N-Tritylglycine hydrazide.
Qualitative Solubility Profile of N-Tritylglycine Hydrazide
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble | Good balance of polarity to interact with the hydrazide and nonpolar character to solvate the trityl group. Commonly used in peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. A good choice for hydrophobic peptides.[3] | |
| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMF and DMSO, may require warming to achieve higher concentrations. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating the nonpolar trityl group. |
| Chloroform | Soluble | Similar to DCM in its solvating properties for nonpolar compounds. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderately polar ether that can solvate the trityl group. |
| Diethyl ether | Sparingly Soluble | Lower polarity compared to THF, likely a poorer solvent. | |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl group makes these solvents less ideal for the highly nonpolar trityl group. Solubility may be limited. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Nonpolar solvents that lack the ability to interact favorably with the polar hydrazide moiety. |
| Aqueous | Water | Insoluble | The large, hydrophobic trityl group prevents dissolution in water. |
Experimental Protocols
Synthesis of N-Tritylglycine Hydrazide
The synthesis of N-Tritylglycine hydrazide typically proceeds via the hydrazinolysis of an activated N-Tritylglycine ester. A common and effective method involves the use of the methyl or ethyl ester.
Workflow for the Synthesis of N-Tritylglycine Hydrazide
Caption: A typical synthetic workflow for the preparation of N-Tritylglycine hydrazide.
Step-by-Step Methodology:
-
Esterification of N-Tritylglycine:
-
Suspend N-Tritylglycine in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the N-Tritylglycine methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis of N-Tritylglycine Methyl Ester:
-
Dissolve the crude N-Tritylglycine methyl ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
-
Purification of N-Tritylglycine Hydrazide:
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or dichloromethane/hexanes).
-
Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane can be employed.
-
The pure fractions are combined and the solvent is evaporated to yield N-Tritylglycine hydrazide as a solid.
-
Protocol for Determining the Solubility of N-Tritylglycine Hydrazide
A common and straightforward method for determining the solubility of a solid compound is the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Tritylglycine hydrazide to a series of vials, each containing a known volume of a different solvent to be tested.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of the Solid and Liquid Phases:
-
Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Quantification of the Dissolved Solute:
-
Evaporate the solvent from the collected supernatant to dryness under a stream of nitrogen or in a vacuum oven.
-
Accurately weigh the residue to determine the mass of N-Tritylglycine hydrazide that was dissolved in the known volume of the solvent.
-
Alternatively, the concentration of the solute in the supernatant can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Conclusion: Practical Implications for the Researcher
A comprehensive understanding of the solubility of N-Tritylglycine hydrazide is not merely an academic exercise; it is a fundamental prerequisite for the successful application of this important synthetic intermediate. By carefully considering the molecular properties of N-Tritylglycine hydrazide and the characteristics of the solvent, researchers can:
-
Optimize Reaction Conditions: Selecting a solvent in which the reactants are fully dissolved can significantly enhance reaction rates and yields.
-
Improve Purification Efficiency: Knowledge of solubility allows for the rational design of crystallization and chromatographic purification methods.
-
Facilitate Handling and Formulation: For applications in drug development, understanding the solubility is crucial for creating stable and effective formulations.
This guide has provided a theoretical framework and practical guidance for navigating the solubility challenges associated with N-Tritylglycine hydrazide. By applying these principles, researchers can streamline their synthetic workflows and unlock the full potential of this versatile building block.
References
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(15), 2263-2269. [Link]
-
Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link]
-
Stawikowski, M., & Fields, G. B. (2002). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of the American Chemical Society, 124(51), 15013–15023. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
PubChem. N-Tritylglycine. [Link]
Sources
Introduction: The Architectural Significance of a Unique Building Block
An In-depth Technical Guide to N-Tritylglycine Hydrazide: From Historical Synthesis to Modern Applications
N-Tritylglycine hydrazide stands as a pivotal molecule at the intersection of peptide chemistry, medicinal chemistry, and materials science. Its unique trifunctional architecture—comprising a bulky, acid-labile N-trityl protecting group, a fundamental glycine backbone, and a highly reactive C-terminal hydrazide—renders it a versatile building block for the synthesis of complex molecular structures. The trityl (triphenylmethyl) group offers temporary protection to the amine, allowing for selective reactions at other sites, while the hydrazide moiety serves as a nucleophilic handle for a variety of conjugation and ligation chemistries. This guide provides a comprehensive overview of N-Tritylglycine hydrazide, from its early synthesis to its contemporary applications in the development of novel therapeutics and functional materials.
The Genesis of a Versatile Reagent: A Historical Perspective
The first documented synthesis of N-Tritylglycine hydrazide can be traced back to a 1952 publication by Helferich and colleagues, which explored new methods for peptide synthesis. In this seminal work, the compound was prepared from N-Tritylglycine methyl ester through hydrazinolysis. This discovery was not an isolated event but rather a logical progression in the burgeoning field of peptide chemistry, where the strategic use of protecting groups was paramount for the stepwise assembly of amino acids into polypeptide chains. The trityl group, with its steric bulk and sensitivity to mild acidic conditions, had already been established as a valuable tool for amine protection. The introduction of the hydrazide functionality provided a stable, crystalline derivative that could be readily purified and subsequently utilized in peptide coupling reactions.
Synthetic Methodologies: From Classic Solution-Phase to Modern Solid-Phase Strategies
The synthesis of N-Tritylglycine hydrazide and its derivatives has evolved from traditional solution-phase methods to more efficient solid-phase techniques, enabling high-throughput synthesis and the creation of compound libraries.
Classical Solution-Phase Synthesis
The original method for preparing N-Tritylglycine hydrazide involves a two-step process starting from glycine. First, glycine is N-tritylated using trityl chloride in the presence of a base. The resulting N-Tritylglycine is then esterified, typically to the methyl or ethyl ester, followed by treatment with hydrazine hydrate to yield the desired hydrazide.
Caption: Classical Solution-Phase Synthesis of N-Tritylglycine Hydrazide.
Modern Solid-Phase Synthesis of Peptide Hydrazides
In contemporary peptide synthesis, C-terminal hydrazides are often prepared on a solid support. This approach facilitates purification and allows for the construction of longer peptide sequences. A common strategy involves the use of a trityl-based resin, which can be functionalized with hydrazine. The N-tritylated amino acid can then be coupled to the resin-bound hydrazine, followed by chain elongation and subsequent cleavage from the solid support.
Caption: Solid-Phase Synthesis of Peptide Hydrazides.
Chemical Properties and Reactivity: A Hub for Molecular Diversification
The chemical utility of N-Tritylglycine hydrazide stems from the distinct reactivity of its functional groups. The trityl group can be selectively removed under mild acidic conditions, liberating the primary amine for further elaboration. The hydrazide moiety is a potent nucleophile and can readily react with electrophiles such as aldehydes, ketones, and activated carboxylic acids to form hydrazones and N-acyl hydrazides, respectively.
Caption: Reactivity of N-Tritylglycine Hydrazide.
Applications in Scientific Research and Drug Development
The unique structural features of N-Tritylglycine hydrazide have led to its application in diverse areas of scientific research and drug development.
| Application Area | Description | Key Advantages |
| Peptide and Peptidomimetic Synthesis | Serves as a key building block for the synthesis of peptides with C-terminal modifications and for the creation of peptidomimetics, such as N-substituted glycine (NSG) oligomers, which exhibit enhanced proteolytic stability.[1][2] | The hydrazide allows for native chemical ligation and fragment condensation. The trityl group provides orthogonal protection. |
| Combinatorial Chemistry and Drug Discovery | The reactivity of the hydrazide group is exploited for the rapid generation of compound libraries through the formation of hydrazone and other derivatives. These libraries are then screened for biological activity against various therapeutic targets.[1] | Enables facile diversification of molecular scaffolds, accelerating the lead discovery process. |
| Bioconjugation and Materials Science | The hydrazide can be used to immobilize peptides or other molecules onto solid supports or to conjugate them to larger biomolecules, such as proteins or carbohydrates. | Provides a stable linkage and allows for site-specific modification. |
| Precursor for Bioactive Molecules | Hydrazide and hydrazone derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] | The hydrazide moiety is a common pharmacophore in many therapeutic agents. |
Experimental Protocols
Protocol 1: Classical Synthesis of N-Tritylglycine Hydrazide[1]
Step 1: Synthesis of N-Tritylglycine Methyl Ester
-
Dissolve N-Tritylglycine (1 equivalent) in methanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.
-
Allow the mixture to stand at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure N-Tritylglycine methyl ester.
Step 2: Synthesis of N-Tritylglycine Hydrazide
-
Dissolve N-Tritylglycine methyl ester (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield N-Tritylglycine hydrazide as a white crystalline solid.
Protocol 2: Solid-Phase Synthesis of a Model Peptide Hydrazide
Step 1: Preparation of Hydrazine-Functionalized Resin
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
Add a solution of anhydrous hydrazine in tetrahydrofuran (THF) to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash sequentially with THF, DCM, and methanol.
-
Dry the resin under vacuum.
Step 2: Peptide Synthesis
-
Swell the hydrazine-functionalized resin in N,N-dimethylformamide (DMF).
-
Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF.
-
Wash the resin with DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Repeat the coupling and deprotection steps to elongate the peptide chain.
Step 3: Cleavage of the Peptide Hydrazide from the Resin
-
Wash the peptidyl resin with DCM.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (e.g., 1-5% TFA in DCM) for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate to obtain the crude peptide hydrazide.
-
Purify the peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
N-Tritylglycine hydrazide, a molecule with a rich history rooted in the fundamentals of peptide chemistry, continues to be a valuable and versatile tool for chemical synthesis. Its straightforward preparation and unique reactivity have ensured its enduring relevance in the pursuit of novel therapeutic agents and advanced materials. Future research will likely focus on expanding the utility of N-Tritylglycine hydrazide and its derivatives in areas such as targeted drug delivery, the development of novel biomaterials, and the construction of complex, self-assembling molecular systems. The principles underpinning its synthesis and reactivity serve as a testament to the power of fundamental organic chemistry in driving innovation across the scientific disciplines.
References
-
Terec, A., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165-5168. Available from: [Link]
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(05), 3468-3474. Available from: [Link]
-
Fremont, V., & Roy, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(4), 2375-2418. Available from: [Link]
-
Muanprasat, C., et al. (2005). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. Journal of General Physiology, 125(2), 125-142. Available from: [Link]
-
Ferreira, R. J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(7), 3021. Available from: [Link]
-
Barlos, K., et al. (1991). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research, 37(6), 513-520. Available from: [Link]
-
Thompson, R. E., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. Available from: [Link]
-
Helferich, B., et al. (1952). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 74(11), 2946-2948. Available from: [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6691. Available from: [Link]
-
Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. Available from: [Link]
-
Scientific Laboratory Supplies. N-Tritylglycine, 98%. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 248898, N-Tritylglycine. Available from: [Link]
Sources
- 1. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: N-Tritylglycine Hydrazide and Its Derivatives
Executive Summary
N-Tritylglycine hydrazide (Trt-Gly-NHNH₂) represents a specialized class of protected amino acid derivatives critical to advanced peptide synthesis and medicinal chemistry. Its structural uniqueness lies in the orthogonality between the acid-labile Triphenylmethyl (Trityl/Trt) amine protecting group and the nucleophilic hydrazide C-terminus.
While historically utilized as a solution-phase intermediate, modern applications have surged due to the renaissance of peptide hydrazides as thioester surrogates in Native Chemical Ligation (NCL) . This guide details the synthesis, mechanistic behavior, and experimental protocols for N-Tritylglycine hydrazide and its derivatives, providing a roadmap for their use in fragment condensation and bioconjugation.
Molecular Architecture & Properties
Chemical Structure
The molecule consists of glycine N-protected by a bulky trityl group, with the carboxylic acid converted to a hydrazide.
-
Formula: C₂₁H₂₁N₃O
-
Molecular Weight: 331.41 g/mol
-
CAS Number: 116435-38-2 (Generic Trt-Gly-NHNH₂), 5893-05-0 (N-Tritylglycine precursor)
Functional Orthogonality
The utility of N-Tritylglycine hydrazide stems from the differing reactivities of its termini:
| Functional Group | Reactivity Profile | Cleavage/Activation Condition |
| N-Trityl (Trt) | Sterically bulky, prevents racemization.[1] Extremely acid-labile. | 1-5% TFA in DCM or AcOH/TFE . Stable to base. |
| C-Hydrazide (-NHNH₂) | Nucleophilic (alpha-effect). Stable to TFA (protonated form). | Oxidation (NaNO₂/HCl) to Acyl Azide (-N₃) for ligation. |
Synthesis Protocols
Method A: Solution-Phase Synthesis (The Zervas Route)
This classical method is ideal for generating gram-scale quantities of the building block Trt-Gly-NHNH₂.
Reagents:
-
Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)
-
Triphenylmethyl Chloride (Trt-Cl)[2]
-
Triethylamine (Et₃N)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Solvents: Chloroform (CHCl₃), Ethanol (EtOH)
Protocol:
-
Tritylation: Dissolve H-Gly-OEt·HCl (1 eq) in dry CHCl₃. Add Et₃N (2.2 eq) followed by Trt-Cl (1 eq) at 0°C. Stir for 6 hours at room temperature. Wash with water, dry (MgSO₄), and evaporate to obtain Trt-Gly-OEt (Oily residue or solid).
-
Hydrazinolysis: Dissolve Trt-Gly-OEt in minimal EtOH. Add Hydrazine Hydrate (5–10 eq) dropwise.
-
Isolation: Upon completion, concentrate in vacuo to remove excess hydrazine. Triturate the residue with ether/hexane to precipitate Trt-Gly-NHNH₂ . Recrystallize from EtOH/Water.
Method B: Solid-Phase Synthesis (Modern Derivative Generation)
For synthesizing complex N-Trityl peptide hydrazides (e.g., Trt-Peptide-NHNH₂), solid-phase peptide synthesis (SPPS) on hydrazine-functionalized resins is the industry standard.
Reagents:
-
2-Chlorotrityl Chloride (2-CTC) Resin
-
Hydrazine monohydrate
-
Fmoc-Amino Acids (including Fmoc-Gly-OH)
Protocol:
-
Resin Preparation: Treat 2-CTC resin with 5% hydrazine in DMF/MeOH (1:1) for 30 min to generate Hydrazine-2-CTC Resin .
-
Coupling: Couple the first amino acid (Fmoc-Gly-OH) using standard HATU/DIPEA activation. The hydrazine nitrogen acts as the nucleophile.
-
Elongation: Perform standard Fmoc SPPS cycles.
-
N-Terminal Tritylation: At the final step, instead of Fmoc-AA, couple Trt-Cl (or use a Trt-protected amino acid) to install the N-terminal trityl group.
-
Cleavage: Treat resin with 1% TFA/DCM . This cleaves the hydrazide from the highly acid-labile 2-CTC linker without removing the N-terminal Trityl group (if carefully controlled) or, more commonly, cleaves the peptide as a protected hydrazide if the N-terminus is Fmoc.
-
Note: To retain N-Trt, use extremely mild cleavage (e.g., HFIP/DCM) or design the sequence such that the N-Trt is stable during resin cleavage.
-
Mechanistic Utility: Ligation & Bioconjugation
The primary application of Trityl-protected hydrazides is in Native Chemical Ligation (NCL) . The hydrazide acts as a "crypto-thioester"—a stable precursor that can be activated on demand.
The Ligation Pathway
-
Activation: The hydrazide is treated with NaNO₂ and HCl at -10°C. This oxidizes the hydrazide (-NHNH₂) to an Acyl Azide (-N₃) .
-
Thiolysis: A thiol (e.g., MPAA or thiophenol) displaces the azide, forming a reactive Thioester .
-
Ligation: An N-terminal Cysteine peptide attacks the thioester, forming a native peptide bond via S-to-N acyl shift.
Why N-Trityl? In convergent synthesis, if one fragment contains an internal Cysteine and an N-terminal amine, the N-terminus must be protected during the ligation of a previous segment. The Trityl group is ideal because it can be removed (1% TFA) under conditions that do not affect the newly formed amide bonds or the thioester stability.
Visualization of Synthesis & Ligation
Figure 1: Synthetic route from Glycine Ester to N-Trityl Hydrazide and subsequent activation pathway for Native Chemical Ligation.
Derivatives and SAR
The core "Trityl-Linker-Hydrazide" scaffold allows for significant variation.
| Derivative Class | Modification | Application |
| Side-Chain Protected | Trt-Cys(Trt)-NHNH₂ , Trt-His(Trt)-NHNH₂ | Used when the amino acid side chain is sensitive to oxidation or alkylation. The Trityl group on Cys/His is orthogonal to Fmoc but removed with the N-terminal Trityl. |
| Substituted Trityl | Cl-Trt-Gly-NHNH₂ (2-Chlorotrityl) | Increased acid sensitivity. Allows cleavage from resin with extremely mild acid (1% AcOH) while keeping side-chain protecting groups intact. |
| Peptoid Hydrazides | N-Trt-N-Alkyl-Gly-NHNH₂ | Used in the synthesis of peptoid libraries. The hydrazide reacts with aldehydes to form hydrazones, creating diverse side chains. |
Experimental Data Summary
Physicochemical Properties of Trt-Gly-NHNH₂:
| Property | Value | Note |
| Melting Point | 158–160°C | Recrystallized from Ethanol/Water |
| Solubility | Soluble in DMSO, DMF, CHCl₃ | Poorly soluble in water/hexane |
| TLC (Rf) | 0.45 | Solvent: CHCl₃/MeOH (9:1) |
| Storage | 2–8°C, Desiccated | Hygroscopic; protect from moisture |
References
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.[4][5] Journal of the American Chemical Society.[2] Link
-
Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie International Edition. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. Link
-
Clavé, G., & Boutureira, O. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Link
-
ChemicalBook. N-Tritylglycine hydrazide Product Page (CAS 116435-38-2).[2] Link
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A Technical Guide to the Strategic Role of the Trityl Group in N-Tritylglycine Hydrazide
This guide provides an in-depth analysis of the N-Tritylglycine hydrazide molecule, focusing on the indispensable functions of its trityl (triphenylmethyl) moiety. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple definitions to explore the mechanistic underpinnings and practical applications that make this reagent a valuable tool in complex organic synthesis. We will dissect how the trityl group's unique combination of steric bulk, hydrophobicity, and acid lability is leveraged to control reactivity, simplify purification, and enable sophisticated synthetic strategies, particularly in the realm of peptide and peptoid chemistry.
The Cornerstone of Control: Amine Protection
In multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is paramount. The primary and most critical role of the trityl group in N-Tritylglycine hydrazide is to serve as a robust, yet reversible, protecting group for the primary amine of the glycine backbone.
Mechanism of N-Tritylation
The introduction of the trityl group typically proceeds via an SN1-type mechanism.[1] Trityl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine, dissociates to form a highly stable triphenylmethyl cation.[1] This carbocation is stabilized by resonance across the three phenyl rings. The lone pair of the nitrogen atom on the glycine derivative then acts as a nucleophile, attacking the carbocation to form the stable N-Trityl bond. Due to its significant steric hindrance, the trityl group shows high selectivity for protecting primary amines over secondary amines.[2][3]
Acid-Labile Deprotection
The key advantage of the trityl group is its stability under neutral, basic, and nucleophilic conditions while being exceptionally sensitive to acid.[2] This allows for orthogonal protection schemes where other protecting groups (e.g., Fmoc, Cbz) can be removed without affecting the N-Trityl group.
Deprotection is readily achieved under mild acidic conditions, such as trifluoroacetic acid (TFA) or aqueous acetic acid.[1][2][4] The reaction is the reverse of the protection mechanism: protonation of the nitrogen atom makes it a better leaving group, facilitating the cleavage of the C-N bond and regenerating the highly stable trityl cation. This cation is typically scavenged to prevent side reactions, and the resulting triphenylmethanol byproduct is easily separated from the desired product due to differences in solubility. The relative ease of removal under acidic conditions follows the order: TMT > DMT > MMT > Trt, allowing for fine-tuned selectivity.[2]
Caption: Protection and Deprotection cycle of the glycine amine.
Physicochemical Impact on Synthesis and Purification
Beyond its role as a simple "on/off" switch for reactivity, the trityl group profoundly modifies the physical properties of the N-Tritylglycine hydrazide molecule, which can be strategically exploited during synthesis and purification.
Steric Influence and Reaction Control
The three phenyl rings of the trityl group create a sterically demanding, umbrella-like shield around the nitrogen atom.[1][5] This immense bulk performs several functions:
-
Prevents Over-reaction: It physically blocks the N-tritylated nitrogen from participating in undesired side reactions.
-
Inhibits Racemization: In peptide synthesis, trityl protection can effectively suppress racemization during coupling reactions, a critical factor for maintaining stereochemical integrity, especially with sensitive residues like histidine.[2]
-
Directs Reactivity: The steric hindrance can limit the types of reactions possible. For instance, N-Trityl amino acid esters can be difficult to hydrolyze under standard conditions due to the shielding of the ester carbonyl group.[2] This allows for selective reactions at other sites of a complex molecule.
Altering Solubility and Aiding Purification
The large, nonpolar, and hydrophobic nature of the trityl group drastically alters the solubility profile of the otherwise polar glycine hydrazide.
-
Enhanced Organic Solubility: N-Tritylglycine hydrazide is significantly more soluble in common organic solvents (e.g., chloroform, THF, benzene) compared to its unprotected counterpart.[1][6] This is advantageous for conducting reactions in non-aqueous media and for performing extractions during workup.
-
Facilitation of Crystallization: The rigidity and bulk of the trityl group can promote the crystallization of synthetic intermediates.[2] This provides a powerful and cost-effective method for purification, often yielding highly pure compounds without the need for chromatography.
| Property Conferred by Trityl Group | Consequence in Synthesis & Workflow |
| Amine Protection | Prevents unwanted N-acylation or alkylation; enables orthogonal strategies. |
| Acid Lability | Allows for selective and mild deprotection without affecting base-labile groups. |
| Steric Hindrance | Inhibits racemization; directs reactivity to other functional groups.[2][5][7] |
| Hydrophobicity | Increases solubility in organic solvents; simplifies extractive workups.[1][8] |
| Rigidity & Bulk | Facilitates purification by crystallization.[2] |
Applications in Advanced Synthesis
The unique combination of a trityl-protected amine and a reactive hydrazide terminus makes N-Tritylglycine hydrazide a versatile building block, particularly in the synthesis of peptides and related molecules.
Role of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a valuable precursor in medicinal chemistry.[9] It can be readily converted into various heterocycles (e.g., pyrazoles, oxadiazoles) or used to form hydrazone linkages.[9][10] In the context of peptide science, peptide hydrazides are crucial intermediates that serve as thioester surrogates for native chemical ligation (NCL), a powerful technique for synthesizing large proteins.[11]
Caption: Key functional roles derived from the Trityl and Hydrazide moieties.
Experimental Protocol: Synthesis of N-Tritylglycine Hydrazide
This protocol is adapted from established methods for the tritylation of amino acid derivatives and subsequent hydrazinolysis.
Objective: To synthesize N-Tritylglycine hydrazide from glycine methyl ester.
Step 1: Tritylation of Glycine Methyl Ester
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in dry chloroform.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solution becomes clear.
-
Add triphenylchloromethane (Trityl-Cl, 1.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-Tritylglycine methyl ester, which can be purified by crystallization or chromatography.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the purified N-Tritylglycine methyl ester (1.0 eq) in methanol or ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the solvent and excess hydrazine under reduced pressure.
-
The crude N-Tritylglycine hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)
N-Tritylglycine hydrazide is particularly useful for introducing a C-terminal glycine hydrazide, which can then be used in fragment condensation. The trityl group provides temporary N-terminal protection.
Caption: Workflow for creating a peptide hydrazide fragment using N-Tritylglycine Hydrazide.
Conclusion
The trityl group in N-Tritylglycine hydrazide is far more than a simple protecting group. It is a strategic tool that imparts a unique set of physicochemical properties to the molecule. Its steric bulk provides stereochemical control and directs reactivity, while its hydrophobicity and rigidity are invaluable assets for purification. The group's defining feature—robustness to base coupled with predictable lability to acid—makes it an essential component in orthogonal synthetic strategies. For scientists engaged in the complex art of peptide synthesis and drug design, a thorough understanding of the multifaceted role of the trityl group is key to leveraging N-Tritylglycine hydrazide to its full potential, enabling the efficient and controlled construction of complex molecular architectures.
References
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Glen Research. Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. [Link]
-
Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Newkome, G. R., et al. (1998). Selective Protection of the Primary Amine Functions of Linear Tetraamines Using the Trityl Group. Synthetic Communications, 28(18). [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. [Link]
-
Thompson, D., et al. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Research Square. [Link]
-
Cordes, M., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. [Link]
-
Liu, F., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165–5168. [Link]
-
Thompson, D. A., et al. (2021). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science, 30(12). [Link]
-
Nichol, C. A., et al. (2010). A Novel Synthesis of Soluble, Stable Derivatives of the Perchlorinated Trityl Radical. European Journal of Organic Chemistry. [Link]
-
Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. Thesis. [Link]
-
National Center for Biotechnology Information. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. [Link]
-
Di Giovannantonio, M., et al. (2021). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Nanoscale. [Link]
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da Silva, A. C. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(11), 1369. [Link]
-
Thirumalai, A., et al. (2022). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. The Journal of Physical Chemistry Letters. [Link]
-
Wikipedia. Triphenylmethyl chloride. [Link]
-
Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(5), 590-598. [Link]
-
Gorske, B. C., & Blackwell, H. E. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. In: Current Organic Synthesis. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
ResearchGate. (2025). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [Link]
-
Mohamed, M. R., et al. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. ResearchGate. [Link]
-
ResearchGate. (2021). Hydrazide-based drugs in clinical use. [Link]
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- 10. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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A Beginner's Guide to N-Tritylglycine Hydrazide in Peptide Synthesis: Strategy, Protocols, and Core Principles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide hydrazides are pivotal intermediates in modern chemical biology and drug discovery, serving as versatile precursors for creating peptide thioesters, cyclic peptides, and conjugated molecules. However, their synthesis can present challenges for researchers new to the field, often involving hazardous reagents or complex on-resin manipulations. This guide introduces N-Tritylglycine hydrazide as a strategic tool for the straightforward synthesis of C-terminal peptide hydrazides. We will dissect the function of each component of this reagent, provide detailed, field-tested protocols for both solution-phase and solid-phase applications, and explain the chemical rationale behind each step to empower beginners with the expertise to succeed.
Introduction: The Strategic Value of Peptide Hydrazides
In the landscape of peptide chemistry, the C-terminus of a peptide is a prime location for modification. While a C-terminal carboxylic acid is the natural state, converting it to a hydrazide (-CONHNH₂) unlocks a treasure trove of synthetic possibilities. Peptide hydrazides are stable, isolable intermediates that can be chemoselectively converted into azides, which are then readily coupled with thioacids to form peptide thioesters—the cornerstone of Native Chemical Ligation (NCL). This versatility makes the reliable synthesis of peptide hydrazides a critical skill.[1] However, traditional methods, such as direct hydrazinolysis of resin-bound peptides, can be inefficient and require the use of hydrazine, a highly toxic and unstable reagent.[2] N-Tritylglycine hydrazide offers a more controlled, user-friendly, and safer entry point.
Deconstructing the Tool: The Anatomy of N-Tritylglycine Hydrazide
To appreciate the utility of this reagent, we must understand its three key components. The synergy between the trityl group, the glycine spacer, and the hydrazide moiety makes it an elegant solution for peptide chemists.
-
The Hydrazide Moiety (-NHNH₂): This is the functional heart of the molecule. It acts as a nucleophile, enabling its coupling to the C-terminus of a peptide chain. Once incorporated, it provides the reactive handle for subsequent transformations.[3][4]
-
The Glycine Spacer (-NHCH₂CO-): Glycine is the simplest amino acid, lacking a side chain. Its inclusion provides a flexible, non-chiral spacer that minimizes steric hindrance during coupling reactions.
-
The N-Trityl (Trt) Protecting Group ((C₆H₅)₃C-): The trityl group is a bulky, acid-labile protecting group that is fundamental to the reagent's success.[5] Its primary roles are:
-
Preventing Side Reactions: The bulkiness of the Trt group sterically shields the terminal nitrogen of the hydrazide, preventing unwanted reactions such as over-acylation or dimerization during the coupling step.[6]
-
Enhancing Solubility: The hydrophobic nature of the three phenyl rings significantly improves the solubility of the reagent and the resulting protected peptide in common organic solvents used in synthesis, like DMF and DCM.[7][8]
-
Orthogonal Deprotection: The Trt group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is cleaved under very mild acidic conditions, which leaves most other side-chain protecting groups (like tBu, Boc) intact.[6][9] This orthogonality is a cornerstone of modern peptide synthesis.
-
Core Experimental Protocol I: Solution-Phase Synthesis of a Protected Dipeptide Hydrazide
For beginners, a solution-phase synthesis is an excellent way to understand the fundamental principles of peptide coupling. Here, we will couple Fmoc-Alanine to N-Tritylglycine hydrazide.
Objective: To synthesize Fmoc-Ala-Gly-NHNH-Trt.
Materials:
-
Fmoc-L-Alanine
-
N-Tritylglycine hydrazide (CAS 116435-38-2)[10]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF. Stir under an inert atmosphere (N₂ or Argon) for 10 minutes until fully dissolved.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.05 eq) dropwise. A white precipitate (diisopropylurea, DIU) may begin to form. Allow the activation to proceed for 20 minutes at 0°C.
-
Coupling: In a separate flask, dissolve N-Tritylglycine hydrazide (1.0 eq) in DMF. Add this solution to the activated Fmoc-Alanine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.
-
Work-up:
-
Filter off the DIU precipitate and wash it with a small amount of cold DMF.
-
Transfer the filtrate to a separatory funnel. Dilute with an ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure, protected dipeptide hydrazide. The product can then be precipitated from a concentrated solution by the addition of cold diethyl ether.
Workflow Diagram: Solution-Phase Synthesis
Caption: Workflow for solution-phase synthesis of a protected dipeptide hydrazide.
Core Experimental Protocol II: Solid-Phase Synthesis of Peptide Hydrazides
A more common approach is to synthesize peptide hydrazides on a solid support. This is typically achieved by using a resin that releases the peptide as a hydrazide upon cleavage. A trityl-based resin is ideal for this purpose.[11][12]
Objective: Prepare an Fmoc-protected hydrazine resin and synthesize a model tripeptide hydrazide (e.g., H-Ala-Phe-Gly-NHNH₂).
Part A: Preparation of Fmoc-Carbazate-Loaded Trityl Resin
This protocol creates a stable, pre-loaded resin ready for automated or manual synthesis.[13]
-
Resin Activation: Swell 2-Chlorotrityl chloride (2-CTC) resin or Trityl-OH resin in anhydrous DCM for 30 minutes. If using Trityl-OH resin, treat with thionyl chloride (10 eq) for 2 hours to convert it to the chloride form, followed by washing with DCM and DMF.[13]
-
Loading: In a separate flask, dissolve Fmoc-carbazate (4 eq) and diisopropylethylamine (DIPEA) (10 eq) in a 1:1 mixture of DCM:DMF.
-
Reaction: Add the Fmoc-carbazate solution to the swollen, activated resin. Agitate the mixture at room temperature overnight.
-
Capping: To cap any unreacted trityl chloride sites, add methanol (MeOH) and agitate for 30 minutes.
-
Washing: Thoroughly wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under high vacuum. The loading can be quantified by spectrophotometric analysis of the dibenzofulvene adduct released upon treating a small amount of resin with piperidine.
Part B: Solid-Phase Peptide Synthesis (SPPS)
-
Fmoc Deprotection: Swell the Fmoc-carbazate-loaded resin in DMF. Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the free hydrazine. Wash thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using standard coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours. Wash with DMF.
-
Chain Elongation: Repeat the cycle of Fmoc deprotection and amino acid coupling for the subsequent residues (Fmoc-Phe-OH, then Fmoc-Ala-OH).
-
Final Fmoc Removal: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin with DMF, followed by DCM, and dry.
Workflow Diagram: Solid-Phase Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis of a peptide hydrazide.
The Critical Step: Cleavage and Deprotection
The final step is to release the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acids in the sequence.
Protocol: Mild Cleavage to Yield Protected Peptide Hydrazide
To obtain the side-chain protected peptide hydrazide, a mild acid that cleaves the bond to the trityl resin but leaves other protecting groups intact is used. This is a key advantage of trityl-based linkers.[14]
-
Swell the dried peptide-resin in DCM.
-
Prepare a cleavage solution of 20% hexafluoroisopropanol (HFIP) in DCM.[15][16] Add this solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin 2-3 times more with the cleavage solution or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude, side-chain protected peptide hydrazide.
Protocol: Strong Acid Cleavage for Full Deprotection
To obtain the final, fully deprotected peptide hydrazide, a strong acid cocktail containing scavengers is required.
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and wash with neat TFA.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet several times with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The product should then be purified by reverse-phase HPLC.
| Cleavage Method | Reagents | Time | Result | Key Advantage |
| Mild Cleavage | 20% HFIP in DCM | 30-60 min | Side-chain protected peptide hydrazide | Orthogonality: Allows for further solution-phase modification.[14] |
| Strong Cleavage | 95% TFA / Scavengers | 2-3 hours | Fully deprotected peptide hydrazide | Single step to obtain the final active peptide. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If coupling is slow, especially with bulky amino acids, increase the coupling time or double the coupling step. Monitoring with a qualitative test (like the Kaiser test) is crucial.
-
Premature Trityl Loss: The trityl group is sensitive to acid. Avoid any acidic conditions during the synthesis steps (e.g., from reagents degrading over time). Ensure all reagents are high quality.
-
Racemization: While minimal with standard coupling reagents like HATU, racemization can be a concern. Using an additive like Oxyma and keeping activation times short helps mitigate this risk.
-
Hydrazide Reactivity: The free hydrazide is a potent nucleophile. Ensure complete removal of coupling reagents before the next deprotection step to avoid side reactions.
Safety First: Handling Hydrazide Derivatives
While N-Tritylglycine hydrazide provides a safer alternative to gaseous or hydrated hydrazine, all hydrazide derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Hydrazine-containing compounds are often classified as hazardous waste.
-
Data Review: Before use, review the Safety Data Sheet (SDS) for N-Tritylglycine hydrazide and all other reagents. Hydrazine hydrate is listed as toxic, corrosive, a suspected carcinogen, and environmentally hazardous.[2]
Conclusion
N-Tritylglycine hydrazide is a powerful and user-friendly reagent that demystifies the synthesis of peptide hydrazides, particularly for those new to the field. By providing a stable, protected form of the hydrazide functionality, it circumvents many of the hazards and complexities associated with traditional methods. Its compatibility with standard Fmoc-based solid-phase synthesis and the strategic advantage of its acid-labile trityl group make it an invaluable tool for accessing the diverse and exciting chemistry of peptide hydrazides. Understanding the core principles behind its design and application, as detailed in this guide, will enable researchers to confidently incorporate this reagent into their synthetic workflows and accelerate their research and development goals.
References
- Vertex AI Search, based on an article about the role of trityl protection in asparagine peptide synthesis, highlighting improved solubility.
- Benchchem. (n.d.). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- Benchchem. (n.d.). The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides.
- Vertex AI Search, based on a general article on amino acid derivatives for peptide synthesis, noting the preference for the trityl group in Fmoc chemistry.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
- White, P., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. (Note: This is a preprint, a peer-reviewed version can be found in reference 8).
-
White, C. J., et al. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science, 29(8), 1735-1741. Available at: [Link]
-
Liu, F., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165–5168. Available at: [Link]
-
Unverzagt, C., & Kajihara, Y. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(6), 481-490. Available at: [Link]
- Vertex AI Search, based on a dissertation chapter on the application of the trityl group in peptide chemistry.
-
Lee, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration, 1, 1-13. Available at: [Link]
- Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
-
CBL Patras. (n.d.). Usage of Trityl Linkers. Retrieved from [Link]
-
Liu, F., et al. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. Available at: [Link]
-
Nowick, J. S. (n.d.). Nowick Group Protocol for Solid Phase Peptide Synthesis. University of California, Irvine. Retrieved from [Link]
Sources
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- 3. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 14. cblpatras.gr [cblpatras.gr]
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- 16. chem.uci.edu [chem.uci.edu]
Technical Guide: Safety and Handling of N-Tritylglycine Hydrazide
Executive Summary
N-Tritylglycine hydrazide (Trt-Gly-NHNH₂) is a specialized intermediate used primarily in peptide synthesis and medicinal chemistry.[1] It combines the steric bulk and lipophilicity of the triphenylmethyl (trityl) protecting group with the reactive nucleophilicity of a hydrazide.
This guide addresses a critical gap in standard safety literature: while data exists for N-Tritylglycine (the acid) and generic hydrazides, the specific hydrazide derivative requires a hybrid safety protocol.[1] This compound presents a dual stability challenge: acid sensitivity (due to the trityl group) and oxidation susceptibility (due to the hydrazide moiety).[1]
Key Operational Directive: Treat this compound as a potential skin sensitizer and a labile reducing agent .[1] Strict exclusion of strong acids and oxidizers during storage is non-negotiable.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Data / Description |
| Chemical Name | N-Tritylglycine hydrazide |
| Synonyms | Trt-Gly-NHNH₂; 2-(Tritylamino)acetohydrazide |
| Molecular Formula | C₂₁H₂₁N₃O |
| Molecular Weight | ~331.41 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate.[1][2][3] Insoluble in water.[1] |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of hydrazide nitrogen) |
| Melting Point | High (Decomposition likely >150°C) |
Structural Logic
The Trityl (Trt) group is a massive hydrophobic shield.[1] It renders the glycine backbone soluble in organic solvents but extremely sensitive to acidic cleavage (even weak acids like acetic acid can cause slow degradation over time).[1] The Hydrazide terminus is a nucleophile and a reductant, making it incompatible with electrophiles and oxidizing agents.
Hazard Identification (SAR-Derived)
As no specific GHS-compliant SDS exists for this exact derivative, the following classification is derived from Structure-Activity Relationships (SAR) of N-Tritylglycine and analogous amino acid hydrazides.
GHS Classification (Projected)
-
Skin Sensitization (Category 1): Hydrazides are known haptens; they can bind to skin proteins and trigger allergic contact dermatitis.[1]
-
Skin/Eye Irritation (Category 2/2A): Mechanical irritation from dust and chemical irritation from the basic hydrazide functionality.[1]
-
Chronic Toxicity: Hydrazide derivatives often carry a warning for potential mutagenicity, though the bulky trityl group likely reduces bioavailability compared to free hydrazine.
Mechanistic Toxicology[1]
-
Sensitization: The hydrazide nitrogen can form Schiff bases with cell surface aldehydes, leading to immune recognition.[1]
-
Acid Hydrolysis Risk: In the stomach or acidic environments, the compound hydrolyzes to release Triphenylmethanol and Glycine hydrazide .[1] The latter can further degrade to free Hydrazine , a known carcinogen.[1]
Storage & Stability Protocol
The stability of N-Tritylglycine hydrazide relies on balancing two opposing reactivities.[1]
The "Acid-Oxidant" Exclusion Zone[1]
-
Acid Sensitivity: The Trityl-N bond is acid-labile.[1] Exposure to acid fumes (HCl, TFA) turns the white powder yellow/orange (trityl cation formation).[1]
-
Oxidation Sensitivity: The hydrazide group oxidizes in air to form diimides or azo compounds, often indicated by a pink/brown discoloration.[1]
Storage Specifications
-
Temperature: -20°C (Long-term) or 2–8°C (Active use).[1]
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass (light protection) with a Teflon-lined cap.[1]
-
Desiccant: Mandatory. Moisture promotes hydrolysis.[1]
Experimental Workflow: Safe Handling & Synthesis
Visualization of Stability Logic
The following diagram illustrates the chemical fate of the molecule under stress, guiding the handling requirements.
Caption: Chemical stability map showing degradation pathways (Acid/Oxidation) vs. preservation conditions.
Handling Protocol (Step-by-Step)
PPE Requirements:
-
Gloves: Double-gloving recommended.[1] Inner: Nitrile (4 mil).[1] Outer: Nitrile or Neoprene.[1]
-
Respiratory: N95 particulate respirator or fume hood sash at proper working height.[1]
-
Eyes: Chemical splash goggles.[1]
Step 1: Weighing & Transfer
-
Problem: Static charge is common with trityl compounds; they "jump" away from spatulas.
-
Solution: Use an antistatic gun or weigh into a glass vial pre-flushed with nitrogen.[1] Do not use metal spatulas if the compound appears sticky or discolored (potential peroxide formation).[1]
Step 2: Solubilization
-
Preferred Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).[1]
-
Avoid: Water, Alcohols (unless necessary), and Acetone (forms hydrazones instantly).[1]
-
Protocol: Dissolve in DCM. If the solution turns yellow immediately, the solvent contains acidic impurities (e.g., HCl in DCM). Neutralize solvent with basic alumina or use fresh anhydrous solvent.[1]
Step 3: Reaction Monitoring
-
TLC Visualization: Do not use ninhydrin initially (Trt blocks the amine).[1]
-
Stain: Use UV (Trityl absorbs strongly) or Hanessian’s Stain (Molybdate).[1]
-
Quenching: When disposing of reaction mixtures containing excess hydrazide, quench with dilute bleach (sodium hypochlorite) slowly in an ice bath to oxidize the hydrazide to nitrogen gas before disposal.
Emergency Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use alcohol. | Alcohol increases skin permeability of lipophilic trityl compounds.[1] |
| Inhalation | Move to fresh air.[1][4][5][6] Monitor for delayed pulmonary irritation. | Hydrazide dust can irritate alveolar membranes.[1] |
| Spill (Solid) | Cover with wet absorbent pad (DCM/Ethanol mix).[1] Scoop into waste. | Wetting prevents dust generation.[1] |
| Fire | Use CO₂, Dry Chemical, or Foam.[1] | Burning releases NOx fumes.[1] |
Waste Disposal
Classification: Hazardous Organic Waste (Nitrogenous).[1]
-
Segregation: Do not mix with oxidizing acid waste (Nitric/Chromic acid) – Risk of explosion.[1]
-
Labeling: "Contains Hydrazide Derivative – Potential Sensitizer."[1]
References
-
Sigma-Aldrich. (2025).[1][2][7][4] Safety Data Sheet: N-Tritylglycine. Retrieved from
-
Zheng, J. S., et al. (2013).[1] Chemical synthesis of proteins using hydrazide intermediates. National Institutes of Health (PMC).[1] Retrieved from [1]
-
Fang, G. M., et al. (2011).[1] Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie Int. Ed. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: N-Tritylglycine.[1][2] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2024).[1] Handling and Safety of Hydrazine Compounds. Retrieved from [1]
Sources
- 1. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. gfschemicals.com [gfschemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
use of N-Tritylglycine hydrazide in solid-phase peptide synthesis (SPPS)
This application note details the strategic use of N-Tritylglycine hydrazide and the associated Trityl-Hydrazine Linker strategy in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers utilizing peptide hydrazides as precursors for Native Chemical Ligation (NCL) or peptide aldehyde synthesis.
Introduction & Chemical Rationale
N-Tritylglycine hydrazide (Trt-Gly-NHNH₂) represents a critical structural motif in modern peptide chemistry, specifically in the synthesis of C-terminal peptide hydrazides. Peptide hydrazides are stable, "safety-catch" intermediates that can be activated under mild oxidative conditions (e.g., NaNO₂) to form peptide azides or thioesters, enabling the convergent synthesis of large proteins via Native Chemical Ligation (NCL) .
In the context of SPPS, the utility of this compound is twofold:
-
Direct Reagent: As a solution-phase intermediate or reference standard for characterizing C-terminal glycine hydrazides.
-
Resin-Bound Strategy (The "Stavropoulos" Method): It represents the chemical state of the first amino acid (Glycine) attached to a 2-Chlorotrityl (2-CTC) Hydrazine Resin . This is the most robust method for synthesizing peptide hydrazides directly on solid support.
Key Chemical Properties:
-
Trityl (
-Trt): Provides steric bulk and acid-lability. In the resin strategy, the trityl group anchors the hydrazide to the solid support. -
Hydrazide (-NHNH₂): Acts as a bio-orthogonal handle. It is stable to standard Fmoc/tBu SPPS protocols but reactive toward aldehydes (hydrazone formation) or nitrites (azide formation).
Mechanism of Action: The Trityl-Hydrazine Linker
The most effective application of N-Tritylglycine hydrazide logic in SPPS is the generation of peptide hydrazides using a Trityl-Chloride Resin converted into a Trityl-Hydrazine Linker .
-
Formation: 2-Chlorotrityl chloride resin is reacted with hydrazine to form the Trityl-Hydrazine resin.
-
Loading: The first amino acid (e.g., Fmoc-Gly-OH) is coupled to the distal nitrogen of the hydrazine.
-
Cleavage: Mild acidolysis (1-5% TFA) cleaves the trityl-nitrogen bond, releasing the fully protected peptide hydrazide (or unprotected, depending on scavenger cocktail).
Pathway Visualization: Trityl-Hydrazine SPPS Strategy
Figure 1: Workflow for generating Peptide Hydrazides via the Trityl-Hydrazine Linker strategy.
Detailed Protocols
Protocol A: Preparation of Trityl-Hydrazine Resin
This protocol creates the solid support required to synthesize N-terminal peptide hydrazides, mimicking the N-Tritylglycine hydrazide structure on-resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (Loading: ~1.0–1.6 mmol/g).
-
Hydrazine monohydrate (or anhydrous hydrazine in THF).
-
Solvents: DCM, DMF, Methanol.
-
Reagents: N,N-Diisopropylethylamine (DIPEA).
Step-by-Step Procedure:
-
Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Swell in DCM (10 mL) for 20 minutes. Drain.
-
Hydrazinolysis: Prepare a solution of 5% (v/v) Hydrazine monohydrate in DMF/DCM (1:1). Add 10 mL to the resin.
-
Note: Use a large excess of hydrazine to prevent cross-linking (double substitution).
-
-
Incubation: Agitate gently at Room Temperature (RT) for 30–60 minutes. The solution may turn slightly yellow.
-
Washing: Drain the resin. Wash extensively to remove excess hydrazine:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (2 x 10 mL) – Critical to cap any unreacted chloride sites as methyl ether.
-
DCM (3 x 10 mL)
-
-
Storage: Dry under vacuum. The resulting Trityl-Hydrazine Resin is stable at 4°C.
Protocol B: Loading & Synthesis of Peptide Hydrazides
Loading the first amino acid (e.g., Glycine) onto the hydrazine linker.
Procedure:
-
Activation: Dissolve Fmoc-Gly-OH (5 eq relative to resin loading) and HATU (5 eq) in DMF. Add DIPEA (10 eq).
-
Tip: Use HATU over HBTU/HOBt for hydrazine loading to ensure high yield.
-
-
Coupling: Add the activated amino acid solution to the Trityl-Hydrazine resin. Agitate for 2 hours at RT.
-
Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 20 mins to cap any unreacted hydrazine groups.
-
Elongation: Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: AA/HBTU/DIPEA).
-
Cleavage:
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Time: 2–3 hours at RT.
-
Work-up: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
Result: H-Peptide-Gly-NHNH₂.
-
Protocol C: Synthesis of N-Tritylglycine Hydrazide (Solution Phase Standard)
Use this protocol if you require the isolated compound as an analytical standard.
-
Starting Material: Dissolve Trityl-Glycine Methyl Ester (1.0 eq) in Methanol.
-
Hydrazinolysis: Add Hydrazine hydrate (10 eq).
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (disappearance of ester).
-
Work-up: Cool to RT. The product, Trityl-Glycine Hydrazide , often precipitates. If not, concentrate in vacuo and recrystallize from Ethanol/Water.
-
Characterization: Verify via Mass Spectrometry (ESI-MS) and NMR.
Application: Native Chemical Ligation (NCL)
The primary utility of peptide hydrazides generated via this method is NCL. The hydrazide is converted to an azide in situ, which then reacts with a thiol to form a thioester.
Quantitative Data: Ligation Efficiency
| Reaction Step | Reagents | Typical Yield | Time |
| Oxidation | NaNO₂ (10 eq), pH 3.0, -10°C | >95% (to Azide) | 20 min |
| Thiolysis | MPAA (50 eq), pH 7.0 | >90% (to Thioester) | 15 min |
| Ligation | Cys-Peptide, MPAA, pH 7.0 | 70–85% | 4–24 h |
Mechanism of Hydrazide Activation
Figure 2: Activation pathway of Peptide Hydrazides for Native Chemical Ligation.
Troubleshooting & Critical Parameters
-
Resin Stability: Trityl-hydrazine resins are sensitive to moisture. Store under nitrogen at -20°C.
-
Premature Cleavage: Avoid using >5% TFA during SPPS elongation steps (e.g., if using special side-chain deprotection). The Trityl-N bond is acid-labile.
-
Oxidation Risks: Hydrazides can oxidize to diimides. Always use degassed solvents for long-term storage of peptide hydrazides.
-
Racemization: The loading of the first amino acid onto the hydrazine linker is generally racemization-free if base (DIPEA) is kept to a minimum or collidine is used.
References
-
Stavropoulos, G., Gatos, D., Magafa, V., & Barlos, K. (1996). Preparation of polymer-bound trityl-hydrazines and their applications in the solid phase synthesis of partially protected peptide hydrazides. Letters in Peptide Science, 2, 315–318. Link
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495. Link
-
Physical Chemistry Laboratory Server. (n.d.). N-Tritylamino Acids and Peptides.[1][2] University of Athens. Link
Sources
Application Note: Native Chemical Ligation (NCL) using N-Tritylglycine Hydrazide
Abstract
This application note details the utility of N-Tritylglycine hydrazide (Trt-Gly-NHNH₂) as a robust thioester surrogate in Native Chemical Ligation (NCL) . While peptide hydrazides have emerged as a powerful alternative to traditional thioesters for protein semisynthesis, N-Tritylglycine hydrazide serves as a critical model compound and C-terminal building block. Its N-terminal Trityl (Trt) group provides unique solubility properties and UV-chromophore tracking, while the C-terminal hydrazide functions as a latent "crypto-thioester." This guide provides a comprehensive protocol for the oxidative activation of N-Tritylglycine hydrazide and its subsequent ligation to N-terminal cysteine peptides, enabling the efficient synthesis of peptide bonds under mild, aqueous conditions.
Introduction & Mechanism[1][2][3][4][5]
The Role of Peptide Hydrazides in NCL
Native Chemical Ligation typically requires a C-terminal thioester and an N-terminal cysteine.[1] However, thioesters are often unstable during Fmoc-solid phase peptide synthesis (SPPS).[1] Peptide hydrazides are stable to SPPS conditions but can be chemoselectively activated into reactive thioesters in situ.
Mechanism of Action
The ligation process involving N-Tritylglycine hydrazide proceeds through a "one-pot" oxidative activation pathway:
-
Activation: The stable hydrazide is oxidized by sodium nitrite (NaNO₂) in acidic buffer to form an acyl azide (
). -
Thiolysis: The acyl azide is intercepted by an aryl thiol (e.g., MPAA) to generate a reactive thioester in situ.
-
Ligation: The resulting thioester undergoes transthioesterification with an N-terminal cysteine peptide, followed by an S-to-N acyl shift to form a native amide bond.[1][2]
Why N-Tritylglycine Hydrazide?
-
Model Efficiency: The bulky Trityl group renders the small glycine molecule lipophilic and UV-active, making it an ideal standard for optimizing ligation kinetics via HPLC.
-
Solubility: The Trt group prevents aggregation of short glycine-rich segments in organic/aqueous mixtures.
-
Orthogonality: The hydrazide is stable to native conditions until activated, while the Trityl group can be removed post-ligation with mild acid (1% TFA), preserving the sensitive peptide backbone.
Material Science & Safety
| Property | Specification |
| Compound Name | N-Tritylglycine Hydrazide |
| Chemical Formula | |
| Molecular Weight | 331.41 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in pure water (requires organic co-solvent or buffer). |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Hazards | Irritant. Hydrazides can be toxic. NaNO₂ is an oxidizer. Azides are potentially explosive; ensure concentration remains low (<200 mM) and temperature controlled. |
Experimental Protocol
Reagents Preparation
-
Ligation Buffer: 6.0 M Guanidine HCl, 0.2 M Na₂HPO₄, pH 3.0 (Adjusted with concentrated HCl).
-
Oxidant Stock: 200 mM NaNO₂ in water (Freshly prepared).
-
Thiol Additive: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol.
-
N-Cys Peptide: Target peptide containing N-terminal Cysteine (1.2 equivalents relative to hydrazide).
-
Base: 2.0 M NaOH (for pH adjustment).
Step-by-Step Ligation Workflow
Step 1: Solubilization & Activation (Acyl Azide Formation)
-
Dissolve N-Tritylglycine hydrazide (1.0 equiv, typically 5–10 mM final conc.) in the Ligation Buffer (pH 3.0).
-
Note: If solubility is poor, add up to 20% v/v Acetonitrile or DMF.
-
-
Cool the solution to -10°C (Ice/Salt bath).
-
Add NaNO₂ solution (10 equiv) dropwise with stirring.
-
Incubate at -10°C for 20 minutes .
-
Critical Check: Analyze a small aliquot by HPLC/MS. The hydrazide mass (MW) should shift to the azide mass (MW - 15 Da).
-
Stability Warning: The N-Trityl group is acid-labile. At pH 3.0 and -10°C, it is kinetically stable for this short duration. Do not exceed 30 minutes or raise temperature, as detritylation may occur.
-
Step 2: Thiolysis (Thioester Formation)
-
Add MPAA (50 equiv) to the reaction mixture.
-
Adjust pH to 5.0–6.0 using 2.0 M NaOH.
-
Observation: The solution may turn yellow/orange due to MPAA oxidation/complexation.
-
-
Allow to react for 5–10 minutes at room temperature. This converts the acyl azide to the MPAA-thioester.
Step 3: Native Chemical Ligation
-
Add the N-Cys Peptide (1.2 equiv) dissolved in a minimal amount of Ligation Buffer.
-
Adjust pH to 6.8–7.0 carefully with NaOH.
-
Caution: Do not exceed pH 7.5 to prevent hydrolysis of the thioester or premature Trityl loss if not desired.
-
-
Purge the headspace with Nitrogen or Argon to prevent disulfide formation.
-
Stir at Room Temperature (25°C). Monitor by HPLC at 254 nm (Trityl absorbance) and 214 nm (Peptide bond).
-
Timeline: Reaction is typically complete within 2–6 hours.
-
Step 4: Work-up & Trityl Removal (Optional)
-
If Trityl-product is desired: Acidify with 0.1% TFA/Water, purify via Preparative HPLC (C18 column).
-
If Detritylation is required: Treat the crude ligation mixture (or purified fraction) with 1% TFA in DCM (if organic soluble) or 50% Acetic Acid for 30 minutes.
-
Lyophilize to obtain the final product:
.
Mechanism Visualization
Caption: Reaction pathway of N-Tritylglycine hydrazide activation and ligation.[1][2][3][4][5][6][7][8][9]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion to Azide | pH too high (>4.0) or old NaNO₂. | Ensure pH is strictly 3.0–3.5. Prepare fresh NaNO₂ solution. |
| Loss of Trityl Group | Acid exposure too long or temp too high. | Keep activation step <20 min at -10°C. Rapidly adjust pH to >5.0 after azide formation. |
| Precipitation | Hydrophobicity of Trityl group. | Add 6M Guanidine HCl or up to 20% TFE/Acetonitrile to the buffer. |
| Side Reactions (Formyl) | Reaction with buffer components. | Avoid carboxylate buffers during activation; use phosphate. |
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[10][1][4] Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1] Nature Protocols, 8(12), 2483-2495. Link
-
Flood, D. T., et al. (2018). General Method for the Synthesis of Peptide Hydrazides. Organic Letters, 20(24), 7817–7821. Link
-
Kulkarni, S. S., Sayers, J., Premdjee, B., & Payne, R. J. (2018). Rapid and efficient protein synthesis through expansion of the native chemical ligation concept. Nature Reviews Chemistry, 2(6), 0122. Link
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. N-TRITYLGLYCINE HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
N-Tritylglycine hydrazide for C-terminal modification of peptides
Application Note: N-Tritylglycine Hydrazide for C-Terminal Modification of Peptides
Executive Summary
In the landscape of modern protein synthesis, Peptide Hydrazides have emerged as superior surrogates to peptide thioesters for Native Chemical Ligation (NCL).[1][2] They offer enhanced stability during Solid-Phase Peptide Synthesis (SPPS) and can be activated under mild oxidative conditions to form reactive acyl azides.
This guide details the application of N-Tritylglycine Hydrazide (
Mechanism of Action & Strategic Utility
The Reagent: N-Tritylglycine Hydrazide
The molecule consists of a glycine core where the
-
Structure:
-
Role: It acts as a nucleophilic "capping" agent. The free hydrazide amine (
) is less nucleophilic than the -amine would be (if deprotected), but in this reagent, the -amine is sterically shielded by the Trityl group. -
Reaction: It couples to the C-terminal carboxylic acid of a target peptide (Peptide-COOH) to form Peptide-Gly-NHNH2 (after Trt removal).
Why Glycine?
Glycine is the preferred C-terminal residue for NCL precursors because it is achiral. Activation of peptide hydrazides (oxidation to azide) carries a risk of racemization for chiral amino acids. Using a C-terminal Glycine eliminates this risk, ensuring the stereochemical integrity of the final ligated protein.
The Ligation Pathway
-
Coupling: N-Tritylglycine hydrazide is coupled to a peptide fragment.
-
Deprotection: The Trityl group is acid-labile (removed with TFA), or the whole construct is used if N-terminal protection is desired.
-
Activation: The hydrazide is oxidized (using
) to an acyl azide. -
Thiolysis: The azide reacts with an exogenous thiol (e.g., MPAA) to form a thioester in situ.
-
Ligation: The thioester undergoes transthioesterification with an N-terminal Cysteine peptide, followed by an S-to-N acyl shift to form a native peptide bond.
Figure 1: The workflow converting a peptide acid to a ligation-competent species using N-Tritylglycine Hydrazide.
Experimental Protocols
Protocol A: Solution-Phase Installation of C-Terminal Hydrazide
Use Case: Modifying a protected peptide fragment (e.g., cleaved from 2-Cl-Trt resin with mild acid) to install the hydrazide handle.
Reagents Required:
-
Target Peptide (Free C-terminal COOH, Side-chains protected).
-
N-Tritylglycine Hydrazide (1.2 equivalents).
-
Coupling Reagents: EDC.HCl (1.5 eq), HOBt (1.5 eq).
-
Solvent: DMF or DCM/DMF (anhydrous).
-
Base: DIPEA (2.0 eq).
Step-by-Step Procedure:
-
Dissolution: Dissolve the Target Peptide (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add EDC.HCl and HOBt. Stir at
for 15 minutes. -
Coupling: Add N-Tritylglycine Hydrazide (1.2 eq) and DIPEA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by HPLC/MS.
-
Target Mass: Mass of Peptide + 317 Da (Trt-Gly-NHNH2) - 18 Da (H2O).
-
-
Workup: Dilute with EtOAc, wash with 5%
, 5% citric acid, and brine. Dry over and concentrate. -
Global Deprotection (Optional): If the peptide is fully protected, treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This will simultaneously remove side-chain protecting groups AND the N-terminal Trityl group of the glycine, releasing H-Peptide-Gly-NHNH2 .
Protocol B: Ligation via Hydrazide Activation
Use Case: Performing the NCL reaction using the generated peptide hydrazide.
Buffers:
-
Ligation Buffer: 6M Gn.HCl, 0.2M
, pH 3.0 (degassed). -
Neutral Buffer: 6M Gn.HCl, 0.2M
, pH 7.0 (degassed).
Step-by-Step Procedure:
-
Oxidation (Activation):
-
Dissolve Peptide-Gly-NHNH2 in Ligation Buffer (pH 3.0) at 5 mM concentration.
-
Cool to
(ice-salt bath). -
Add
(10 equivalents, from 0.5 M aqueous stock). -
Stir for 20 minutes.
-
Checkpoint: LC-MS should show mass shift of -15 Da (conversion of
to ).
-
-
Thiolysis:
-
Add MPAA (4-mercaptophenylacetic acid) to final concentration of 200 mM.[4]
-
Adjust pH to 7.0 using dilute NaOH.
-
Observation: The solution may turn yellow/orange. The acyl azide converts to the MPAA-thioester.
-
-
Ligation:
-
Add the Cys-Peptide (Fragment B, containing N-terminal Cysteine) (1.0–1.2 eq).
-
Add TCEP (20 mM) to keep the system reducing.
-
Readjust pH to 7.0–7.2.
-
Stir at room temperature. Monitor by HPLC.
-
-
Isolation:
-
Once complete (usually 4–24 hours), acidify with TCEP/TFA and purify via RP-HPLC.
-
Data Summary & Optimization
| Parameter | Recommended Condition | Why? |
| Coupling Stoichiometry | 1.2 eq Reagent : 1.0 eq Peptide | Slight excess ensures complete conversion of the valuable peptide fragment. |
| Oxidation pH | pH 3.0 – 4.0 | Prevents premature hydrolysis of the azide; ensures protonation of leaving groups. |
| Oxidation Temp | Critical to prevent Curtius rearrangement (formation of isocyanate). | |
| Thiol Additive | MPAA (200 mM) | Faster transthioesterification kinetics than thiophenol; better solubility. |
| Trityl Removal | 1% TFA in DCM (Selective) or 95% TFA (Global) | Trt on hydrazine is acid-labile. 1% TFA removes Trt without deprotecting Boc/tBu. |
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of N-Tritylglycine Hydrazide.
-
Cause: Steric hindrance or poor activation of the peptide acid.
-
Solution: Switch coupling reagents to HATU/HOAt. Ensure the peptide carboxylate is not sterically crowded (Glycine or Alanine at the C-term of the peptide fragment is preferred).
Issue 2: Side Reactions during Oxidation (Azide Formation).
-
Cause: Temperature too high or reaction time too long.
-
Solution: Strictly maintain
. Quench oxidation immediately after 20 mins by adding the thiol/buffer.
Issue 3: Incomplete Trityl Removal.
-
Cause: Trityl on the secondary amine (hydrazide) is relatively stable compared to primary amines.
-
Solution: Ensure the cleavage cocktail contains scavengers (TIS or water) to prevent Trityl cation re-attachment.
References
-
Liu, L., et al. (2011). "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition. Link
- Foundational paper establishing the hydrazide lig
-
Zheng, J.S., et al. (2013). "Robust Chemical Synthesis of Proteins by Kinetic Controlled Ligation of Peptide Hydrazides." Nature Protocols. Link
- Detailed protocol for the oxidation and lig
-
PubChem. (n.d.).[5] "N-Tritylglycine."[3][5][6][7][8][9][10] National Center for Biotechnology Information. Link
- Chemical structure and property verific
-
Flood, D.T., et al. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates." Angewandte Chemie. Link
- Discusses alternative activ
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Tritylglycine 98 5893-05-0 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. netascientific.com [netascientific.com]
- 9. USA Chemical Suppliers - Products: 'N', Page: 227 [americanchemicalsuppliers.com]
- 10. N-Tritylglycine Hydrazide | CymitQuimica [cymitquimica.com]
synthesis of cyclic peptides using N-Tritylglycine hydrazide
Application Note: High-Efficiency Synthesis of Cyclic Peptides via the Hydrazide Strategy
Executive Summary
The synthesis of cyclic peptides—particularly head-to-tail homodetic cyclization—remains a critical workflow in drug discovery due to the enhanced metabolic stability and receptor selectivity of these scaffolds. While traditional methods (e.g., solution-phase lactamization, on-resin allyl deprotection) often suffer from oligomerization or epimerization, the Peptide Hydrazide Strategy has emerged as a superior alternative.
This guide details the protocol for synthesizing cyclic peptides using N-Tritylglycine hydrazide chemistry. Specifically, it focuses on the modern Solid-Phase Peptide Synthesis (SPPS) adaptation where the Trityl-Hydrazine linker is utilized to generate a C-terminal peptide hydrazide (with Glycine as the preferred C-terminal residue). This intermediate is subsequently activated to an acyl azide for rapid, racemization-free intramolecular ligation.
Mechanism of Action & Chemical Logic
The core advantage of the hydrazide method lies in its "safety-catch" principle. The hydrazide group is stable during Fmoc SPPS conditions but can be selectively activated under mild oxidative conditions to form a highly reactive acyl azide.
The Role of N-Trityl Protection
In the context of this protocol, "N-Trityl" refers to the anchoring strategy on the 2-Chlorotrityl Chloride (2-Cl-Trt) Resin .
-
Linker Formation: The 2-Cl-Trt resin reacts with hydrazine to form a Trityl-Hydrazine (Trt-NH-NH₂) linkage.
-
Chain Initiation: The first amino acid (Glycine) is coupled to the distal nitrogen of the hydrazine. The bulky Trityl group protects the proximal nitrogen and prevents over-acylation.
-
Stability: This hydrazide linker is stable to piperidine (Fmoc deprotection) but cleaves with dilute TFA, releasing the Peptide-Hydrazide .
Why Glycine? We recommend designing the cyclic peptide sequence such that Glycine is the C-terminal residue (the activation site).
-
No Epimerization: Glycine is achiral; therefore, the high activation energy of the acyl azide formation does not risk C-terminal racemization.
-
Steric Freedom: The lack of a side chain facilitates the nucleophilic attack of the N-terminal amine during the cyclization step.
Mechanistic Pathway
-
Oxidation: The peptide hydrazide reacts with NaNO₂/HCl to form an Acyl Azide .
-
Thiolysis (Optional but Recommended): An aryl thiol (e.g., MPAA) converts the azide to a Thioester in situ (Thioester method), or the azide reacts directly (Azide method).
-
Ligation: The N-terminal amine attacks the activated carbonyl, expelling the leaving group and closing the ring.
Figure 1: Mechanistic workflow from resin preparation to cyclization.[1][2][3][4]
Detailed Protocol
Materials & Equipment
-
Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.5–1.0 mmol/g).
-
Reagents: Hydrazine monohydrate (64%), Fmoc-Gly-OH, HBTU/HATU, DIEA, Piperidine, TFA, NaNO₂.
-
Solvents: DMF (Peptide grade), DCM, HPLC-grade Water, Acetonitrile.
-
Equipment: Automated Peptide Synthesizer (optional) or Glass reaction vessel with frit; HPLC-MS.
Step 1: Preparation of Hydrazide Resin
Rationale: Direct reaction of hydrazine with trityl resin creates the stable hydrazide linker.
-
Swelling: Weigh 1.0 g of 2-Cl-Trt resin into a reaction vessel. Swell in DCM (10 mL) for 20 min. Drain.
-
Hydrazinolysis: Prepare a solution of 5% Hydrazine monohydrate in DMF/DCM (1:1 v/v, 10 mL).
-
Note: Use fresh hydrazine to ensure reactivity.
-
-
Reaction: Add the hydrazine solution to the resin. Agitate at room temperature (RT) for 30–45 minutes .
-
Caution: The solution may turn slightly yellow.
-
-
Capping: To neutralize unreacted trityl chloride sites, add MeOH (1 mL) to the reaction mixture and shake for 10 min.
-
Washing: Drain and wash thoroughly: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).
-
Validation: The resin is now Resin-Trt-NH-NH₂ . Perform a chloranil test (positive = blue/green) to confirm the presence of the hydrazine amine, though this is often difficult to visualize.
-
Step 2: Loading the First Amino Acid (Glycine)
Rationale: Glycine is loaded onto the distal nitrogen of the hydrazine. Standard coupling reagents are sufficient.
-
Activation: Dissolve Fmoc-Gly-OH (5 equiv relative to resin loading) and HATU (5 equiv) in DMF. Add DIEA (10 equiv).
-
Coupling: Add the activated mixture to the Hydrazide Resin. Agitate for 2 hours at RT.
-
Washing: Drain and wash with DMF (5x).
-
Blocking Unreacted Hydrazides: Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 min to cap any unreacted hydrazine groups (forming inert acetyl-hydrazides).
-
Loading Check: Perform a UV quantitation of the Fmoc group (piperidine adduct at 301 nm) to determine the final loading (typically 0.3–0.6 mmol/g).
Step 3: Chain Elongation (SPPS)
Proceed with standard Fmoc SPPS cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Fmoc-AA-OH (4 eq), HBTU (4 eq), DIEA (8 eq) in DMF for 45–60 min.
-
Final Step: Remove the N-terminal Fmoc group after the last amino acid is coupled.
Step 4: Cleavage from Resin
Rationale: Mild acid cleavage releases the protected peptide hydrazide without affecting side-chain protecting groups (if using partial cleavage) or global deprotection (standard).
Method A: Global Deprotection (Recommended for direct cyclization)
-
Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).
-
Reaction: Add cocktail to resin. Shake for 2 hours.
-
Isolation: Precipitate the filtrate in cold diethyl ether. Centrifuge and dry the pellet.
-
Product: H-Peptide-Gly-NH-NH₂ (Side-chain deprotected).
Step 5: Activation and Cyclization
Rationale: This is the critical "N-Tritylglycine hydrazide" application step. The linear hydrazide is converted to the azide and cyclized.[3]
Reaction Buffer: 0.2 M Phosphate buffer (pH 3.0) containing 6 M Guanidine HCl (to maintain solubility).
-
Dissolution: Dissolve the crude peptide hydrazide in the Reaction Buffer (conc. 1 mM). Cool to –10°C (ice/salt bath).
-
Activation (Azide Formation):
-
Add NaNO₂ (10 equiv, 0.5 M stock in water).
-
Stir at –10°C for 20 minutes .
-
Checkpoint: Analyze a small aliquot by HPLC. The hydrazide peak should disappear, replaced by the azide peak (mass shift: –16 Da, i.e., –NHNH₂ [-31] + N₃ [+42] is incorrect; actually Hydrazide (–NHNH₂, MW 31) to Azide (–N₃, MW 42) is a mass shift of –1 Da ? Wait.
-
Correction: R-CONHNH2 (MW: R+59) -> R-CON3 (MW: R+42). Mass shift is –17 Da.
-
-
Cyclization:
-
Quenching: Once HPLC confirms cyclization (Mass shift: Azide [-42] -> Amide bond, loss of N2. Net loss from linear hydrazide: –33 Da approx. Linear (acid) mass – 18 Da), quench with TCEP or DTT if MPAA was used.
-
Purification: RP-HPLC.
Quantitative Data & Troubleshooting
Table 1: Optimization of Cyclization Conditions
| Parameter | Recommended Condition | Why? |
| Peptide Conc. | 0.5 – 1.0 mM | Prevents intermolecular oligomerization (dimerization). |
| Temperature | -10°C (Activation) -> 25°C (Cyclization) | Low temp prevents Curtius rearrangement of the azide to isocyanate. |
| pH Control | pH 3.0 (Activation) -> pH 7.0 (Ligation) | Azide forms only at acidic pH; Amine attack requires neutral/basic pH. |
| C-Terminus | Glycine | Avoids epimerization during the high-energy azide intermediate state. |
Troubleshooting Guide
-
Problem: Low yield of cyclic product; high oligomer content.
-
Solution: Decrease peptide concentration during cyclization (dilute to 0.1 mM). Ensure dropwise pH adjustment.
-
-
Problem: Incomplete activation of hydrazide.
-
Solution: Check NaNO₂ freshness. Ensure pH is strictly < 3.5 during activation.
-
-
Problem: Side-chain modification (e.g., Trp nitrosylation).
-
Solution: Add scavengers (e.g., Tryptophan or free Hydrazine) post-activation, or use the Thioester conversion method (MPAA) which reverses nitrosylation.
-
Visualization: The "N-Trityl" Workflow
The following diagram illustrates the specific chemical transformations involving the Trityl-Hydrazine moiety.
Figure 2: Operational workflow for utilizing Trityl-Resin mediated hydrazide synthesis.
References
-
Zheng, J. S., Tang, S., Guo, Y., Chang, H. N., & Liu, L. (2012).[7] Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides.[4][7][8] ChemBioChem, 13(4), 542–546.[7]
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][3][4][5][7][8][9] Angewandte Chemie International Edition, 50(33), 7645-769.
-
Biotage Application Note. (2014). Automated Synthesis of Cyclic Peptides. Biotage Literature.
-
Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylic-protecting group in peptide synthesis.[10] Journal of Organic Chemistry, 30(1), 315–316.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Peptides and Cyclic Proteins via Ligation of Peptide Hydrazides | Zendy [zendy.io]
- 9. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
Application Note: High-Fidelity Synthesis of Hydrazone-Linked Peptide-Drug Conjugates (PDCs) Using N-Tritylglycine Hydrazide
Topic: N-Tritylglycine Hydrazide in the Synthesis of Peptide-Drug Conjugates Content Type: Detailed Application Note & Protocol Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers
Executive Summary & Scientific Rationale
The development of Peptide-Drug Conjugates (PDCs) requires precise linker technologies that balance systemic stability with targeted intracellular release. The hydrazone linkage is a "gold standard" pH-sensitive bond, designed to remain stable at physiological pH (7.[]4) while hydrolyzing rapidly in the acidic microenvironment of endosomes and lysosomes (pH 4.5–5.5).
N-Tritylglycine hydrazide (Trt-Gly-NHNH₂) serves as a critical heterobifunctional linker precursor in this context. Its utility stems from the orthogonality of the Trityl (Trt) protecting group. Unlike Boc or Fmoc groups, the N-Trityl group is extremely acid-labile, allowing for deprotection under mild, anhydrous acidic conditions that do not degrade the sensitive hydrazone bond formed with the cytotoxic payload.
This guide details the Convergent Synthesis Strategy , where the Linker-Drug construct is assembled first, deprotected, and then conjugated to the targeting peptide. This approach minimizes the exposure of the valuable peptide to harsh reaction conditions and reduces the formation of complex by-products.
Chemical Basis & Mechanism[1]
The Orthogonal Advantage
The synthesis relies on the differentiation between two acid-sensitive moieties:
-
The Trityl Amine (N-Trt): Cleavable by 1% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).
-
The Hydrazone Linkage (C=N): Stable in anhydrous acid; hydrolyzes only in aqueous acidic buffers (pH < 5.0).
Mechanism of Action (Intracellular Release)
Upon receptor-mediated endocytosis, the PDC enters the endosomal pathway. The drop in pH triggers the hydrolysis of the hydrazone bond, releasing the unmodified drug.
Figure 1: Mechanism of pH-dependent drug release from hydrazone-linked PDCs.[]
Experimental Workflow: Convergent Synthesis
The following diagram outlines the high-level synthesis path, prioritizing the "Drug-First" approach to ensure linker integrity.
Figure 2: Convergent synthesis workflow for N-Tritylglycine hydrazide mediated PDCs.
Detailed Protocols
Phase 1: Synthesis of Trityl-Protected Linker-Drug (Hydrazone Formation)
Objective: Conjugate N-Tritylglycine hydrazide to a ketone-containing drug (e.g., Doxorubicin) to form the acid-labile hydrazone bond.
Materials:
-
N-Tritylglycine hydrazide (Trt-Gly-NHNH₂)
-
Doxorubicin HCl (DOX)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (catalyst)
-
Sephadex LH-20 (for purification)
Protocol:
-
Dissolution: Dissolve Doxorubicin HCl (1 eq, e.g., 50 mg) in anhydrous MeOH (5 mL).
-
Activation: Add N-Tritylglycine hydrazide (2 eq) to the solution.
-
Catalysis: Add glacial acetic acid (approx. 1-2 drops) to adjust pH to ~5.0.
-
Reaction: Stir the mixture in the dark at room temperature for 16–24 hours.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in a minimum volume of MeOH/DCM (1:1) and purify via Sephadex LH-20 chromatography (eluent: MeOH). Collect the red band corresponding to Trt-Gly-Hydrazone-DOX.
-
Yield: Typically 70–85%. Verify mass via ESI-MS.[4]
Phase 2: Anhydrous Trityl Deprotection
Objective: Remove the N-terminal Trityl group without hydrolyzing the hydrazone bond. Critical Factor:Water Exclusion. Hydrazone hydrolysis requires water. Using anhydrous TFA/DCM prevents this side reaction.
Protocol:
-
Preparation: Dissolve the Trt-Gly-Hydrazone-DOX intermediate in anhydrous Dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic acid (TFA) to a final concentration of 1% (v/v).
-
Example: For 10 mL DCM, add 100 µL TFA.
-
-
Incubation: Stir at 0°C for 5 minutes, then warm to Room Temperature for 10–15 minutes.
-
Visual Cue: The solution may shift color slightly due to the formation of the Trityl cation (yellow/orange), though the red color of DOX dominates.
-
-
Quenching: Immediately neutralize by adding triethylamine (TEA) or pouring into cold ether to precipitate the product.
-
Preferred: Precipitation in cold diethyl ether removes the Trityl species and TFA.
-
-
Isolation: Centrifuge the precipitate (H-Gly-Hydrazone-DOX). Wash 3x with cold ether. Dry under vacuum.
Phase 3: Peptide Conjugation
Objective: Couple the free amine of the Linker-Drug to the targeting peptide.
Protocol:
-
Peptide Activation: If using a free carboxyl peptide, activate with EDC/NHS in DMF to form the NHS-ester. If using a pre-activated peptide (e.g., on solid phase or isolated NHS-ester), proceed to step 2.
-
Coupling: Dissolve the H-Gly-Hydrazone-DOX (1.2 eq) and the Activated Peptide (1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) to adjust pH to 7.5–8.0.
-
Caution: Do not exceed pH 8.5 to prevent drug degradation.
-
-
Reaction: Stir for 2–4 hours at Room Temperature.
-
Purification: Purify the final PDC using Preparative HPLC (C18 column).
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-60% B over 30 mins.
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the final PDC powder.
Quality Control & Stability Assessment
Analytical Specifications (Table)
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (214 nm & Drug | > 95% |
| Identity | ESI-MS / MALDI-TOF | Mass |
| Free Drug | HPLC | < 1.0% |
| Peptide Content | Amino Acid Analysis (AAA) | |
| Aggregation | SEC-HPLC | < 5% aggregates |
Stability Testing Protocol
To validate the "smart" release mechanism, incubate the PDC in buffers mimicking physiological compartments.
-
Plasma Simulant: PBS (pH 7.4) at 37°C.
-
Lysosomal Simulant: Citrate/Acetate buffer (pH 5.0) at 37°C.
-
Sampling: Take aliquots at 0, 1, 4, 12, 24, and 48 hours.
-
Analysis: Inject onto HPLC. Measure the ratio of Intact PDC vs. Free Drug.
Expected Result:
-
pH 7.4: < 10% release over 24 hours (Stable).
-
pH 5.0: > 50% release within 4–6 hours (Active).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Hydrazone Hydrolysis during Deprotection | Presence of water in DCM/TFA. | Use strictly anhydrous solvents. Dry DCM over molecular sieves. Reduce TFA exposure time. |
| Incomplete Drug Coupling | Steric hindrance or insufficient acid catalyst. | Increase reaction time (up to 48h). Add slightly more Acetic Acid. Ensure dark conditions. |
| Low Solubility of Intermediate | Trityl group is highly hydrophobic. | Use co-solvents like DMF or DMSO during the purification step if MeOH/DCM fails. |
| Peptide Precipitation | Isoelectric point aggregation. | Adjust DMF/Water ratio during conjugation. Ensure peptide is fully dissolved before adding Linker-Drug. |
References
-
Nagy, A., et al. (1996). "Cytotoxic analogs of luteinizing hormone-releasing hormone containing doxorubicin or 2-pyrrolinodoxorubicin." Proceedings of the National Academy of Sciences, 93(14), 7269-7273.
-
Schally, A. V., & Nagy, A. (1999). "Cancer chemotherapy based on targeting of cytotoxic peptide conjugates to their receptors on tumors." European Journal of Endocrinology, 141(1), 1-14.
-
Sigma-Aldrich. "N-Tritylglycine Product Specification." Merck KGaA.
-
Kratz, F. (2008). "Albumin as a drug carrier: design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release, 132(3), 171-183.
-
Chari, R. V. J., et al. (2014). "Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy."[4] Angewandte Chemie International Edition, 53(15), 3796-3827.
Sources
Application Notes and Protocols for the Cleavage of N-Tritylglycine Hydrazide from Solid-Phase Synthesis Resins
Abstract
This document provides a comprehensive technical guide for the efficient cleavage of N-Tritylglycine hydrazide from various solid-phase synthesis resins. Tailored for researchers, scientists, and professionals in drug development, these application notes delve into the underlying chemical principles, offer detailed, step-by-step protocols for different resin types, and present troubleshooting strategies to overcome common challenges. The protocols are designed to be self-validating, ensuring reproducibility and high-yield recovery of the desired peptide hydrazide, a critical building block in modern medicinal chemistry and peptide science.
Introduction: The Significance of Peptide Hydrazides
In the landscape of drug discovery and development, peptide-based therapeutics have emerged as a prominent class of molecules. Their versatility and specificity make them attractive candidates for a wide range of therapeutic targets. A key functional group in the synthesis of complex peptide architectures and peptidomimetics is the C-terminal hydrazide. N-Tritylglycine hydrazide serves as a valuable starting point for the solid-phase synthesis of such peptide hydrazides. The trityl (triphenylmethyl, Trt) group provides a sterically bulky and acid-labile protecting group for the terminal amine of glycine hydrazide, facilitating its attachment to a solid support and subsequent peptide chain elongation.
The ability to efficiently cleave the final peptide hydrazide from the resin is paramount to the success of the synthetic strategy. This process must be high-yielding and minimize side reactions to ensure the purity of the crude product, simplifying downstream purification efforts. This guide focuses on the cleavage of N-Tritylglycine hydrazide and its elongated peptide analogues from commonly used solid-phase synthesis resins, with a particular emphasis on the 2-chlorotrityl chloride (2-CTC) resin due to its acid lability.[1][2]
Foundational Principles: The Chemistry of Cleavage
The cleavage of the N-Trityl-protected peptide hydrazide from the resin is fundamentally an acid-catalyzed process that exploits the lability of the bond between the linker and the peptide. The choice of resin and the specific cleavage conditions are dictated by the stability of the protecting groups on the peptide side chains and the desired final product (fully deprotected or protected peptide fragment).
The Role of the Trityl Group and Acid-Labile Resins
The trityl group is highly susceptible to acidolysis. In the presence of an acid, such as trifluoroacetic acid (TFA), the trityl group is protonated, leading to the formation of a stable triphenylmethyl carbocation. This high stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[3]
Similarly, acid-labile resins like the 2-chlorotrityl chloride (2-CTC) resin are designed for cleavage under mild acidic conditions.[1][2] The linkage of the first amino acid (in this case, N-Tritylglycine hydrazide) to the 2-CTC resin forms a highly acid-sensitive ester bond. The cleavage mechanism mirrors that of the trityl group, proceeding through a resonance-stabilized carbocation intermediate upon protonation. This allows for the release of the peptide from the resin with minimal risk of side-chain protecting group removal, making it ideal for the synthesis of protected peptide fragments.[2][4]
Caption: General mechanism of acid-catalyzed cleavage from resin.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage of N-Tritylglycine hydrazide and its derivatives from 2-chlorotrityl chloride (2-CTC) resin. These protocols are designed to be robust and can be adapted for various scales of synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N-Tritylglycine hydrazide-loaded resin | Synthesis Grade | Sigma-Aldrich, AAPPTec |
| Dichloromethane (DCM) | Anhydrous/HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific |
| 2,2,2-Trifluoroethanol (TFE) | Reagent Grade | Oakwood Chemical |
| Diethyl ether | Anhydrous/ACS Grade | VWR |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Acros Organics |
| Solid-phase synthesis vessel | --- | CEM, Biotage |
| Shaker/Vortexer | --- | --- |
| Filtration apparatus | --- | --- |
| Rotary evaporator | --- | --- |
| Centrifuge | --- | --- |
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Mild Cleavage for Protected Peptide Hydrazides from 2-CTC Resin
This protocol is designed for the cleavage of the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.[5] This is particularly useful for the synthesis of protected fragments for subsequent segment condensation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the N-Tritylglycine hydrazide-loaded resin (1.0 g) in dichloromethane (DCM, 10 mL) in a suitable reaction vessel for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing acetic acid, 2,2,2-trifluoroethanol (TFE), and DCM in a 1:1:8 (v/v/v) ratio. For 1 g of resin, prepare approximately 20 mL of the cocktail.[5]
-
Cleavage Reaction: Drain the DCM from the swollen resin. Add half of the cleavage cocktail (10 mL) to the resin and agitate gently at room temperature for 30 minutes.
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product.
-
Resin Washing: Wash the resin with the remaining cleavage cocktail (10 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the DCM.
-
Product Precipitation: Add cold diethyl ether (8-10 fold volume) to the concentrated solution to precipitate the protected peptide hydrazide.
-
Isolation and Drying: Collect the precipitate by filtration through a fine sintered glass funnel or by centrifugation. Wash the crude product with cold diethyl ether and dry under high vacuum.
Caption: Workflow for mild cleavage from 2-CTC resin.
Protocol 2: Strong Acid Cleavage for Fully Deprotected Peptide Hydrazides
This protocol utilizes a higher concentration of TFA to simultaneously cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1]
Step-by-Step Methodology:
-
Resin Preparation: Wash the N-Tritylglycine hydrazide-loaded resin (1.0 g) thoroughly with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail, commonly known as "Reagent K" or a simplified version, depending on the amino acid composition. A standard, less odorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean flask.
-
Resin Washing: Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a gentle stream of nitrogen or by rotary evaporation to approximately 1-2 mL.
-
Product Precipitation: Add cold diethyl ether (40-50 mL) to the concentrated solution to precipitate the deprotected peptide hydrazide.
-
Isolation and Drying: Collect the precipitate by centrifugation, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet under high vacuum.
Results and Discussion: Optimizing Cleavage Efficiency
The success of the cleavage reaction is typically assessed by the yield and purity of the isolated peptide hydrazide. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this evaluation.
| Cleavage Condition | Resin Type | Typical Yield | Purity (Crude) | Notes |
| 1% TFA in DCM | 2-CTC | >90% | >85% | Preserves most side-chain protecting groups. |
| AcOH/TFE/DCM (1:1:8) | 2-CTC | 85-95% | >80% | Mild conditions, suitable for fragment synthesis.[5] |
| TFA/H2O/TIS (95:2.5:2.5) | 2-CTC / Wang | 70-90% | 70-90% | Global deprotection, scavenger is crucial. |
| HFIP/DCM (1:1) | 2-CTC | >90% | >85% | Alternative mild condition, avoids strong acids.[6][7] |
Troubleshooting Common Issues
-
Low Yield:
-
Incomplete Cleavage: Extend the reaction time or increase the concentration of the acid. Ensure the resin is adequately swollen before adding the cleavage cocktail.
-
Product Loss During Work-up: Ensure complete precipitation by using a sufficient volume of cold ether and allowing adequate time at low temperature (e.g., 4°C overnight).[5]
-
-
Low Purity:
-
Side-Product Formation: This is often due to the re-attachment of protecting group cations to nucleophilic residues (e.g., Trp, Met, Tyr). Ensure the use of appropriate scavengers like TIS, water, or thioanisole in the cleavage cocktail.
-
Premature Deprotection: When using mild cleavage conditions for protected fragments, ensure the acid concentration and reaction time are minimized to prevent partial loss of side-chain protecting groups. Greener solvent alternatives to DCM, such as anisole, may offer better protection for labile groups.[8]
-
-
Diketopiperazine Formation: This is a common side reaction during the synthesis of the first two amino acids. The use of sterically hindered resins like 2-CTC can significantly minimize this issue.[2]
Conclusion
The cleavage of N-Tritylglycine hydrazide and its peptide derivatives from solid-phase supports is a critical step that dictates the overall success of the synthesis. By understanding the underlying chemical principles and selecting the appropriate cleavage protocol based on the desired final product, researchers can achieve high yields and purities. The protocols detailed in this guide, particularly for the versatile 2-CTC resin, provide a robust framework for obtaining both protected and fully deprotected peptide hydrazides, essential intermediates for the development of novel therapeutics and research tools.
References
-
Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. National Institutes of Health (NIH). [Link]
-
Boc Resin Cleavage Protocol. Merck Millipore. [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. National Institutes of Health (NIH). [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. National Institutes of Health (NIH). [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [Link]
-
Cleave Protected Peptides from 2-Chloro-Trityl Resin. AAPPTec. [Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. National Institutes of Health (NIH). [Link]
- Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. [No valid URL found]
-
Greener cleavage of protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Royal Society of Chemistry. [Link]
- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [No valid URL found]
-
Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. [Link]
-
Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]
Sources
- 1. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Ligation of N-Tritylglycine Hydrazide with Aldehydes
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific challenge of synthesizing hydrazones from N-Tritylglycine hydrazide —a reaction requiring a delicate balance between catalytic efficiency and the stability of the acid-sensitive trityl (Trt) protecting group.
Executive Summary
The reaction between N-Tritylglycine hydrazide and aldehydes yields acylhydrazones , a privileged scaffold in drug discovery (antimicrobial/antiviral agents) and dynamic combinatorial chemistry (DCC). While the reaction is thermodynamically driven by water removal, the kinetic barrier often requires acid catalysis.
The Challenge: The N-trityl (triphenylmethyl) group is acid-labile. Standard hydrazone formation conditions (pH < 4 or heat with acetic acid) risk premature deprotection of the amine, yielding unwanted byproducts.
The Solution: This guide provides two validated protocols:
-
Method A (Standard): Controlled weak-acid catalysis for robust substrates.
-
Method B (Advanced): Aniline-catalyzed ligation at neutral pH, specifically optimized to preserve the trityl group while accelerating reaction kinetics by
fold.
Mechanistic Principles & Strategic Design
The Reaction Pathway
The formation of the hydrazone proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (
The "Trityl Paradox"
-
Acid Requirement: Dehydration is acid-catalyzed.
-
Acid Sensitivity: The Trityl-N bond is cleaved by strong acids (TFA) or hot acetic acid.[1]
-
Resolution: We utilize nucleophilic catalysis (Aniline) to bypass the need for low pH.[2] Aniline forms a highly reactive but transient Schiff base with the aldehyde, which then undergoes rapid transimination with the hydrazide.
Visualizing the Mechanism
The following diagram illustrates the standard acid pathway versus the aniline-catalyzed shortcut.
Figure 1: Dual pathways for hydrazone formation.[3] The Red path (Aniline) avoids the high acidity that endangers the Trityl group.
Experimental Protocols
Pre-requisite: Reagent Preparation
If N-Tritylglycine hydrazide is not purchased commercially, synthesize as follows:
-
Esterification: React Glycine methyl ester HCl with Trityl Chloride (Trt-Cl) and TEA in DCM (0°C to RT, 4h).
-
Hydrazinolysis: Treat Trt-Gly-OMe with 10 eq. Hydrazine Hydrate in MeOH (RT, 16h). Note: Avoid reflux to prevent Trt cleavage.
-
Purification: Precipitate with cold water/ether.
Protocol A: Standard Acetic Acid Method (For Robust Trityl Retention)
Use this for simple aromatic aldehydes where steric hindrance is low.
Materials:
-
N-Tritylglycine hydrazide (1.0 eq)
-
Aldehyde (1.1 eq)
-
Solvent: Ethanol (Absolute)[4]
-
Catalyst: Glacial Acetic Acid (AcOH)
Steps:
-
Dissolution: Dissolve 1.0 mmol of N-Tritylglycine hydrazide in 10 mL Ethanol.
-
Activation: Add the aldehyde (1.1 mmol).
-
Catalysis: Add Glacial AcOH dropwise. Critical: Do not exceed 1% v/v (approx. 100 µL per 10 mL). Higher concentrations risk Trt-deprotection.
-
Reaction: Stir at Room Temperature for 4–12 hours. Do not reflux.
-
Monitoring: Check TLC (System: DCM/MeOH 95:5). Look for the disappearance of the hydrazide spot.
-
Work-up:
-
If product precipitates: Filter and wash with cold EtOH.
-
If soluble: Concentrate in vacuo, redissolve in minimal DCM, and precipitate with Hexane.
-
Protocol B: Aniline-Catalyzed Ligation (Recommended)
Use this for slow-reacting aldehydes, valuable libraries, or strict pH control.
Materials:
-
Buffer: 100 mM NaPhosphate or NaAcetate, pH 6.0.
-
Catalyst: Aniline (100 mM stock in DMSO).
-
Solvent: DMSO or Methanol (if solubility is an issue).
Steps:
-
Setup: Prepare a solution of N-Tritylglycine hydrazide (10 mM) and Aldehyde (10 mM) in the chosen solvent/buffer mix (e.g., 50% DMSO/Buffer pH 6.0).
-
Catalyst Addition: Add Aniline to a final concentration of 10–100 mM.
-
Incubation: Agitate at 25°C.
-
Reaction time is typically reduced from hours to minutes.
-
-
Purification: The product often precipitates upon water addition. Alternatively, use preparative HPLC (Gradient: Water/Acetonitrile 0.1% Formic Acid—Trt is stable in 0.1% acid during rapid chromatography).
Characterization & QC Data
To validate the synthesis, compare the spectral data against the following expected shifts.
| Feature | 1H NMR (DMSO-d6) | Significance |
| Trityl Group | Confirms protecting group integrity. | |
| Glycine | Shift varies slightly between E/Z isomers. | |
| Amide NH | Hydrazone NH (downfield due to H-bonding). | |
| Imine CH=N | Diagnostic: Confirms hydrazone formation. | |
| Aldehyde CHO | Must be absent in purified product. |
Mass Spectrometry (ESI):
Expect
Workflow: Library Generation
This chemistry is ideal for generating libraries of peptoid-like molecules.[5][6]
Figure 2: High-throughput workflow for generating N-Trityl hydrazone libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Trityl Group | Acid concentration too high (>5%) or Temperature > 40°C. | Switch to Protocol B (Aniline/pH 6). Use Formic acid instead of TFA for LC-MS. |
| Low Yield | Equilibrium favoring hydrolysis (presence of water). | Add molecular sieves (3Å) or switch to anhydrous EtOH. |
| Precipitate is Starting Material | Low solubility of Trt-reagent preventing reaction. | Use DMSO/MeOH mixtures. Ensure aldehyde is fully dissolved before mixing. |
| Multiple Spots on TLC | E/Z Isomerization. | Hydrazones exist as E/Z rotamers. This is normal. NMR often shows dual peaks. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link] (Foundational text on Aniline catalysis for hydrazone formation).
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides.[6][7][8] A New Method of Peptide Synthesis.[7] Journal of the American Chemical Society. [Link] (The authoritative source on Trityl group stability and cleavage conditions).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link] (Critical data on pH stability windows for hydrazones).
-
Hickey, K. A., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates.[5][6] Organic Letters. [Link] (Specific application of hydrazone chemistry to N-substituted glycine backbones).
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
The Strategic Application of N-Tritylglycine Hydrazide in Peptide Fragment Condensation: A Guide for Researchers
Introduction: Navigating the Complexities of Peptide Synthesis
In the realm of drug discovery and development, the synthesis of large and complex peptides presents a significant challenge. While stepwise solid-phase peptide synthesis (SPPS) is a robust method for shorter sequences, its efficiency diminishes with increasing peptide length due to cumulative yield losses and the accumulation of deletion sequences.[1] Fragment condensation, the coupling of pre-synthesized peptide fragments, has emerged as a powerful strategy to overcome these limitations, enabling the construction of larger and more complex peptides.[1][2][3] This approach allows for the purification of intermediate fragments, ensuring the high purity of the final product.[2]
At the heart of successful fragment condensation lies the challenge of achieving efficient and racemization-free coupling of peptide segments. The acyl azide method stands out as one of the most reliable techniques for minimizing racemization during peptide bond formation between fragments.[4] This guide focuses on a key reagent in this methodology: N-Tritylglycine hydrazide . We will delve into its unique properties, strategic advantages, and provide detailed protocols for its application in the synthesis of complex peptides.
The Core Principle: Hydrazides as Precursors for Racemization-Free Coupling
Peptide hydrazides are valuable intermediates in peptide chemistry, serving as precursors for the formation of acyl azides.[4][5] The acyl azide method is a cornerstone of fragment condensation for several compelling reasons:
-
Suppression of Racemization: The activation of the C-terminal carboxyl group of a peptide fragment is a critical step that can lead to the loss of chiral integrity (racemization). The conversion of a C-terminal hydrazide to an acyl azide under mild, low-temperature conditions effectively minimizes this risk.[1][4]
-
Compatibility with Protecting Groups: The acyl azide coupling method is compatible with a wide range of amino acid side-chain protecting groups, offering flexibility in the design of complex peptide targets.[4]
The general workflow for acyl azide-mediated fragment condensation is a two-step process:
-
Acyl Azide Formation: The C-terminal peptide hydrazide is converted to a reactive acyl azide in the presence of a nitrosylating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an alkyl nitrite.[4][6]
-
Fragment Coupling: The acyl azide intermediate is then reacted with the N-terminally deprotected amino group of a second peptide fragment to form the desired peptide bond.[4][7]
N-Tritylglycine Hydrazide: A Trifunctional Tool for Peptide Synthesis
N-Tritylglycine hydrazide is a strategically designed building block that incorporates three key functional elements, each contributing to its utility in fragment condensation:
-
The N-Trityl (Trt) Group: The trityl group is a bulky and highly acid-labile protecting group for the N-terminal amine.[8][9] Its lability to mild acidic conditions allows for selective deprotection without affecting more robust side-chain protecting groups, a crucial aspect of orthogonal protection strategies in complex peptide synthesis.[10]
-
The Glycine Residue: As the simplest amino acid, glycine is achiral and sterically unhindered. Incorporating a glycine residue at the C-terminus of a peptide fragment can minimize steric hindrance during the coupling reaction, potentially leading to higher yields.
-
The Hydrazide Moiety: The C-terminal hydrazide is the key functional group that enables the conversion to the reactive acyl azide for fragment condensation.[4][5]
The combination of these features in a single molecule provides a convenient and efficient means of introducing the necessary functionality for acyl azide-mediated fragment coupling at the C-terminus of a peptide fragment during SPPS.
Workflow for Fragment Condensation using N-Tritylglycine Hydrazide
The following diagram illustrates the overall workflow for utilizing N-Tritylglycine hydrazide in a solid-phase fragment condensation strategy.
Caption: Overall workflow for peptide fragment condensation using N-Tritylglycine hydrazide.
Detailed Application Notes and Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Fragment with N-Tritylglycine Hydrazide
This protocol describes the synthesis of a protected peptide fragment with a C-terminal N-Tritylglycine hydrazide using Fmoc-based SPPS.
Materials:
-
2-Chlorotrityl chloride resin
-
N-Tritylglycine hydrazide
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Loading of N-Tritylglycine hydrazide onto 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve N-Tritylglycine hydrazide (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any remaining unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin extensively with DCM and DMF.
-
Determine the loading of the resin using a standard method, such as Fmoc quantification after coupling the first Fmoc-amino acid.[11]
-
-
Stepwise Fmoc-SPPS:
-
Perform the stepwise synthesis of the desired peptide sequence on the N-Tritylglycine hydrazide-loaded resin using standard Fmoc-SPPS protocols.[12] This involves repetitive cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-protected amino acid using a suitable coupling reagent.
-
-
Cleavage of the Protected Peptide Hydrazide from the Resin:
-
After completion of the peptide sequence, wash the resin thoroughly with DCM.
-
Treat the resin with a mild acidic cleavage cocktail that will cleave the peptide from the 2-chlorotrityl resin while leaving the side-chain protecting groups and the N-terminal trityl group intact. A suitable cocktail is a solution of acetic acid/trifluoroethanol/DCM (1:2:7) or 1% TFA in DCM.
-
Collect the cleavage solution and precipitate the protected peptide hydrazide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Characterize the protected peptide hydrazide by mass spectrometry to confirm its identity.[13]
-
Protocol 2: Acyl Azide Formation and Fragment Condensation
This protocol details the conversion of the C-terminal peptide hydrazide to an acyl azide and its subsequent coupling to an N-terminally deprotected peptide fragment.
Materials:
-
Protected C-terminal peptide hydrazide (from Protocol 1)
-
Protected N-terminal peptide fragment (with a free N-terminal amine)
-
Anhydrous DMF or other suitable aprotic solvent
-
tert-Butyl nitrite or isoamyl nitrite
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl) solution in an organic solvent (e.g., 4M HCl in dioxane)
Procedure:
-
Preparation of the N-Terminal Fragment:
-
Acyl Azide Formation:
-
Dissolve the protected C-terminal peptide hydrazide in anhydrous DMF at -20°C to -40°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a pre-chilled solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 2.5-3.0 eq.) to the reaction mixture.
-
Slowly add tert-butyl nitrite or isoamyl nitrite (1.1-1.2 eq.) to the cooled solution while maintaining the low temperature.
-
Stir the reaction mixture at -20°C to -40°C for 15-30 minutes. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide stretch at ~2140 cm⁻¹).
-
-
Fragment Coupling:
-
In a separate flask, dissolve the N-terminally deprotected N-terminal peptide fragment in anhydrous DMF.
-
Neutralize any excess acid in the acyl azide solution by the dropwise addition of pre-chilled DIPEA until the pH is approximately 7-8.
-
Slowly add the neutralized acyl azide solution to the solution of the N-terminal fragment at low temperature (-20°C to 0°C).
-
Allow the reaction to proceed at low temperature for several hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the progress of the coupling reaction by HPLC.[14]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining acyl azide by adding a small amount of an amine-containing scavenger.
-
Remove the solvent under reduced pressure.
-
Proceed with the global deprotection of all remaining side-chain and N-terminal protecting groups using a strong acid cocktail (e.g., TFA with appropriate scavengers).
-
Purify the final, full-length peptide by preparative HPLC.
-
Characterize the final product by mass spectrometry and amino acid analysis to confirm its identity and purity.[13]
-
Data Presentation and Characterization
The successful synthesis and coupling of peptide fragments should be rigorously verified through a combination of analytical techniques.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the intermediate fragments and the final coupled peptide.[13] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide fragments and the final product, and to monitor the progress of the coupling reaction.[14] |
| Amino Acid Analysis | To determine the amino acid composition of the final peptide, confirming that the correct sequence has been synthesized.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural characterization of the final peptide, including confirmation of stereochemical integrity. |
Troubleshooting and Key Considerations
-
Solubility of Peptide Fragments: Protected peptide fragments can sometimes have poor solubility in common organic solvents. It is crucial to screen for suitable solvent systems for both the acyl azide formation and the coupling reaction. The use of co-solvents such as DMSO or NMP may be necessary.
-
Side Reactions of Acyl Azides: Acyl azides can undergo a Curtius rearrangement to form an isocyanate, which can lead to the formation of urea byproducts.[4] Performing the reaction at low temperatures is critical to minimize this side reaction.
-
Monitoring the Reaction: Close monitoring of the coupling reaction by HPLC is essential to determine the optimal reaction time and to identify any potential issues, such as incomplete coupling or the formation of byproducts.
Conclusion: A Strategic Advantage in Complex Peptide Synthesis
N-Tritylglycine hydrazide offers a streamlined and effective approach for the introduction of a C-terminal hydrazide functionality in solid-phase peptide synthesis. Its use in conjunction with the acyl azide method for fragment condensation provides a robust strategy for the synthesis of large and complex peptides with a reduced risk of racemization. For researchers and drug development professionals, mastering this technique can significantly enhance the ability to access challenging peptide targets, paving the way for new therapeutic discoveries.
References
-
Ley, S. V., & Leach, A. G. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering. [Link]
- Google Patents. (n.d.).
-
Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science. [Link]
-
Vomáčka, T., et al. (1997). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. International Journal of Peptide and Protein Research. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Thompson, R. E., et al. (2019). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science. [Link]
-
Otvos, L., et al. (2008). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry. [Link]
-
Vomáčka, T., et al. (1997). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. International Journal of Peptide and Protein Research. [Link]
-
Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis Protocols. Humana Press. [Link]
-
Mergler, M., & Nyfeler, R. (1992). Easy synthesis of protected peptide hydrazides on solid support. In Peptides 1992. ESCOM. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]
-
Barlos, K., et al. (1989). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research. [Link]
-
Wang, S., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
van der Marel, G. A., et al. (1997). Application of the Trityl Group in Peptide Chemistry. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Carlson, E. E., et al. (2013). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Current Medicinal Chemistry. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
-
Danishefsky, S. J., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]
-
Merck Millipore. (n.d.). Reagents for the synthesis of cyclic and modified peptides Novabiochem®. [Link]
-
Thompson, R. E., et al. (2019). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Communications. [Link]
-
Luks, T., & Durek, T. (2016). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Angewandte Chemie International Edition. [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Thompson, R. E., et al. (2019). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Protein Science. [Link]
-
Kumar, V., & Singh, S. K. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. CN104650219B - The method that fragment condensation prepares Liraglutide - Google Patents [patents.google.com]
- 3. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 4. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijsra.net [ijsra.net]
Application Note: N-Tritylglycine Hydrazide and the Hydrazide Functional Group as a Versatile Tool in the Solid-Phase Synthesis of Peptoid Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptoids, or N-substituted glycine oligomers, are a critical class of peptidomimetics that offer enhanced proteolytic stability and sequence diversity, making them invaluable scaffolds in drug discovery.[1] The solid-phase submonomer synthesis method provides a robust platform for their creation.[2] This guide details an advanced strategy for the rapid and efficient generation of diverse peptoid libraries by leveraging the unique reactivity of the hydrazide functional group. While specific building blocks like N-Tritylglycine hydrazide can be incorporated, a more versatile and widely adopted strategy involves the on-resin formation of a common peptoid-hydrazide precursor. This precursor serves as a nucleophilic "handle" that can be derivatized in parallel with a vast array of aldehydes and ketones to generate extensive libraries of peptoid hydrazones and their reduced N-alkylamino derivatives.[3][4] This approach significantly accelerates the exploration of chemical space compared to traditional linear synthesis. We provide detailed, field-tested protocols for the synthesis of the peptoid-hydrazide backbone, subsequent library diversification, cleavage, and characterization, along with expert insights into the rationale behind key experimental steps.
Introduction: The Strategic Advantage of the Hydrazide Handle
The conventional submonomer synthesis of peptoids is a powerful, iterative two-step process involving: 1) acylation of a resin-bound amine with bromoacetic acid, and 2) nucleophilic displacement of the bromide with a primary amine to introduce the side chain.[5][6] While effective for creating specific sequences, generating large libraries with this method can be laborious, as each unique peptoid requires a separate, full-length synthesis.
The hydrazide strategy circumvents this limitation. By synthesizing a single, resin-bound peptoid terminating in an N-unsubstituted glycine hydrazide, a common precursor is established. This precursor can then be split into multiple reaction vessels and derivatized simultaneously with a library of electrophiles (e.g., aldehydes, ketones), yielding a diverse set of peptoid hydrazones. This "late-stage diversification" approach is exceptionally efficient for library production.[3] Furthermore, the resulting hydrazone linkage can be subsequently reduced to a stable N-substituted hydrazide, adding another layer of chemical diversity.[3][4]
Figure 1. Comparison of linear vs. branching library synthesis strategies.
Part I: Synthesis of the Common Peptoid-Hydrazide Precursor
The foundational step is the efficient solid-phase synthesis of a peptoid chain terminating with a reactive hydrazide group. While a pre-synthesized monomer like N-Tritylglycine hydrazide could be used in solution-phase chemistry, for solid-phase library synthesis, it is more practical to generate the terminal hydrazide in situ. This protocol utilizes tert-butyl carbazate as a stable and effective hydrazine surrogate.[3][7]
Workflow for Peptoid-Hydrazide Synthesis
Figure 2. Workflow for synthesizing the peptoid-hydrazide precursor on solid support.
Detailed Protocol: Precursor Synthesis
This protocol assumes a starting scale of 0.1 mmol on high-loading Rink Amide resin.
| Step | Procedure | Reagents & Conditions | Scientist's Notes (The "Why") |
| 1 | Resin Preparation | 1. Add Rink Amide resin (0.1 mmol) to a fritted reaction vessel. 2. Swell in 10 mL of N,N-Dimethylformamide (DMF) for 20-30 min.[8] | Swelling the resin is critical as it exposes the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics. |
| 2 | Fmoc Deprotection | 1. Drain DMF. Add 10 mL of 20% piperidine in DMF. 2. Agitate for 5 min. Drain. 3. Repeat agitation with fresh piperidine solution for 15 min. 4. Wash resin thoroughly (5x with DMF). | The N-terminal Fmoc group is base-labile. Two treatments ensure complete removal, which is crucial for preventing deletion sequences. The extensive washing removes all traces of piperidine, which would otherwise neutralize the acidic activator in the next step. |
| 3 | Peptoid Chain Elongation (Repeat per monomer) | 3a. Bromoacetylation: 1. Add 0.6 M Bromoacetic Acid in DMF (2 mL). 2. Add 0.6 M N,N'-Diisopropylcarbodiimide (DIC) in DMF (2 mL). 3. Agitate for 20-30 min. 4. Wash resin (3x with DMF).[8] 3b. Nucleophilic Displacement: 1. Add 1.0 M solution of desired primary amine in N-Methyl-2-pyrrolidone (NMP) (2 mL). 2. Agitate for 1-2 hours. 3. Wash resin thoroughly (5x with DMF).[8] | 3a: DIC activates the carboxylic acid of bromoacetic acid, forming a highly reactive O-acylisourea intermediate that readily acylates the resin-bound amine.[6] 3b: This is the key side-chain installation step. NMP is often a superior solvent to DMF for this step, especially for less reactive or sterically hindered amines, due to its higher boiling point and better solvating properties. |
| 4 | Final Bromoacetylation | 1. Perform the bromoacetylation step (3a) on the N-terminus of the completed peptoid chain. 2. Wash resin thoroughly (5x with DMF). | This step prepares the peptoid backbone to react with the hydrazine surrogate, creating the terminal N-substituted glycine residue. |
| 5 | Hydrazide Formation | 1. Add a solution of tert-butyl carbazate (5 equiv., 0.5 mmol) in DMF. 2. Agitate for 2-4 hours at room temperature. 3. Wash resin thoroughly (5x with DMF, 3x with Dichloromethane (DCM)). 4. Dry the resin under vacuum.[3][7] | tert-butyl carbazate acts as the nucleophile, displacing the bromide to form a stable, Boc-protected hydrazide. The Boc group prevents unwanted side reactions during subsequent library synthesis steps. |
Part II: On-Resin Library Generation via Hydrazone Formation
With the common precursor in hand, the next stage is rapid diversification. The resin is split into multiple reaction vessels, and each portion is treated with a different aldehyde or ketone to form a library of peptoid hydrazones.
Detailed Protocol: Hydrazone Library Synthesis
| Step | Procedure | Reagents & Conditions | Scientist's Notes (The "Why") |
| 1 | Boc Deprotection | 1. Swell the resin-bound precursor in DCM. 2. Treat with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 min. 3. Wash thoroughly (3x DCM, 3x DMF). Neutralize with 10% Diisopropylethylamine (DIPEA) in DMF (2x for 5 min). 4. Wash again (5x DMF). | The Boc group is acid-labile. TFA efficiently removes it to expose the free hydrazide nucleophile. The subsequent neutralization is critical to ensure the hydrazide is in its free base form for the condensation reaction. |
| 2 | Hydrazone Formation (Parallel Synthesis) | 1. To each portion of resin, add a solution of the desired aldehyde or ketone (5-10 equivalents) in DMF or a DMF/Acetic Acid (99:1) mixture. 2. Agitate for 2-12 hours at room temperature. 3. Monitor reaction completion using a test cleavage (e.g., on a few resin beads).[3] | The reaction is a condensation that forms a stable C=N bond. A slight amount of acid can catalyze the reaction by protonating the carbonyl oxygen, making it more electrophilic. Reaction times vary based on the reactivity of the carbonyl compound. |
| 3 | Washing and Drying | 1. After the reaction is complete, drain the reagent solution. 2. Wash the resin extensively (5x DMF, 3x DCM). 3. Dry each resin sample under vacuum. The library is now ready for cleavage or further modification. | Thorough washing is essential to remove excess aldehyde/ketone and any byproducts before the final cleavage step, simplifying subsequent purification. |
Table of Exemplar Reagents for Diversification
| Input Reagent | Resulting Side Chain Structure | Potential Application/Property |
| Benzaldehyde | -NH-N=CH-Ph | Aromatic interaction, rigidity |
| Pyridine-4-carboxaldehyde | -NH-N=CH-(4-pyridyl) | H-bond acceptor, potential metal chelation |
| 4-Hydroxybenzaldehyde | -NH-N=CH-(4-hydroxyphenyl) | H-bond donor/acceptor, phenolic group |
| Cyclohexanone | -NH-N=C(cyclohexyl) | Bulky, hydrophobic aliphatic group |
| Hexanal | -NH-N=CH-(CH₂)₄CH₃ | Flexible, lipophilic alkyl chain |
Part III: Cleavage, Purification, and Characterization
The final step is to release the peptoid library from the solid support, purify the members, and confirm their identity.
Detailed Protocol: Cleavage and Work-up
| Step | Procedure | Reagents & Conditions | Scientist's Notes (The "Why") |
| 1 | Cleavage from Resin | 1. Place the dried resin in a reaction vessel. 2. Add a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIPS).[8] 3. Agitate for 1-3 hours at room temperature. | TFA cleaves the peptoid from the acid-sensitive Rink Amide linker. Water acts as a proton source, and TIPS is a critical scavenger that captures reactive carbocations generated during cleavage, preventing side reactions with sensitive residues (like tryptophan, if present).[8] |
| 2 | Product Precipitation | 1. Filter the TFA solution away from the resin beads. 2. Concentrate the filtrate under a stream of nitrogen. 3. Precipitate the crude peptoid by adding it to cold diethyl ether. 4. Pellet the product by centrifugation and decant the ether. Repeat wash. | Peptoids are generally insoluble in cold ether, while many small organic impurities and scavenger byproducts remain in solution. This is an effective first-pass purification step. |
| 3 | Purification | 1. Dissolve the crude pellet in a suitable solvent (e.g., Acetonitrile/Water). 2. Purify by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] 3. Lyophilize the pure fractions to obtain a fluffy white powder. | RP-HPLC separates the desired product from deletion sequences, incompletely reacted material, and other impurities based on hydrophobicity, yielding highly pure compounds. |
| 4 | Characterization | 1. Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] 2. The expected mass should be observed in the mass spectrum. | LC-MS provides the definitive confirmation of the molecular weight of the synthesized peptoid, validating its identity. The LC trace provides a measure of its purity. |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Bromoacetylation | Insufficient activation (old DIC), or steric hindrance from bulky preceding monomer. | Use fresh DIC. Increase reaction time to 45-60 minutes. Confirm completion with a Kaiser test (should be negative). |
| Low Yield in Displacement Step | Poorly reactive amine, steric hindrance. | Switch solvent from DMF to NMP. Increase reaction temperature to 35-50°C. Increase reaction time up to 24 hours. |
| Multiple Peaks in LC-MS after Cleavage | Incomplete reactions (deletion sequences), side reactions (e.g., diketopiperazine formation), or degradation during cleavage. | Ensure all reaction steps go to completion. Use scavengers (TIPS) in the cleavage cocktail.[8] For sensitive hydrazones, minimize cleavage time. |
| No Product after Hydrazone Formation | Incomplete Boc deprotection or inactive carbonyl reagent. | Ensure complete Boc removal with fresh TFA. Use fresh, high-purity aldehyde/ketone. Add a catalytic amount of acetic acid to the reaction. |
References
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.NSF PAR. [URL: https://www.nsf.gov/awardsearch/showAward?AWD_ID=1848377]
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc00717c]
- Submonomer synthesis of sequence defined peptoids with diverse side-chains.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34023150/]
- Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2547129/]
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.Morressier. [URL: https://www.morressier.com/o/event/602e6b215059220012248f73/article/6107d6a583e37400194879b6]
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189874/]
- Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17048869/]
- An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5226402/]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8746973/]
- Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solid-Phase-Insertion-of-N-mercaptoalkylglycine-Papazafiri-Gkeka/e33d32d03423528b12202613b51909a36e13b30d]
- Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00551/full]
- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995965/]
- N-Substituted glycine (peptoid) monomers that favor (a) the cis or (b) trans-amide bond geometry.ResearchGate. [URL: https://www.researchgate.net/figure/N-Substituted-glycine-peptoid-monomers-that-favor-a-the-cis-or-b-trans-amide_fig1_351817796]
- Synthesis of N-substituted glycine peptoid libraries.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8700201/]
- High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745345/]
- N-Tritylglycine Hydrazide.CymitQuimica. [URL: https://www.cymitquimica.com/de/54-or1043590/n-tritylglycine-hydrazide]
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.Bentham Science. [URL: https://www.researchgate.
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c757c9132174f85a61066c]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 9. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Strategy for Scale-Up Peptide Synthesis Utilizing N-Tritylglycine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The increasing demand for therapeutic peptides necessitates robust and scalable manufacturing processes. Solid-Phase Peptide Synthesis (SPPS), while a cornerstone of peptide production, faces significant challenges when transitioning from laboratory to industrial scale, including aggregation, incomplete reactions, and the accumulation of impurities.[1][2] This application note details a strategic approach to large-scale peptide synthesis employing N-Tritylglycine hydrazide. This methodology leverages the unique properties of the trityl protecting group and the versatility of the C-terminal hydrazide to facilitate a convergent fragment condensation strategy. This approach mitigates common scale-up issues, leading to higher purity, improved yields, and a more efficient overall process. We provide in-depth scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers and drug development professionals in the successful scale-up of their peptide synthesis campaigns.
Introduction: The Challenges of Scaling Peptide Synthesis
The journey of a therapeutic peptide from discovery to market is paved with complex manufacturing hurdles. While Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field, its linear, stepwise nature presents inherent difficulties during scale-up.[3][4] As the peptide chain elongates on the solid support, several factors can compromise the efficiency and purity of the final product:
-
Increased Reaction Complexity: With each coupling cycle, the potential for side reactions and the formation of deletion sequences rises.[5]
-
Physical and Chemical Stability: Longer peptide chains are more prone to aggregation and secondary structure formation on the resin, leading to incomplete deprotection and coupling steps.[1]
-
Solvent and Reagent Consumption: The large volumes of solvents and excess reagents required for large-scale SPPS contribute significantly to production costs and environmental impact.[2][6]
-
Purification Bottlenecks: The crude peptide mixture resulting from a lengthy linear synthesis often contains a complex array of impurities that are difficult and costly to separate at scale.[7][8]
To overcome these limitations, a convergent or hybrid approach, combining solid-phase synthesis of peptide fragments with their subsequent ligation in solution, is a highly effective strategy.[2] This application note focuses on the strategic use of N-Tritylglycine hydrazide as a key building block to enable an efficient convergent synthesis workflow.
The Scientific Rationale: Why N-Tritylglycine Hydrazide?
The strategic choice of N-Tritylglycine hydrazide is underpinned by the synergistic advantages of the N-trityl protecting group and the C-terminal hydrazide functionality.
The N-Trityl Group: Mild and Orthogonal Protection
The trityl (Trt) group is a bulky and acid-labile protecting group for the N-terminal amine.[9] Its key advantages in a scale-up context include:
-
Mild Deprotection Conditions: The trityl group can be cleaved under very mild acidic conditions, which preserves the integrity of acid-sensitive side-chain protecting groups and the peptide backbone.[9]
-
Orthogonality: The lability of the trityl group is significantly different from that of more robust protecting groups like Boc and Fmoc, allowing for selective deprotection and fragment coupling strategies.
-
Prevention of Diketopiperazine Formation: The steric hindrance of the trityl group can help to suppress the formation of diketopiperazines, a common side reaction involving the first two amino acids of a peptide chain.
The C-Terminal Hydrazide: A Versatile Handle for Fragment Ligation
A C-terminal hydrazide is a precursor to a peptide azide, which is a highly reactive species for amide bond formation.[10][11] This functionality is central to the convergent synthesis strategy for several reasons:
-
Efficient Fragment Coupling: Peptide azides react cleanly and efficiently with the N-terminal amine of another peptide fragment to form a native peptide bond, a process known as azide-mediated ligation.
-
Suppression of Racemization: Azide-mediated coupling is known to proceed with a low risk of racemization at the C-terminal amino acid of the acylating fragment.
-
Broad Applicability: This method is compatible with a wide range of peptide sequences and can be used to ligate both protected and unprotected peptide fragments.
By combining these features, N-Tritylglycine hydrazide serves as an ideal starting point for the synthesis of a C-terminally activated glycine-containing peptide fragment, poised for efficient coupling in a convergent scale-up strategy.
Workflow & Mechanisms
The overall strategy involves the solid-phase synthesis of peptide fragments, one of which incorporates N-Tritylglycine hydrazide at its C-terminus. This fragment is then converted to a peptide azide and ligated with another fragment in solution.
Figure 1: Convergent peptide synthesis workflow using a peptide hydrazide.
The key chemical transformation is the conversion of the peptide hydrazide to the peptide azide, which then couples with the N-terminal amine of the second fragment.
Figure 2: Key reaction mechanism for azide-mediated fragment ligation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the scale-up synthesis of a model peptide using the N-Tritylglycine hydrazide strategy.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| N-Tritylglycine | Synthesis Grade | Major Chemical Supplier |
| Hydrazine Hydrate | Reagent Grade | Major Chemical Supplier |
| Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin) | 100-200 mesh | Specialist Supplier |
| Fmoc-protected amino acids | Synthesis Grade | Specialist Supplier |
| Coupling reagents (e.g., HBTU, HATU) | Synthesis Grade | Specialist Supplier |
| Solvents (DMF, DCM, NMP) | HPLC Grade | Major Chemical Supplier |
| Cleavage cocktail reagents (e.g., TFA, TIS, Water) | Reagent Grade | Major Chemical Supplier |
| Purification columns and media (e.g., C18 silica) | Preparative Grade | Specialist Supplier |
Protocol 1: Preparation of N-Tritylglycine Hydrazide Resin
This protocol describes the loading of N-Tritylglycine hydrazide onto a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in anhydrous DCM for 30 minutes.
-
Preparation of N-Tritylglycine Hydrazide: In a separate vessel, react N-Tritylglycine with an excess of hydrazine hydrate in a suitable solvent like ethanol. Monitor the reaction by TLC or LC-MS until completion. Isolate and purify the N-Tritylglycine hydrazide.
-
Resin Loading:
-
Dissolve N-Tritylglycine hydrazide (1.5 eq) in a minimal amount of DMF.
-
Add DIPEA (3.0 eq) to the dissolved hydrazide.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
-
Capping: To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and finally with DCM. Dry the resin under vacuum.
-
Loading Determination: Determine the substitution level of the resin using a standard method such as picric acid titration or by cleaving the trityl group with a known volume of dilute acid and measuring the absorbance of the trityl cation.
Protocol 2: Solid-Phase Synthesis of Peptide Fragment A (Hydrazide)
This protocol outlines the synthesis of the C-terminal peptide fragment on the prepared N-Tritylglycine hydrazide resin using standard Fmoc-SPPS chemistry.
-
Resin Swelling: Swell the N-Tritylglycine hydrazide resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the first amino acid to be coupled.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 eq) with a coupling reagent such as HBTU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the fragment sequence.
-
Final Washing and Drying: After the final coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage: Cleave the protected peptide hydrazide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM). Collect the filtrate and evaporate the solvent. Precipitate the protected peptide hydrazide in cold diethyl ether, centrifuge, and dry.
Protocol 3: Convergent Ligation in Solution
This protocol details the conversion of the peptide hydrazide to the azide and its subsequent coupling with the second fragment.
-
Fragment B Preparation: Synthesize and purify the N-terminal fragment (Fragment B) using standard SPPS and purification methods, ensuring it has a free N-terminal amine.
-
Azide Formation:
-
Dissolve the protected peptide hydrazide (Fragment A) in a suitable solvent (e.g., DMF) at -15°C.
-
Add a pre-cooled solution of sodium nitrite in water (1.1 eq).
-
Slowly add pre-cooled 1N HCl to adjust the pH to approximately 3.
-
Stir the reaction at -15°C for 15-30 minutes.
-
-
Ligation:
-
In a separate vessel, dissolve Fragment B in DMF.
-
Neutralize the azide solution with a base such as DIPEA.
-
Add the neutralized azide solution to the solution of Fragment B.
-
Allow the reaction to proceed at 4°C for 12-24 hours, monitoring by HPLC.
-
-
Work-up and Purification:
Data Analysis and Quality Control
Rigorous analytical characterization is crucial to ensure the purity and identity of the final peptide product.[12][13]
| Analytical Method | Purpose | Typical Acceptance Criteria |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities.[5] | >95% purity |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirmation of molecular weight and identity.[13] | Observed mass ± 0.5 Da of the theoretical mass |
| Amino Acid Analysis | Determination of amino acid composition and peptide content. | Conforms to the theoretical amino acid ratio |
| Sequencing (e.g., Edman Degradation or MS/MS) | Verification of the amino acid sequence.[13] | Correct sequence confirmed |
Conclusion
The use of N-Tritylglycine hydrazide in a convergent fragment condensation strategy offers a robust and efficient solution to many of the challenges associated with the scale-up of peptide synthesis. By dividing a long peptide into smaller, more manageable fragments, this approach minimizes the accumulation of impurities and improves overall yield and purity. The mild deprotection conditions of the trityl group and the clean, efficient coupling of the peptide azide make this a highly attractive methodology for industrial-scale peptide manufacturing. This application note provides a comprehensive guide for researchers and drug development professionals to implement this powerful strategy in their own laboratories, ultimately facilitating the transition of promising peptide therapeutics from the bench to the clinic.
References
- Barlos, K., & Gatos, D. (2012). N-Trityl-amino acids in peptide synthesis.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B. (2002). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). A convenient solid-phase method for the synthesis of C-terminal peptide hydrazides. Tetrahedron letters, 49(49), 7019–7021.
- Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society reviews, 38(2), 338–351.
- Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526–533.
- Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Journal of Peptide Science, 24(S2), e3135.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.
-
Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
BioPharm International. (2015). Quality Considerations for Peptide Manufacturing Processes. [Link]
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
Corden Pharma. (2023). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
BioPharm International. (2021). Quality Considerations for Peptide Manufacturing Processes. Retrieved from [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from [Link]
-
Innovations in Pharmaceutical Technology. (n.d.). Sustainable and scalable approaches to peptide manufacturing. Retrieved from [Link]
-
Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Retrieved from [Link]
-
Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. 35th European Peptide Symposium. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable and scalable approaches to peptide manufacturing [iptonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
preventing side reactions with N-Tritylglycine hydrazide
Welcome to the technical support center for N-Tritylglycine hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful application of this versatile reagent. Here, we will delve into the critical aspects of its use, focusing on the prevention of common side reactions to ensure the integrity and yield of your synthetic products.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and general use of N-Tritylglycine hydrazide.
Q1: What is the recommended method for storing N-Tritylglycine hydrazide to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of N-Tritylglycine hydrazide. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Containers should be kept tightly closed and preferably under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[1] Storing it separately from incompatible materials like strong oxidizing agents and acids is also essential.[1]
Q2: What are the primary applications of N-Tritylglycine hydrazide in chemical synthesis?
A2: N-Tritylglycine hydrazide is a valuable building block, primarily in peptide synthesis and the creation of peptide-peptoid hybrids.[2][3] The hydrazide functional group allows for the construction of peptide hydrazides, which are important intermediates for creating larger peptide fragments through methods like native chemical ligation.[4][5] The N-trityl protecting group offers steric hindrance and stability under certain conditions, making it useful for the selective protection of the glycine nitrogen.[6]
Q3: At what stage of my synthesis should I be most concerned about side reactions involving the N-trityl group?
A3: The N-trityl group is most susceptible to premature cleavage under acidic conditions.[6] Therefore, any step in your synthesis that involves the use of acids, even mild ones, should be carefully considered. The deprotection step, where the trityl group is intentionally removed, is the most critical stage to control to avoid unwanted side reactions with the resulting trityl cation.[7]
Troubleshooting Guide: Preventing Common Side Reactions
This guide provides a systematic approach to identifying and mitigating common side reactions encountered when using N-Tritylglycine hydrazide.
Issue 1: Premature Detritylation and Subsequent Side Reactions
Symptoms:
-
Appearance of unexpected byproducts in your reaction mixture, often with a mass corresponding to the loss of the trityl group (243.3 g/mol ).
-
Low yield of the desired N-trityl protected product.
-
Formation of a yellow-orange color in the reaction mixture, which can be indicative of the trityl cation.
Root Cause Analysis:
The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group.[6] It is removed under acidic conditions through the formation of a highly stable trityl cation.[7] This carbocation is a potent electrophile and can react with various nucleophiles present in the reaction mixture, leading to undesired side products.
Workflow for Preventing Premature Detritylation:
Caption: Decision workflow for mitigating premature detritylation.
Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| pH Control | Maintain the reaction pH in the neutral to slightly basic range. Use of non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine can be beneficial. | The trityl group is stable under basic and neutral conditions.[6] Avoiding acidity prevents the formation of the reactive trityl cation. |
| Use of Scavengers | During planned deprotection with acids like trifluoroacetic acid (TFA), add scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) to the cleavage cocktail.[7] A typical cocktail might be TFA/TIS/H2O (95:2.5:2.5). | Scavengers are nucleophiles that trap the liberated trityl cation, preventing it from reacting with the desired product or other sensitive functional groups.[7] |
| Solvent Choice | Use polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[8] | These solvents are generally non-acidic and provide good solubility for the reactants. |
Issue 2: Side Reactions at the Hydrazide Moiety
Symptoms:
-
Formation of symmetrical diacyl hydrazides.
-
Oxidation of the hydrazide to a diimide species, leading to loss of the desired product.
-
Incomplete conversion to the desired hydrazone or subsequent amide.
Root Cause Analysis:
The hydrazide functional group is a strong nucleophile but can also be susceptible to oxidation and other side reactions, particularly under harsh conditions. Over-acylation can occur if the reaction conditions are not carefully controlled.
Experimental Protocol for Controlled Hydrazone Formation:
-
Dissolve the Carbonyl Compound: Dissolve one equivalent of the aldehyde or ketone in a suitable solvent (e.g., 50% aqueous acetonitrile).
-
Dissolve N-Tritylglycine Hydrazide: In a separate flask, dissolve 1 to 1.1 equivalents of N-Tritylglycine hydrazide in the same solvent.[1]
-
Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the carbonyl solution.[1] This protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by the hydrazide.
-
Reaction: Slowly add the hydrazide solution to the carbonyl solution with stirring. The reaction can typically be performed at room temperature.[1]
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up and Isolation: Once the reaction is complete, the hydrazone product may precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Mitigation Strategies for Hydrazide Side Reactions:
| Strategy | Detailed Protocol | Rationale |
| Control Stoichiometry | Use a slight excess (1-1.1 equivalents) of the N-Tritylglycine hydrazide relative to the acylating agent or carbonyl compound. | This ensures complete consumption of the electrophile and minimizes the chance of diacylation of the hydrazide. |
| Avoid Strong Oxidizing Agents | Ensure that the reaction is free from strong oxidizing agents unless the intention is to form an acyl azide for subsequent coupling. | Hydrazides can be oxidized, leading to undesired byproducts. |
| Inert Atmosphere | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation. | This is particularly important for long reaction times or when working with oxidation-prone compounds. |
Issue 3: Diketopiperazine Formation in Peptide Synthesis
Symptoms:
-
Low yield of the desired peptide hydrazide, especially when coupling the second amino acid.
-
Presence of a cyclic dipeptide byproduct.
Root Cause Analysis:
Diketopiperazine formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when glycine or proline are at the C-terminus.[9] After the removal of the N-terminal protecting group of the second amino acid, the free amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
Logical Flow for Minimizing Diketopiperazine Formation:
Caption: Strategic choice to bypass diketopiperazine formation.
Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| Use Dipeptide Building Blocks | Instead of coupling the first two amino acids sequentially on the resin, pre-synthesize the dipeptide in solution and then couple it to the resin-bound N-Tritylglycine hydrazide. | This bypasses the vulnerable dipeptide stage on the solid support where cyclization is most likely to occur.[9] |
| Rapid Coupling | Minimize the time the N-terminal amine of the second amino acid is deprotected before the next coupling reaction begins. | A shorter exposure time of the free amine reduces the opportunity for intramolecular cyclization. |
References
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(05), 3468-3474. Retrieved from [Link]
-
Volkov, A. A., et al. (n.d.). Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Hackenberger, C. P. R., & Schwarzer, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2008). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry, 51(15), 4567-4574. Retrieved from [Link]
-
Dawson, P. E., et al. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. Retrieved from [Link]
-
Dawson, P. E., et al. (2021). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(3), e24239. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Tritylglycine. PubChem Compound Summary for CID 248898. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(4), 362-370. Retrieved from [Link]
-
Liu, X., & Li, Y. (2016). Chemical synthesis of proteins using hydrazide intermediates. Organic & Biomolecular Chemistry, 14(37), 8680-8689. Retrieved from [Link]
-
Park, S., & Kim, B. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine, 8(4), 366-375. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). N-Tritylglycine, 98%. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Peptide Hydrazide Synthesis with N-Tritylglycine
The following technical guide addresses the optimization of peptide hydrazide synthesis using N-Tritylglycine (Trt-Gly-OH) . This approach is specifically engineered to overcome the critical yield-limiting factor of diketopiperazine (DKP) formation and over-acylation when Glycine is the C-terminal residue.
Executive Summary: The N-Trityl Advantage
Synthesizing C-terminal peptide hydrazides where Glycine is the first amino acid (C-terminus) presents a unique chemical challenge. The primary failure mode is the rapid formation of diketopiperazines (DKP) upon deprotection of the second amino acid, leading to premature chain termination and low yields.
N-Tritylglycine (Trt-Gly-OH) serves as a steric shield. Unlike Fmoc-Gly-OH, the bulky Trityl group prevents the nucleophilic attack of the
Part 1: Core Workflow & Mechanism
The DKP Problem & The Trityl Solution
When using standard Fmoc chemistry, the removal of the Fmoc group from the second amino acid exposes a free amine. If the C-terminal residue is Glycine (flexible and unhindered), this amine can back-bite onto the hydrazide linker carbamate, cleaving the dipeptide from the resin as a cyclic DKP.
The Fix: The Trityl (Trt) group is extremely bulky. By loading Trt-Gly-OH first, we introduce a protecting group that is removed under mild acidic conditions (orthogonal to the hydrazide-resin linkage) or maintained until specific elongation conditions are met, thereby mechanically blocking the conformation required for DKP cyclization.
Experimental Workflow Diagram
Figure 1: Strategic workflow for preventing DKP formation using N-Tritylglycine. The Trityl group acts as a steric brake during the critical initial loading phase.
Part 2: Step-by-Step Protocol
Resin Selection & Preparation
-
Recommended Resin: Wang-Hydrazine or functionalized ChemMatrix/Tentagel-Hydrazine.
-
Avoid: 2-Chlorotrityl Chloride (2-CTC) resin for this specific N-Trityl strategy, as the conditions to remove the N-Trityl group (mild acid) may prematurely cleave the hydrazide from the 2-CTC linker.
-
Preparation: Swell resin in DCM for 30 min, then wash with DMF (3x).
Loading N-Tritylglycine (Trt-Gly-OH)
The Trityl group is sterically demanding; standard coupling times must be extended.
-
Reagents:
-
Trt-Gly-OH (3.0 eq)
-
HATU (2.9 eq) or DIC/HOAt (3.0 eq)
-
DIPEA (6.0 eq)
-
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve Trt-Gly-OH and HATU in minimal DMF.
-
Add DIPEA and activate for 1 minute.
-
Add to resin and shake for 2 to 4 hours at room temperature.
-
Double Coupling is highly recommended to ensure quantitative loading.
-
Wash: DMF (3x), DCM (3x).
-
Selective Deprotection of N-Trityl Group
This is the most critical step. You must remove the Trityl group without cleaving the hydrazide linker from the resin (if using Wang-Hydrazine, the linker is stable to 1% TFA).
-
Option A: Mild Acid (Recommended)
-
Cocktail: 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM.
-
Method: Treat resin with cocktail for 2 min, filter, repeat 5-8 times.
-
Monitor: The yellow color of the trityl cation in the filtrate indicates removal. Continue until filtrate is colorless.
-
Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize the resin before the next coupling.
-
-
Option B: HOBt/TFE (For highly acid-sensitive linkers)
-
Cocktail: 1M HOBt in Trifluoroethanol (TFE)/DCM (1:1).
-
Method: Treat resin for 30 min.
-
Chain Elongation & Final Cleavage
-
Proceed with standard Fmoc-SPPS for the remaining residues.
-
Final Cleavage: Use 95% TFA / 2.5% TIS / 2.5% H2O. This cleaves the peptide-hydrazide from the Wang linker.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Low Yield & Loading Issues
Q: I am seeing low loading of Trt-Gly-OH onto the hydrazine resin. How can I improve this?
-
Diagnosis: The bulky Trityl group hinders the reaction with the nucleophilic hydrazine.
-
Solution:
-
Switch Activation: Use DIC/HOAt instead of HATU. HOAt is superior for sterically hindered couplings.
-
Microwave Assist: Perform the coupling at 50°C for 20 minutes (ensure Trt stability; do not exceed 60°C).
-
Pre-activation: Ensure the carboxylic acid is fully activated before adding to the resin.
-
Q: The Trityl group won't come off, or deprotection is too slow.
-
Diagnosis: Trityl is acid-labile but hydrophobic.
-
Solution: Ensure you are using DCM as the solvent for the deprotection cocktail (1% TFA). Trityl cations are stable in DCM. If using high water content, the reaction stalls. The yellow color is your indicator; if it persists after 10 washes, increase TFA concentration slightly to 2% (only if resin linkage allows).
Category 2: Side Reactions (DKP & Cleavage)
Q: I detected free Glycine or cyclic Gly-Pro DKP in my waste stream during the second deprotection.
-
Diagnosis: Premature cleavage.
-
Solution: This confirms the Trityl strategy was necessary. If it still happens, ensure you neutralized the resin completely (wash with DIPEA/DMF) after Trt removal and immediately coupled the next amino acid. Do not leave the deprotected Gly-Hydrazide resin sitting in DMF.
Q: My final peptide hydrazide yield is low, and I see a mass corresponding to the acid (-OH) instead of hydrazide (-NHNH2).
-
Diagnosis: Oxidation of the hydrazide or hydrolysis during cleavage.
-
Solution:
-
Oxidation: Hydrazides can oxidize to diimides or azides if exposed to air/oxidants. Degas all buffers.
-
Hydrolysis: If using a Wang linker, ensure the cleavage cocktail is anhydrous (minimize water, use TIS/EDT).
-
Check Resin: Ensure you didn't accidentally cleave the hydrazide bond during Trt removal. If using 2-CTC, 1% TFA will cleave the peptide from the resin. Switch to Wang-Hydrazine resin.
-
Part 4: Data & Compatibility Tables
Table 1: Resin Compatibility for Trt-Gly-OH Strategy
| Resin Type | Hydrazide Linker Stability | Trt Removal Compatibility | Recommendation |
| Wang-Hydrazine | High (Requires 95% TFA) | Excellent (1% TFA is safe) | Primary Choice |
| 2-CTC-Hydrazine | Low (Cleaves at 1% TFA) | Incompatible (Will cleave peptide) | Do Not Use |
| ChemMatrix-Hydrazine | High (Requires 95% TFA) | Excellent | Good for Hydrophobic Peptides |
| PAM-Hydrazine | Very High (Requires HF) | Excellent | Good for Boc Chemistry |
Table 2: Comparison of Protecting Groups for C-Terminal Glycine
| Strategy | DKP Risk | Coupling Efficiency | Yield Potential |
| Fmoc-Gly-OH | High (Rapid cyclization) | High | Low (<30%) |
| Boc-Gly-OH | Low (Requires HF cleavage) | High | Medium (Harsh cleavage) |
| N-Tritylglycine | Negligible (Steric block) | Medium (Slow coupling) | High (>85%) |
References
-
Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides via a shelf-stable hydrazine resin." Nature Protocols.
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition.
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters (Foundational work on Trityl resins and protection).
-
Griehl, C., & Weigt, A. (1996). "Prevention of diketopiperazine formation in peptide synthesis." Chemical Communications.
Technical Support Center: N-Tritylglycine Hydrazide Solubility & Handling
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes causal analysis and actionable protocols over generic descriptions.
Ticket ID: T-GLY-HYD-001 Status: Active Subject: Solubility profiles, solvent incompatibility, and purification troubleshooting for N-Tritylglycine Hydrazide (Trt-Gly-NHNH₂).
Executive Technical Summary
The Core Conflict: N-Tritylglycine hydrazide presents a "bipolar" solubility profile that often confuses researchers.
-
The Trityl (Triphenylmethyl) Group: A massive, lipophilic shield that demands non-polar or moderately polar organic solvents (DCM, Chloroform).
-
The Hydrazide Moiety: A polar, hydrogen-bond donor/acceptor capable of forming intermolecular networks, often leading to gelation or unexpected precipitation in non-polar environments.
Operational Rule: Successful manipulation requires a solvent system that disrupts hydrazide H-bonding without forcing the trityl group to aggregate (precipitate).
Solubility Compatibility Matrix
Reference this table before selecting a solvent for synthesis, purification, or analysis.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for synthesis and coupling reactions. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Ideal for solid-phase peptide synthesis (SPPS) loading or ligation reactions. |
| Polar Protic | Methanol, Ethanol | Variable | High when hot; Low when cold. The "Gold Standard" for recrystallization. |
| Ethers | THF, Dioxane | Good | Useful for reactions requiring anhydrous conditions. |
| Non-Polar | Hexanes, Pentane | Insoluble | Used as an anti-solvent to force precipitation. |
| Aqueous | Water, PBS | Insoluble | The trityl group prevents aqueous solubility. Do not use for bio-assays without a co-solvent (e.g., DMSO). |
Troubleshooting Guide (Q&A Format)
Issue 1: "The compound forms a sticky gum/oil instead of a solid during workup."
Diagnosis: This is a classic "oiling out" phenomenon caused by rapid changes in solvent polarity or the presence of residual high-boiling solvents (like DMF). The trityl group is trying to aggregate faster than the crystal lattice can form. Corrective Action:
-
The Trituration Method: Dissolve the gum in a minimal amount of DCM.
-
Add cold Diethyl Ether or Hexane dropwise with vigorous stirring.
-
Critical Step: If it oils again, scratch the glass side of the flask with a spatula to induce nucleation.
-
Protocol Adjustment: Switch to a slow cooling recrystallization from hot Ethanol (see Section 4).
Issue 2: "I cannot get the hydrazide to dissolve in Methanol for analysis."
Diagnosis: While trityl derivatives are generally soluble in alcohols, the hydrazide moiety can form intermolecular hydrogen bonds that reduce solubility at room temperature (RT). Corrective Action:
-
Heat: Gently warm the Methanol to 40–50°C. The compound should dissolve rapidly.
-
Sonication: If heating is not an option, sonicate for 5–10 minutes to break up micro-crystalline aggregates.
-
Solvent Switch: For NMR or HPLC, use DMSO-d6 or CDCl3 , where solubility is instantaneous.
Issue 3: "Precipitation occurred immediately upon adding water to my reaction mixture."
Diagnosis: This is the expected behavior and is chemically advantageous. The hydrophobicity of the Trityl group forces the molecule out of the aqueous phase, leaving water-soluble impurities (like excess hydrazine or salts) in the solution. Corrective Action:
-
Do not add solvent to redissolve.
-
Filter the precipitate immediately.
-
Wash the filter cake copiously with cold water to remove residual hydrazine hydrate (which is toxic and basic).
-
Dry under vacuum over P₂O₅.
Issue 4: "The compound is turning yellow/orange during storage."
Diagnosis: Hydrazides are susceptible to oxidation to diimides or hydrazones upon prolonged exposure to air/light. The Trityl group is acid-labile; if the environment is acidic, the trityl group may cleave, leading to degradation. Corrective Action:
-
Purify: Recrystallize immediately (Section 4).
-
Storage: Store under Argon/Nitrogen at -20°C. Ensure the container is tightly sealed to prevent moisture ingress (which can promote trityl hydrolysis).
Validated Protocol: Recrystallization from Ethanol
This protocol utilizes the temperature-dependent solubility of N-Tritylglycine hydrazide to yield high-purity crystals.
Reagents: Crude N-Tritylglycine hydrazide, Absolute Ethanol (EtOH).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol .
-
Note: If the solution is not clear, filter it while hot to remove insoluble mechanical impurities.
-
-
Saturation: Add hot Ethanol dropwise until the solid just dissolves. Do not add excess solvent.[1]
-
Cooling: Remove from heat and let the flask stand at Room Temperature (RT) for 30 minutes.
-
Do not place directly in ice; rapid cooling promotes oiling/amorphous precipitation.
-
-
Crystallization: Once RT is reached, move the flask to a 4°C refrigerator or ice bath for 1 hour. White, needle-like crystals should form.
-
Isolation: Filter the crystals using a sintered glass funnel. Wash with a small volume of ice-cold Ethanol .
-
Drying: Dry in a vacuum desiccator.
Visual Logic Pathways
A. Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your immediate experimental goal.
Caption: Decision matrix for solvent selection based on experimental phase (Synthesis, Purification, or Analysis).
B. Workup & Purification Workflow
Standard operating procedure for isolating N-Tritylglycine hydrazide from a reaction mixture.
Caption: Step-by-step workflow for the isolation and purification of Trityl-protected hydrazides.
References
-
Stelakatos, G. C., et al. (1966). "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Journal of the American Chemical Society. Link
- Primary source for the synthesis and recrystallization properties of trityl-amino acid deriv
-
Sigma-Aldrich. (n.d.). "N-Tritylglycine Product Specification." Sigma-Aldrich Catalog. Link
- Source for physical form and general solubility classific
-
PubChem. (n.d.).[2][3][4] "N-Tritylglycine - Compound Summary." National Library of Medicine. Link
- Verification of chemical structure and lipophilicity d
-
Behloul, C., et al. (2004).[5] "N-Tritylamines in Organic Synthesis." Synthesis. Link
- Provides context on the stability and deprotection conditions of the trityl group.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Glycine hydrazide | C2H7N3O | CID 101426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydrazinyl-2-oxoethyl)glycine hydrazide | C6H15N7O3 | CID 72719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tritylamines [organic-chemistry.org]
Technical Support Center: Stability & Handling of N-Tritylglycine Hydrazide
[1]
Role: Senior Application Scientist Subject: Stability Profiling & Troubleshooting (pH Dependent) Compound: N-Tritylglycine hydrazide (Trt-Gly-NHNH₂)[1]
Executive Technical Summary
N-Tritylglycine hydrazide is a bifunctional building block used primarily in peptide synthesis and bioconjugation.[1] Its stability is governed by two competing chemical behaviors:[2][3]
-
The N-Trityl (Triphenylmethyl) Group: A sterically bulky amine protecting group that is extremely acid-labile but stable in base.[1]
-
The Hydrazide Moiety: A nucleophilic handle stable in dilute acid/base but prone to oxidation and aldehyde scavenging (hydrazone formation).[1]
Critical Constraint: This molecule possesses an "orthogonal" instability profile.[1] You cannot expose it to acidic conditions (pH < 5) without losing the Trityl group, and you must avoid strong oxidants to preserve the hydrazide.
Troubleshooting Guide (Q&A Format)
Category A: Acidic Instability & Detritylation
Q1: I dissolved the compound in an acidic buffer (pH 4.0) for a conjugation reaction, but the solution turned turbid and I lost the starting material. What happened? Diagnosis: Acid-Catalyzed Detritylation. Mechanism: The trityl group is highly sensitive to protonation.[1] Even mild acidity (pH < 5) drives the equilibrium toward the formation of the resonance-stabilized trityl cation and free glycine hydrazide. The turbidity you observed is likely Triphenylmethanol (Trityl alcohol), which precipitates out of aqueous environments as the cation reacts with water. Corrective Action:
-
Immediate: Check the pH of your solvent.[1] If using HPLC, ensure your mobile phase is not too acidic (avoid high % TFA if preserving the Trityl group is required).
-
Protocol Adjustment: Perform conjugations at pH 7.5 – 8.5 . If a lower pH is required for solubility, you must switch to a more acid-stable protecting group (e.g., Boc or Fmoc).
Q2: My sample turned a bright yellow/orange color upon addition of the solvent. Is it degraded? Diagnosis: Formation of Trityl Cation (Trt⁺).[1] Mechanism: The trityl cation is a stable carbocation with a characteristic yellow/orange chromophore.[1] This indicates that your solvent is sufficiently acidic to cleave the protecting group immediately.[1] This often happens if "anhydrous" solvents contain traces of HCl or if non-neutralized chloroform is used.[1] Corrective Action:
-
Test: Neutralize the solution with a drop of Triethylamine (TEA). If the color fades and a white precipitate forms, it confirms the presence of the trityl cation.
-
Prevention: Use solvents stored over basic alumina or add 1% TEA to your stock solvent to scavenge trace acids.[1]
Category B: Solubility & Basic Stability
Q3: The compound is completely insoluble in my aqueous reaction buffer (PBS, pH 7.4). How do I solubilize it without causing degradation? Diagnosis: Hydrophobic Aggregation. Mechanism: The three phenyl rings of the Trityl group dominate the physicochemical properties, making the molecule extremely hydrophobic (lipophilic). It will not dissolve in pure aqueous buffers.[1] Corrective Action:
-
Solvent System: Dissolve the compound in a water-miscible organic solvent first (DMSO, DMF, or Methanol) to create a high-concentration stock (e.g., 50-100 mM).
-
Dilution: Slowly add this stock to your aqueous buffer while vortexing. Ensure the final organic co-solvent concentration is at least 10-20% to prevent precipitation.[1]
Q4: I stored the hydrazide in a basic solution (pH 10) overnight, and the purity dropped. Is the Trityl group base-labile? Diagnosis: Hydrazide Oxidation or Hydrolysis (Not Trityl loss).[1] Mechanism: The Trityl group is stable to base.[1][4] However, hydrazides are reducing agents.[1] At high pH, they become more electron-rich and susceptible to oxidative degradation by dissolved atmospheric oxygen, forming diimides or azo compounds. Corrective Action:
Stability Data Profile
The following table summarizes the stability of N-Tritylglycine hydrazide across the pH spectrum.
| pH Condition | Predicted Stability | Primary Degradation Product | Mechanism |
| pH < 2.0 (e.g., 0.1% TFA) | Unstable (Minutes) | Glycine Hydrazide + Trityl Alcohol | |
| pH 4.0 - 5.0 (Acetate) | Poor (Hours) | Glycine Hydrazide + Trityl Alcohol | Slow Acidolysis |
| pH 7.0 - 8.0 (PBS) | Stable | None (if stored dark/anoxic) | N/A |
| pH 9.0 - 11.0 (Carbonate) | Moderate | Oxidized Hydrazide species | Oxidation (accelerated by metals) |
| pH > 12.0 (NaOH) | Poor | Trityl-Glycine (Acid) + Hydrazine | Base-catalyzed Hydrazide Hydrolysis |
Experimental Protocols
Protocol A: Rapid Stability Validation (TLC)
Use this protocol to verify if your compound is still intact.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Chloroform : Methanol (9:1 v/v).[1]
-
Sample Prep: Dissolve 1 mg in 100 µL DCM (add 1% TEA to prevent degradation on silica).
-
Visualization:
-
Interpretation:
Protocol B: Proper Storage
-
State: Solid powder.[1]
-
Temperature: -20°C.
-
Atmosphere: Under Argon or Nitrogen (prevent oxidation).[1]
-
Container: Amber vial (light sensitive).
-
Critical: Do not store in the same secondary container as volatile acids (HCl, Acetic Acid).[1] Acid fumes can penetrate septa and degrade the solid surface.[1]
Mechanistic Visualization
Figure 1: Acid-Catalyzed Degradation Pathway
This diagram illustrates the causality of failure in acidic media.[1]
Caption: Figure 1. Mechanism of acid-catalyzed detritylation. The reaction is driven by the stability of the trityl cation intermediate.[5]
Figure 2: Stability Testing Decision Tree
Follow this logic flow to determine sample integrity.
Caption: Figure 2. Diagnostic workflow for assessing N-Tritylglycine hydrazide integrity.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Trityl group acid lability).
-
PubChem. (n.d.).[1] N-Tritylglycine - Compound Summary. National Library of Medicine.[1] (Structural data and identifiers). Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Stability of Hydrazones. (Context on hydrazide/hydrazone stability in biological buffers). Link
-
Sigma-Aldrich. (n.d.).[1] N-Tritylglycine Product Sheet. (Handling and storage specifications). Link
Sources
- 1. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tritylamines [organic-chemistry.org]
Technical Support Center: Purification Strategies for Peptides Synthesized with N-Tritylglycine Hydrazide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using N-Tritylglycine hydrazide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges associated with the purification of these valuable synthetic peptides. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.
I. Understanding the Chemistry: The "Why" Behind the "How"
Peptides featuring an N-terminal Trityl-protected glycine and a C-terminal hydrazide are powerful tools, particularly in the realm of native chemical ligation (NCL) where the hydrazide serves as a precursor to a thioester.[1][2] However, the very features that make these molecules useful also introduce specific challenges during purification.
The bulky and hydrophobic nature of the N-terminal trityl group significantly influences the peptide's solubility and chromatographic behavior. Incomplete cleavage of this group is a common source of impurities that can be difficult to separate from the desired product. The C-terminal hydrazide, while crucial for ligation, can also impact the peptide's properties and stability.
This guide will provide a systematic approach to troubleshooting and optimizing the purification of these complex molecules.
II. Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification of your N-Tritylglycine hydrazide-containing peptide. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low Purity of the Crude Peptide After Cleavage
You've cleaved your peptide from the resin, and the initial analytical HPLC shows a complex mixture with a low percentage of the target peptide.
Potential Causes:
-
Incomplete Fmoc-deprotection during synthesis: This leads to deletion sequences, where one or more amino acids are missing from the final peptide.[3]
-
Inefficient coupling reactions: Similar to incomplete deprotection, this results in truncated peptides.[4]
-
Side reactions during synthesis or cleavage: Modifications to amino acid side chains can occur, especially with sensitive residues.[3]
-
Premature cleavage of the peptide from the resin: This can happen with very acid-sensitive resins.
-
Incomplete cleavage from the resin: Leaving a significant portion of your peptide still attached to the solid support.
Solutions:
-
Review Your Synthesis Protocol:
-
Ensure you are using a sufficient excess of Fmoc-deprotection reagent (e.g., 20% piperidine in DMF) and allowing adequate reaction time.
-
Optimize your coupling conditions. For difficult couplings, consider using a stronger activating agent (e.g., HATU) and extending the coupling time.[5]
-
-
Optimize Your Cleavage Cocktail:
-
The choice of cleavage cocktail is critical. A standard cocktail for peptides without other sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[6]
-
If your peptide contains sensitive residues like Cysteine or Methionine, you will need to add appropriate scavengers.[6]
-
| Residue Type | Recommended Cleavage Cocktail | Reference |
| No Cys or Met | 95% TFA, 2.5% TIS, 2.5% H₂O | [6] |
| Contains Cys (but not Met) | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% Ethanedithiol (EDT) | [6] |
| Contains Met (but not Cys) | 87.5% TFA, 5.0% TIS, 2.5% H₂O, 5.0% Thioanisole (optional) | [6] |
| Contains both Cys and Met | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS |
-
Ensure Complete Cleavage:
-
Increase the cleavage time. A standard cleavage is 2-3 hours at room temperature. For longer or more difficult peptides, extending this to 4 hours may be beneficial.
-
Ensure a sufficient volume of cleavage cocktail is used to fully swell and penetrate the resin. A common ratio is 10 mL of cocktail per gram of resin.[7]
-
Problem 2: A Major Impurity with +242 Da is Observed
Your mass spectrometry data shows a significant peak with a mass that is 242 Da higher than your expected product mass.
Potential Cause:
-
Incomplete removal of the N-terminal trityl group. The mass of the trityl group is approximately 243 g/mol , so this mass difference is a strong indicator of this issue. The highly acid-labile trityl group should be cleaved by TFA, but its bulky nature can sometimes hinder complete removal.
Solutions:
-
Extend Cleavage Time: As a first step, increase the time the resin is exposed to the cleavage cocktail to 4 hours.
-
Use a Stronger Cleavage Cocktail: While 95% TFA is standard, for stubborn trityl groups, you can try a higher concentration of TFA, though this increases the risk of side reactions with sensitive amino acids.
-
Post-Cleavage Acid Treatment: After precipitating your crude peptide, you can redissolve it in a solution of 95% TFA and let it stand for an additional 30-60 minutes at room temperature before proceeding with purification.
-
Optimize HPLC Conditions: The tritylated peptide is significantly more hydrophobic. A steeper gradient during HPLC may help to separate it from the desired product.
Problem 3: Peptide Aggregation and Poor Solubility
Your crude peptide is difficult to dissolve, or it precipitates during the purification process.
Potential Causes:
-
Hydrophobic nature of the peptide: The presence of the trityl group (even transiently if cleavage is incomplete) and certain amino acid sequences can lead to aggregation.[8]
-
Inappropriate solvent: The solvent used for dissolution may not be optimal for your peptide's sequence.[9]
Solutions:
-
Choose the Right Dissolution Solvent:
-
Start with the initial mobile phase of your HPLC gradient (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
For very hydrophobic peptides, you may need to add a small amount of organic solvent like acetonitrile or isopropanol to the initial dissolution mixture. Be cautious, as too much organic solvent can cause the peptide to not bind to the column effectively.[10]
-
In some cases, using a denaturant like 6M Guanidine HCl in the dissolution buffer can help, but this will require a desalting step after purification.
-
-
Optimize HPLC Conditions:
-
Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to improve solubility and reduce aggregation.
-
Use a lower concentration of peptide during the purification run.
-
Problem 4: Co-elution of Impurities with the Target Peptide
You have an impurity that elutes very close to your main product peak, making separation difficult.
Potential Causes:
-
Similar physicochemical properties: The impurity may be a deletion sequence missing a non-polar amino acid, or a diastereomer, which have very similar retention times to the target peptide.[11]
-
Oxidation of sensitive residues: For example, oxidation of methionine adds 16 Da to the mass and can result in a closely eluting peak.[12]
Solutions:
-
Optimize the HPLC Gradient:
-
Use a shallower gradient around the elution time of your target peptide. This will increase the resolution between closely eluting peaks.
-
For example, if your peptide elutes at 40% acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute from 35% to 45% acetonitrile.
-
-
Change the Mobile Phase Modifier:
-
If you are using TFA, switching to a different ion-pairing agent like formic acid can alter the selectivity of the separation.
-
-
Try a Different Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an RP-HPLC gradient to purify my N-Tritylglycine hydrazide peptide?
A good starting point is a linear gradient from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. You can then optimize this based on the retention time of your peptide.
Q2: How does the N-Tritylglycine moiety affect the expected retention time?
The trityl group is very hydrophobic. If it is not completely cleaved, the tritylated peptide will have a significantly longer retention time on a reverse-phase column compared to the fully deprotected peptide. The glycine hydrazide at the C-terminus is relatively polar and will have a lesser effect on the retention time.
Q3: What are the best practices for precipitating and washing the crude peptide after cleavage?
After cleavage, the TFA solution should be added dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution). This will cause the peptide to precipitate. It is important to wash the precipitated peptide thoroughly with cold ether to remove organic scavengers and cleaved protecting groups.
Q4: Can I use mass spectrometry to monitor the purification process?
Absolutely. Mass spectrometry is an invaluable tool for identifying the target peptide and characterizing impurities. It is highly recommended to analyze fractions from your HPLC purification by mass spectrometry to confirm which peaks correspond to your desired product.[13]
Q5: My peptide contains a C-terminal hydrazide. Are there any special stability concerns?
Peptide hydrazides are generally stable, but they can be susceptible to oxidation. It is best to store the purified peptide as a lyophilized powder at -20°C or lower. Avoid repeated freeze-thaw cycles of solutions.
IV. Experimental Protocols and Visualizations
General Workflow for Synthesis and Purification
Caption: Workflow for N-Tritylglycine Hydrazide Peptide Synthesis and Purification.
Troubleshooting Decision Tree for Low Purity
Caption: Decision Tree for Troubleshooting Low Peptide Purity.
V. References
-
Cockrell, C. A., et al. (2021). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(1), e24268. Available at: [Link]
-
Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. Available at: [Link]
-
Fang, G. M., et al. (2011). General description for the native chemical ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Available at: [Link]
-
Otaka, A., et al. (2003). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry, 46(26), 5649-5661. Available at: [Link]
-
Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed, 24225621. Available at: [Link]
-
Cockrell, C. A., et al. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. Available at: [Link]
-
Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. Available at: [Link]
-
van der Marel, G. A., & Tesser, G. I. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. Available at: [Link]
-
Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Available at: [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Shepherd, N. E., et al. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Journal of Visualized Experiments, (68), e4295. Available at: [Link]
-
Barlos, K., et al. (1994). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. ResearchGate. Available at: [Link]
-
BioXconomy. (2024). CMC regulatory challenges during peptide development. Retrieved from [Link]
-
Tang, S., et al. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(9), 3649-3655. Available at: [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Available at: [Link]
-
Mitchell, N. J., & Moody, C. J. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition, 52(43), 11334-11337. Available at: [Link]
-
de la Torre, B. G., et al. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(6), 331-338. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Biotage. (2023). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]
-
Cuniberto, F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4895–4908. Available at: [Link]
-
Waters Corporation. (2019). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Reindel, J., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(3), 682. Available at: [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]
-
The Royal Society of Chemistry. (2005). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Nishiuchi, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration, 1, 1-10. Available at: [Link]
Sources
- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. bioxconomy.com [bioxconomy.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. renyi.hu [renyi.hu]
Technical Support Center: N-Tritylglycine Hydrazide Synthesis
Welcome to the technical support center for the synthesis of N-Tritylglycine hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience to ensure scientific integrity and reproducible results.
Introduction to N-Tritylglycine Hydrazide Synthesis
N-Tritylglycine hydrazide is a key building block in peptide chemistry, often utilized in the synthesis of peptide hydrazides for various applications, including their use as intermediates in the formation of larger peptide chains or as standalone bioactive molecules. The most common synthetic route involves the hydrazinolysis of an N-Tritylglycine ester, typically the methyl or ethyl ester. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and impact the yield and purity of the final product. This guide will provide a comprehensive overview of these impurities, their formation mechanisms, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Tritylglycine hydrazide?
The most widely employed method is the reaction of an N-Tritylglycine ester (e.g., methyl or ethyl ester) with hydrazine hydrate in a suitable solvent, such as an alcohol (e.g., ethanol or methanol).[1][2] This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester with the hydrazinyl group.
Q2: What are the most common impurities I should expect in my crude N-Tritylglycine hydrazide?
Based on the reaction chemistry, the following are the most probable impurities:
-
Unreacted N-Tritylglycine Ester: Incomplete reaction can leave residual starting material.
-
N-Tritylglycine: Hydrolysis of the starting ester or the product hydrazide can lead to the formation of the corresponding carboxylic acid.
-
N,N'-bis(N-Tritylglycyl)hydrazine: A common side product where two molecules of the N-Tritylglycine ester react with one molecule of hydrazine.
-
Triphenylmethanol: If the trityl protecting group is partially cleaved under acidic or harsh conditions, triphenylmethanol can be formed.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting ester, the product hydrazide, and the N-Tritylglycine byproduct. The product hydrazide is typically more polar than the starting ester.
Q4: What are the recommended purification methods for N-Tritylglycine hydrazide?
The choice of purification method depends on the impurity profile of the crude product. Common techniques include:
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent can be found.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the product from starting materials and byproducts.[3]
-
Washing/Trituration: Washing the crude solid with a solvent in which the impurities are soluble, but the product is not, can be a simple and effective purification step.
Troubleshooting Guide
This section provides a detailed breakdown of common issues encountered during the synthesis of N-Tritylglycine hydrazide, their probable causes, and actionable solutions.
Problem 1: Low Yield of N-Tritylglycine Hydrazide
| Symptom | Possible Cause | Troubleshooting Action |
| TLC analysis shows a significant amount of unreacted starting ester. | 1. Insufficient reaction time or temperature: The hydrazinolysis may not have gone to completion. 2. Low molar excess of hydrazine hydrate: An insufficient amount of the nucleophile will result in an incomplete reaction. 3. Poor quality of hydrazine hydrate: The reagent may have decomposed or contain a high percentage of water. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting material spot disappears or is minimized. 2. Increase the molar excess of hydrazine hydrate: Use a larger excess (e.g., 5-10 equivalents) to drive the reaction to completion. 3. Use fresh, high-purity hydrazine hydrate: Ensure the reagent is of appropriate quality. |
| Significant precipitation of a non-product solid during the reaction. | Formation of insoluble byproducts: This could be the N,N'-bis(N-Tritylglycyl)hydrazine, which may have limited solubility in the reaction solvent. | Adjust the solvent system: A more polar solvent or a solvent mixture may be required to keep all components in solution. Alternatively, the byproduct can be filtered off and the desired product isolated from the filtrate. |
Problem 2: Presence of Multiple Impurity Spots on TLC
| Symptom | Impurity Identity & Causality | Troubleshooting & Prevention |
| A major spot corresponding to N-Tritylglycine. | Hydrolysis of the ester or hydrazide: The presence of water in the reaction mixture or during workup can lead to hydrolysis. The starting ester is also susceptible to hydrolysis.[4][5] | Use anhydrous solvents and reagents: Ensure all glassware is dry and solvents are of an appropriate grade. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. During workup, minimize contact with aqueous solutions if possible. |
| A less polar spot than the product, confirmed to be N,N'-bis(N-Tritylglycyl)hydrazine. | Diacylation of hydrazine: If the stoichiometry is not carefully controlled, or if there are localized high concentrations of the ester, one hydrazine molecule can react with two ester molecules. | Slow, controlled addition of the ester: Add the N-Tritylglycine ester solution dropwise to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester, favoring mono-acylation. Use a larger excess of hydrazine: This statistically favors the formation of the desired mono-acyl hydrazide. |
| A non-polar spot, potentially triphenylmethanol. | Cleavage of the trityl group: The trityl group is sensitive to acid. Any acidic conditions during the reaction or workup can lead to its removal, generating triphenylmethanol. | Maintain neutral or slightly basic conditions: Avoid acidic reagents or workup procedures. If an acid is necessary for any reason, use a very mild acid and carefully control the temperature and exposure time. |
Experimental Protocols
Protocol 1: Synthesis of N-Tritylglycine Hydrazide
This protocol is a generalized procedure based on the classical synthesis of hydrazides from esters.[3]
-
Dissolve N-Tritylglycine methyl ester (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol).
-
Add hydrazine hydrate (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and add cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: TLC Analysis
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot a small amount of the reaction mixture, the starting material, and a co-spot on the plate.
-
Develop the plate in a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 1:1 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the intended reaction and the formation of key impurities.
Caption: Main reaction pathway and formation of major impurities.
Caption: Troubleshooting workflow for common impurities.
Data Summary
| Impurity | Typical Rf (relative to product) | Common Analytical Detection Method | Prevention Strategy |
| N-Tritylglycine Ester | Higher | TLC, HPLC, 1H NMR | Increase reaction time/temperature, use excess hydrazine. |
| N-Tritylglycine | Lower | TLC, HPLC, 1H NMR | Use anhydrous conditions, avoid acidic workup. |
| N,N'-bis(N-Tritylglycyl)hydrazine | Higher | TLC, HPLC, LC-MS | Slow addition of ester, use large excess of hydrazine. |
| Triphenylmethanol | Much Higher | TLC, HPLC, 1H NMR | Maintain neutral or basic pH throughout the synthesis and workup. |
References
-
Liu, F., Stephen, A. G., Adamson, C. S., Gousset, K., Aman, M. J., Freed, E. O., Fisher, R. J., & Burke, T. R., Jr. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Organic letters, 8(22), 5165–5168. Available at: [Link]
-
Mavrova, A. Ts., Wesselinova, D., Tsenov, Y. A., & Lubenov, L. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56, 29-37. Available at: [Link]
-
Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3), 103-113. Available at: [Link]
-
Brückner, H., & Hausch, M. (1993). Impurity profile of amino acids? Pharmazie, 48(6), 455-457. Available at: [Link]
-
Singh, N., & Singh, P. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. Available at: [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Available at: [Link]
-
PubChem. (n.d.). N-Tritylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kaur, H., & Kumar, V. (2018). Assessment of the pesticidal behaviour of diacyl hydrazine-based ready-to-use nanoformulations. Journal of Nanoparticle Research, 20(8), 1-13. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Imaizumi, T., & Suzuki, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2853. Available at: [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
da Silva, A. B. F., & de Oliveira, H. C. B. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 8(4), 4065-4075. Available at: [Link]
-
The A-Z of Chemistry. (2022, January 23). 14. Protein Sequencing (Step 4) | Identification of C Terminal amino acid | Hydrazinolysis. YouTube. Available at: [Link]
-
Bunting, J. W., & Chu, S. S.-T. (1976). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 473-485. Available at: [Link]
-
Kumar, S., & Singh, R. (2018). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies, 2(4), 212-214. Available at: [Link]
-
Muttenthaler, M., Nimmrich, V., & He, W. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3195. Available at: [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Pergamos. Available at: [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. Journal of the American Chemical Society. Available at: [Link]
-
Wang, X., et al. (2010). Synthesis and Bioactivity of Novel N,N′‐Diacylhydrazine Derivatives Containing Furan (III). Chinese Journal of Chemistry, 28(11), 2193-2198. Available at: [Link]
Sources
- 1. N-TRITYLGLYCINE HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Premature Cleavage of the Trityl Group
Introduction
The triphenylmethyl (trityl, Trt) group is a vital protecting group in multi-step organic synthesis, particularly for primary alcohols, amines, and thiols.[1][2] Its steric bulk allows for the selective protection of less hindered functional groups, and its acid lability provides a convenient method for deprotection.[2] However, this inherent acid sensitivity is also its primary liability, often leading to premature cleavage under unexpectedly mild conditions. This guide provides in-depth troubleshooting strategies, protocols, and answers to frequently asked questions to help researchers prevent unintended detritylation and ensure the integrity of their synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of trityl group cleavage, and why is it so sensitive?
A1: The trityl group is cleaved under acidic conditions through a mechanism that capitalizes on the exceptional stability of the triphenylmethyl (trityl) carbocation. The process is typically initiated by a Brønsted or Lewis acid.[3]
-
Brønsted Acid Catalysis: The reaction begins with the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group. The subsequent cleavage of the C-O bond is the rate-determining step and results in the formation of the deprotected alcohol and a resonance-stabilized trityl cation.[2][3]
-
Lewis Acid Catalysis: Lewis acids, such as ZnBr₂ or BF₃·OEt₂, function by coordinating to the ether oxygen. This coordination weakens the C-O bond, facilitating its cleavage to generate the trityl cation.[3]
The high stability of the trityl cation, due to the extensive resonance delocalization across the three phenyl rings, is the thermodynamic driving force for this reaction. This stability means that even weak or trace amounts of acid can be sufficient to promote cleavage.
Q2: My reaction conditions are nominally neutral, but I'm still observing significant premature cleavage. What are some hidden sources of acidity?
A2: This is a common and frustrating issue. Unwanted detritylation in seemingly neutral conditions often stems from overlooked sources of acid:
-
Reagents and Additives: Certain reagents used in standard transformations can be acidic. For example, in solid-phase peptide synthesis (SPPS), coupling reagents like the DIC/Oxyma system can create a sufficiently acidic microenvironment to cause premature cleavage from highly acid-labile trityl-based resins.[4]
-
Reaction Byproducts: Some reactions generate acidic byproducts (e.g., HCl), which, if not effectively scavenged by a base, will lower the pH of the reaction mixture.
-
Solvents: Chlorinated solvents like dichloromethane (DCM) can slowly decompose to produce trace amounts of HCl, especially when exposed to light or impurities.
-
Chromatography Media: Standard silica gel is inherently acidic and can cause partial or complete cleavage of the trityl group during column chromatography.
-
Lyophilization/Drying: When drying down products, especially oligonucleotides or peptides, volatile basic counterions (like ammonia from ammonium hydroxide) can be removed under high vacuum. This process can leave behind a more acidic product, leading to detritylation upon storage or redissolution.[5]
Q3: How do substituted trityl groups like MMT and DMT differ in stability?
A3: The stability of the trityl group can be modulated by adding substituents to the phenyl rings. Electron-donating groups, such as methoxy (-OCH₃), stabilize the positive charge of the trityl cation intermediate through resonance.[2] This increased cation stability makes the C-O bond easier to break, thus rendering the protecting group more labile (easier to cleave) under acidic conditions.[2][6]
The order of acid lability is a critical factor in designing orthogonal protection strategies:
Trityl (Trt) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trimethoxytrityl (TMT) [6]
Therefore, if you are experiencing premature cleavage with a DMT group, switching to an MMT or the standard Trt group will provide significantly greater stability.
Q4: What immediate steps can I take during reaction workup and purification to prevent trityl loss?
A4: The workup and purification stages are critical points where significant product loss can occur.
-
Neutralize Immediately: Before solvent removal, quench the reaction and neutralize any potential acid by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute phosphate buffer (pH ~7.5).[1]
-
Avoid Strong Acids: Do not use strong acids for pH adjustments or extraction purposes.
-
Use Neutralized Silica Gel: For column chromatography, it is essential to use silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), and then packing the column with this mixture.
-
Buffer the Mobile Phase: Adding a small amount of base (e.g., 0.1% triethylamine or pyridine) to the chromatographic eluent can help maintain a neutral to slightly basic pH on the column, preventing on-column cleavage.
Q5: In the context of solid-phase peptide synthesis (SPPS), what specific strategies can mitigate premature cleavage from 2-chlorotrityl resins?
A5: 2-Chlorotrityl chloride resin is prized for its high acid lability, which allows for the cleavage of fully protected peptides under very mild acidic conditions.[4] However, this also makes it susceptible to premature cleavage.
-
Problem: The acidic nature of some coupling activators, particularly Oxyma when used with DIC, can cause the peptide to gradually bleed from the resin over the course of a long synthesis, reducing the final yield.[4]
-
Solution: Adding a small amount of a hindered, non-nucleophilic base to the coupling reaction can neutralize the acidic environment without interfering with the coupling efficiency. A common strategy is to add 0.4 to 1.0 equivalents of N,N-diisopropylethylamine (DIEA) to the coupling mixture. This has been shown to significantly reduce premature cleavage and improve crude product yield.[4]
Troubleshooting Guide: Premature Trityl Cleavage
| Symptom | Potential Cause | Recommended Solution |
| TLC/LC-MS shows a growing spot/peak corresponding to the deprotected product during the reaction. | Acidic Reagent/Catalyst: A reagent or catalyst in the reaction mixture is acidic. | Review all reagents. If an acidic component is necessary, consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow the rate of cleavage. |
| Solvent Degradation: The solvent (e.g., DCM) may have degraded, releasing trace acid. | Use a fresh bottle of high-purity, anhydrous solvent, preferably one stored over a stabilizer like potassium carbonate. | |
| Product is intact post-reaction but shows significant cleavage after workup. | Acidic Quench/Wash: An aqueous wash with a low pH (e.g., water saturated with CO₂, pH ~5.5) was used. | Always use a buffered or basic aqueous wash (e.g., saturated NaHCO₃) to neutralize the reaction mixture before solvent evaporation.[1] |
| Significant detritylation occurs during column chromatography. | Acidic Silica Gel: Standard silica gel is acidic (pH ~4-5) and actively cleaves the trityl group. | Use neutralized silica gel for chromatography. Add 0.1-1% triethylamine or pyridine to your eluent system to maintain basicity. |
| A purified, trityl-protected oligonucleotide or peptide shows detritylation after lyophilization. | Loss of Volatile Base: Removal of volatile bases (e.g., ammonia) under high vacuum creates an acidic environment on the solid product.[5] | Add a non-volatile base, such as Tris (tris(hydroxymethyl)aminomethane), to the solution before drying. A concentration of ~45 mg of Tris base per mL of crude oligo solution has been shown to prevent trityl loss.[5] |
Data Presentation
Table 1: Relative Acid Lability of Common Trityl Derivatives
This table provides a quantitative comparison of the cleavage rates for common trityl groups, highlighting the impact of methoxy substitution. The increased lability is due to the enhanced stability of the carbocation intermediate formed upon cleavage.[7]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[7] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[7] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% Dichloroacetic Acid in DCM)[7] |
Key Experimental Protocols
Protocol 1: Standard Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a standard procedure for the protection of a primary alcohol, which is designed to proceed to completion without side reactions.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Pyridine (as solvent)
-
Trityl Chloride (TrCl, 1.2 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Methanol (for quenching)
-
Dichloromethane (DCM) and Saturated aqueous NaHCO₃ solution (for workup)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous pyridine in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add Trityl Chloride (1.2-1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the mixture overnight at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol to consume any excess TrCl.
-
Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).
-
Dissolve the residue in DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using neutralized silica gel.
Protocol 2: Standard Acid-Catalyzed Deprotection of a Trityl Ether
This protocol is for the intentional cleavage of a trityl group using trifluoroacetic acid (TFA). Note the use of a scavenger to trap the resulting trityl cation.
Materials:
-
Trityl-protected compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 2-10 equiv)
-
Triethylsilane (TES) or 2-Methyl-2-butene (as scavenger)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM.
-
Add a cation scavenger such as triethylsilane (3-5 equiv). Scavengers are crucial to irreversibly trap the highly reactive trityl cation and prevent it from reacting with other nucleophiles in the mixture.[3][8]
-
Add TFA (2-10 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude deprotected compound can be purified by column chromatography. The triphenylmethanol or trityl-scavenger adduct is typically easily separated.
Visualization of Key Concepts
Mechanism of Acid-Catalyzed Trityl Cleavage
Caption: Acid-catalyzed cleavage of a trityl ether.
Troubleshooting Workflow for Premature Detritylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biotage.com [biotage.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Long Peptide Synthesis via N-Tritylglycine Hydrazide
The following guide is structured as a specialized Technical Support Center for researchers utilizing N-Tritylglycine Hydrazide and associated Peptide Hydrazide Ligation (PHL) strategies for the synthesis of long peptides and proteins.
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Peptide Chemistry Division Context: Native Chemical Ligation (NCL) surrogates, Backbone Protection, and Fragment Condensation.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
The synthesis of long peptides (>50 residues) often fails due to aggregation and poor solvation during Solid-Phase Peptide Synthesis (SPPS). To overcome this, convergent strategies like Peptide Hydrazide Ligation (PHL) are employed.[1]
N-Tritylglycine Hydrazide plays a dual role in this ecosystem:
-
C-Terminal Activation: It serves as a racemization-resistant C-terminal fragment (Glycine) capable of undergoing oxidative activation to an azide for ligation.
-
Solubility & Protection: The bulky Trityl (Trt) group disrupts secondary structure formation (aggregation) and protects the
-amino group or the hydrazide functionality during chain assembly.
This guide addresses the specific challenges of handling Trityl-protected hydrazide intermediates, preventing side reactions during activation, and maximizing yield in long-chain assembly.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Resin Loading[8][10]
Q1: I am experiencing low loading efficiency when coupling N-Tritylglycine to the hydrazide resin. How can I improve this?
Diagnosis: Steric hindrance is the likely culprit. The Trityl group is extremely bulky, and if your resin linker (e.g., 2-Chlorotrityl chloride) is already sterically demanding, the coupling kinetics will be slow. Solution:
-
Solvent System: Switch from pure DMF to a mixture of DCM/DMF (1:1) . The Trityl group is more soluble in DCM, which improves resin swelling and reagent accessibility.
-
Activation: Use HATU/HOAt instead of HBTU/HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling of bulky amino acids.
-
Protocol: Perform a "double coupling" protocol: 2 hours at room temperature, followed by a fresh reagent addition for another 1 hour.
Q2: My peptide hydrazide shows significant "double-hit" byproducts (diacyl hydrazine) after cleavage. What went wrong?
Diagnosis: This occurs during the synthesis of the hydrazide linker itself. If you reacted hydrazine with a 2-Chlorotrityl resin and then coupled the first amino acid (N-Tritylglycine), the unreacted hydrazine nitrogen (
-
Use Protected Linkers: Instead of loading free hydrazine, use Fmoc-NH-NH-Trt (Fmoc-hydrazine trityl protected) or N-Tritylglycine hydrazide directly coupled to a functionalized resin.
-
Capping: Ensure rigorous capping with Methanol/DCM/DIEA after the hydrazine loading step to quench any unreacted chloride sites on the resin.
Category B: Cleavage & Stability
Q3: The Trityl group is falling off prematurely during the synthesis of the long peptide fragment. How do I maintain backbone protection?
Diagnosis: The N-Trityl group is acid-labile.[2][3] If you are using HOBt/DIC coupling cycles, the slightly acidic microenvironment (or the use of acidic additives like Oxyma without sufficient base) can trigger premature deprotection. Solution:
-
Base Maintenance: Ensure your coupling mixture contains sufficient DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) to maintain a basic pH (approx. pH 8) during coupling.
-
Alternative Protection: If the Trityl group is too labile for your specific sequence conditions, consider using 2-Cl-Trityl protection on the amine, which is significantly more acid-stable than the unsubstituted Trityl group.
Q4: After cleavage from the resin, my peptide hydrazide is oxidized or impure.
Diagnosis: Hydrazides are sensitive to oxidation by air, especially in the presence of trace metal ions or high pH. Solution:
-
Scavengers: Use a cleavage cocktail containing 1,2-Ethanedithiol (EDT) or Triisopropylsilane (TIPS) . EDT is particularly effective at preventing oxidation of the hydrazide to the diimide or azide.
-
Workup: Do not rotovap to dryness under heat. Precipitate immediately in cold diethyl ether and store the pellet at -20°C under Argon.
Category C: Ligation & Activation[9]
Q5: During the ligation step using NaNO2, I see multiple side-products. Is the Trityl group interfering?
Diagnosis: If the Trityl group is still present on the N-terminus during ligation, it is generally stable to the acidic oxidative conditions (
-
Thiol Additives: You must use a thiol additive like MPAA (4-mercaptophenylacetic acid) during the activation step.[4] It acts as a sacrificial scavenger and catalyzes the thioester formation.
-
Temperature Control: The activation (Hydrazide
Azide) must be performed strictly at -10°C to -20°C . Room temperature activation leads to Curtius rearrangement (isocyanate formation) and side-chain nitrosylation.
Detailed Experimental Protocols
Protocol A: Synthesis of Peptide Hydrazide via 2-Cl-Trt Resin
Target: Synthesis of a protected peptide fragment with a C-terminal Hydrazide.
Reagents:
-
2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)
-
Hydrazine monohydrate (or 5% Hydrazine in DMF)
-
Methanol (MeOH)[5]
-
Fmoc-Amino Acids (including Fmoc-Gly-OH or N-Tritylglycine if using as block)
Step-by-Step Workflow:
-
Resin Preparation: Swell 1.0 g of 2-Cl-Trt resin in DCM for 20 min.
-
Hydrazine Loading:
-
Prepare a solution of 5% Hydrazine monohydrate in DMF/DCM (1:1).
-
Add to resin and shake for 30 min at RT.
-
Critical: Repeat this step to ensure quantitative substitution of the chloride.
-
-
Capping: Wash resin with DMF (3x), then treat with DCM/MeOH/DIEA (80:15:5) for 10 min to cap unreacted active sites.
-
First Amino Acid Coupling (The Challenge):
-
Dissolve Fmoc-Gly-OH (5 eq) and HATU (5 eq) in DMF.
-
Add DIEA (10 eq).
-
Add to the hydrazine-loaded resin. Shake for 2 hours.
-
Note: If using N-Tritylglycine , ensure the solvent is DCM-rich to solubilize the bulky group.
-
-
Elongation: Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine; Coupling: HBTU/DIEA).
-
Cleavage:
-
Treat resin with 1% TFA in DCM (with 2% TIS scavenger).
-
Shake for 2 min, filter into a flask containing 10% Pyridine in MeOH (to neutralize).
-
Repeat 3-5 times.
-
Concentrate and precipitate in Ether.
-
Protocol B: Ligation of Peptide Hydrazide (One-Pot)
-
Dissolution: Dissolve Peptide Hydrazide (Fragment A) in Ligation Buffer (6M GnHCl, 0.2M Phosphate, pH 3.0). Concentration: 2–5 mM.
-
Activation (Oxidation):
-
Cool to -15°C.[6]
-
Add NaNO2 (10 eq) dropwise. Stir for 20 min.
-
Observation: HPLC should show shift from Hydrazide to Azide (mass -15 Da approx).
-
-
Thiolysis:
-
Add MPAA (200 mM) dissolved in buffer.
-
Adjust pH to 5.0–6.0 immediately.
-
Incubate at RT for 15 min (converts Azide to Thioester).
-
-
Ligation:
-
Add N-Cys Peptide (Fragment B, 1.2 eq).
-
Adjust pH to 6.8–7.0.
-
Monitor by HPLC (Reaction time: 4–24 hours).
-
Comparative Data: Linker Strategies
| Feature | 2-Cl-Trt Hydrazine Linker | Wang Resin Hydrazinolysis | Fmoc-NHNH-Trt Resin |
| Loading Stability | Low (Moisture sensitive) | High | Very High (Shelf-stable) |
| Cleavage Condition | 1% TFA (Mild) | Hydrazine/MeOH (Harsh) | 95% TFA (Standard) |
| C-Term Flexibility | Any AA (Gly preferred) | Any AA | Any AA |
| Risk of Racemization | Low | High (during hydrazinolysis) | Low |
| Suitability for Long Peptides | Excellent (Side-chain protected) | Poor (Fully deprotected) | Excellent |
Mechanism & Workflow Visualization
The following diagram illustrates the convergent synthesis pathway using N-Tritylglycine Hydrazide strategies.
Caption: Workflow for the synthesis of long peptides via Peptide Hydrazide Ligation (PHL). Note the critical activation step at low temperature.
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[7][4][6][8][9] Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[10][1][4] Nature Protocols, 8(12), 2483-2495. Link
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze.[11][5] Tetrahedron Letters, 30(30), 3943-3946. Link
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation.[6][8][9] Science, 266(5186), 776-779. Link
-
Chevallet, P., Garin, J., & Tardieu, N. (2008). N-Trityl protection in peptide synthesis: A versatile tool.[2][11] Peptide Science. (Contextual citation for Trityl mechanics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 9. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
compatibility of N-Tritylglycine hydrazide with sensitive amino acids
Technical Support Center: N-Tritylglycine Hydrazide Applications
Executive Summary: The Stability Paradox
Welcome. As a Senior Application Scientist, I often see researchers struggle with N-Tritylglycine Hydrazide (Trt-Gly-NHNH₂) . You are working with a molecule that presents a fundamental chemical conflict:
-
The Trityl (Trt) Group: An acid-labile protecting group that cleaves at pH < 4.
-
The Hydrazide Group: A ligation handle that typically requires acidic oxidation (NaNO₂/HCl at pH 3.0) to activate into an azide.
The Core Challenge: How do you activate the hydrazide without stripping the Trityl group, while simultaneously protecting sensitive amino acids (Cys, Met, Trp) from the oxidative activation conditions?
This guide provides the protocols and troubleshooting logic to navigate this narrow therapeutic window.
Module 1: Chemical Compatibility Matrix
Before initiating any reaction, cross-reference your peptide sequence and reagents against this stability matrix.
| Component | Sensitivity | The Risk | Mitigation Strategy |
| N-Trityl Group | High (Acid) | Premature deprotection during hydrazide activation (pH 3.0). | Maintain T < -10°C; minimize exposure time (< 20 min). |
| Tryptophan (Trp) | High (Nitrosylation) | Formation of N-nitroso-tryptophan (+29 Da mass shift) by NO⁺. | Add scavenger (Trp-OMe) or use N-in-formyl protection. |
| Methionine (Met) | Medium (Oxidation) | Oxidation to Met-sulfoxide (+16 Da). | Post-ligation reduction or anaerobic conditions. |
| Cysteine (Cys) | High (Oxidation) | Disulfide shuffling or oxidation to sulfenic acid. | Keep Cys protected (e.g., Acm, Trt) during activation. |
| Histidine (His) | Low | Racemization (rare in azide coupling but possible). | Use low temperature; avoid excess base during coupling. |
Module 2: Strategic Workflows (Visualized)
The following decision tree illustrates the critical pathways for handling Trt-Gly-NHNH₂ based on your downstream application.
Figure 1: Operational workflow for N-Tritylglycine hydrazide. Note the divergence in activation protocols based on the presence of oxidation-sensitive amino acids.
Module 3: Troubleshooting & FAQs
Q1: My Trityl group is falling off during azide activation. How do I stop this?
The Mechanism: The Trityl group is cleaved by protons. Standard hydrazide activation uses aqueous HCl/NaNO₂, creating a local pH < 2.0, which is fatal to Trityl. The Fix: Switch to an Organic Nitrite Activation Protocol .
-
Dissolve Trt-Gly-NHNH₂ in DMF (dry).
-
Cool to -20°C.
-
Add tert-butyl nitrite (t-BuONO) and mild acid (HCl in dioxane, strictly stoichiometric).
-
Why this works: This excludes water, reducing the hydrolytic power of the acid, preserving the hydrophobic Trityl group while converting the hydrazide to the azide.
Q2: I see a +29 Da mass shift on my Tryptophan residues. What happened?
The Mechanism: The nitrosyl cation (NO⁺), generated for hydrazide activation, is an aggressive electrophile. It attacks the electron-rich indole ring of Tryptophan, forming N-nitroso-tryptophan. The Fix:
-
Scavenger Cocktail: Add 10-20 equivalents of H-Trp-OMe or Indole to the activation mixture. These "sacrificial" indoles consume excess NO⁺.
-
Alternative Protection: If possible, use N-in-formyl protected Tryptophan (Trp(For)) in your peptide sequence. The formyl group withdraws electrons, preventing nitrosylation.
Q3: Can I use this reagent with free Cysteines?
Direct Answer: No. The Reasoning: Free thiols (R-SH) react instantly with nitrous acid to form S-nitrosothiols or oxidize to disulfides. The Protocol:
-
Ensure Cys is protected (e.g., Cys(Acm) or Cys(Trt)).
-
Perform the hydrazide ligation.[1]
-
Deprotect Cys in a separate, subsequent step.
Q4: The coupling efficiency is low. Is the Trityl group causing steric hindrance?
The Insight: Yes. The Trityl group is essentially three phenyl rings acting as a massive "umbrella" over the N-terminus. Troubleshooting:
-
Linker Length: Trt-Gly is less sterically demanding than Trt-Val or Trt-Ile. Since you are using Glycine, steric bulk is minimized at the alpha carbon, but the N-terminal bulk remains.
-
Solvent Change: Use chaotic solvents like TFE (Trifluoroethanol) or HFIP mixed with DCM to solubilize the structure and improve coupling kinetics.
Module 4: Validated Experimental Protocols
Protocol A: "Safe" Activation for Trt-Gly-NHNH₂ (Organic Phase)
Use this when Trityl retention is critical.
-
Preparation: Dissolve 10 µmol N-Trt-Gly-NHNH₂ in 200 µL dry DMF.
-
Cooling: Chill to -20°C (dry ice/acetone bath).
-
Activation: Add 1.1 eq. tert-Butyl Nitrite (t-BuONO) followed by 2.0 eq. HCl (4M in Dioxane).
-
Note: Do not use aqueous HCl.
-
-
Reaction: Stir for 15 minutes at -20°C.
-
Quenching/Coupling: Immediately add the nucleophile (amino component) and neutralize with DIPEA (to pH 7.0).
-
Why: Neutralization stops the acidolysis of the Trityl group and initiates the ligation.
-
Protocol B: Methionine Recovery (If Oxidation Occurs)
If you detect Met-Sulfoxide (+16 Da) after the reaction:
-
Reagent: Prepare a solution of NH₄I (dimethyl sulfide/TFA).
-
Treatment: Treat the peptide for 30 mins at 0°C.
-
Mechanism: Iodide reduces the sulfoxide back to the thioether. Warning: This requires Trityl removal first, as TFA will strip the Trityl.
References
-
Hydrazide Ligation Methodology: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][2] Angewandte Chemie International Edition, 50(33), 7645-7649.
-
Trityl Group Acid Lability: Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino acids and peptides.[1][3][4] A new method of peptide synthesis.[5] Journal of the American Chemical Society, 78(7), 1359-1363.
-
Tryptophan Nitrosylation Mechanisms: Kato, Y.,KH., & Osawa, T. (2002). Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species. Free Radical Biology and Medicine, 32(10), 953-961.
-
Organic Nitrite Activation (t-BuONO): Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495.
Sources
mass spectrometry analysis of N-Tritylglycine hydrazide peptides
Senior Application Scientist Note: The analysis of N-Tritylglycine hydrazide peptides presents a unique "analytical paradox." You are dealing with a molecule containing a highly acid-labile protecting group (Trityl) on one end and a reactive, nucleophilic handle (Hydrazide) on the other. Standard "generic" peptide protocols will likely result in in-source fragmentation (ISF) or ambiguous mass assignments. This guide is structured to navigate these specific chemical contradictions.
Technical Support Center: N-Tritylglycine Hydrazide Analysis
The "Phantom Peak" Phenomenon (Trityl Instability)
User Issue: "I injected my sample, but the base peak in my spectrum is consistently at m/z 243.1, regardless of the peptide size. Is my peptide degraded?"
Diagnosis:
This is the classic Trityl Cation Dominance . The Trityl (Triphenylmethyl, Trt) group is extremely acid-labile. In standard Electrospray Ionization (ESI) conditions (often using 0.1% Formic Acid or TFA), the Trt group cleaves inside the ionization source before the detector can measure the intact molecule. The signal at
Troubleshooting Protocol:
-
Check the "Survival" Yield: Scan for the intact mass
. If the 243 peak is relative abundance and the intact mass is , you have total In-Source Fragmentation (ISF). -
Adjust Cone Voltage: The Trt-N bond is weak. High cone voltages (or "Fragmentor" voltages) accelerate ions into gas molecules, shattering this bond.
-
Action: Lower the cone voltage in 5V increments (start at 15-20V).
-
-
Buffer Exchange: Switch from acidic mobile phases to neutral systems.
-
Action: Use 10 mM Ammonium Acetate (pH 6.8) instead of Formic Acid. This stabilizes the Trt-amine bond during ionization.
-
Technical Insight: The appearance of
243 is not necessarily evidence of sample degradation in the vial; it is often an artifact of the measurement process itself [1].
Hydrazide Verification (The Acetone Test)
User Issue: "My observed mass is 14 Da lower than calculated. Do I have the hydrazide or the free acid?"
Diagnosis:
Distinguishing a Peptide Hydrazide (
-
Mass Math: The difference between
(31 Da) and (17 Da) is 14 Da . -
The Trap: A mass shift of +14 Da is also characteristic of Methylation , a common contaminant. Therefore, a mass reading alone is insufficient for structural confirmation.
The Solution: Acetone Derivatization You must perform a chemical validation step using acetone condensation. Hydrazides react rapidly with ketones to form hydrazones; free acids and amides do not.
Step-by-Step Validation Protocol:
-
Dissolve: Prepare peptide in 50% MeCN/H2O.
-
React: Add Acetone (20% v/v) to the sample vial.
-
Incubate: Let sit at room temperature for 10 minutes.
-
Analyze: Re-inject into MS.
-
Result Logic:
-
Shift of +40 Da: Confirmed Hydrazide. (Formation of Isopropylidene hydrazide).
-
No Shift: Sample is likely the hydrolyzed free acid or amide.
-
Reaction:
Solubility & Sample Handling
User Issue: "My sample precipitates when I add the aqueous mobile phase."
Diagnosis: N-Tritylglycine hydrazide peptides possess a "Schizophrenic" solubility profile. The Trityl group is highly lipophilic (hydrophobic), while the Hydrazide and peptide backbone are polar. In standard aqueous buffers, the Trityl group drives aggregation.
Solubility Guide:
| Solvent System | Suitability | Notes |
| Water/0.1% TFA | 🔴 Poor | Causes precipitation and Trt deprotection. |
| Methanol (MeOH) | 🟡 Caution | Good solubility, but MeOH can react with hydrazides over time (slow esterification/acetal formation). |
| Acetonitrile (MeCN) | 🟢 Good | Best general solvent. |
| HFIP (Hexafluoroisopropanol) | 🟢 Excellent | The "Gold Standard" for aggregated protected peptides. Use as a co-solvent (5-10%). |
Visual Troubleshooting Workflows
Workflow 1: Signal Diagnosis & Optimization
Caption: Decision tree for distinguishing between sample degradation and instrument-induced fragmentation of the Trityl group.
Workflow 2: The Acetone Confirmation Test
Caption: Chemical derivatization workflow to unambiguously confirm the presence of the hydrazide moiety.
Summary of Quantitative Data
| Feature | Trityl-Gly-Hydrazide | Free Acid Analog | Methylated Impurity |
| Diagnostic Ion | - | - | |
| Mass Difference | Reference (0) | -14 Da | +14 Da |
| Acetone Shift | +40 Da | None | None |
| Preferred pH | Neutral (6.5 - 7.5) | Acidic OK | Acidic OK |
References
-
Wei, A. A. J. (2017).[1] Mass Spectrometric Analysis of the Reactivity of the Trityl Cation. University of Victoria. [Link] (Demonstrates the dominance of m/z 243 and solvent effects in ESI).
- Liu, L., et al. (2011). Acetone derivatization of peptide hydrazides. Journal of Peptide Science.
-
Raetz, M., et al. (2017).[1] Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PMC - NIH. [Link] (Discusses hydrolysis mechanisms and distinguishing side chain modifications).
Sources
improving the shelf life and storage of N-Tritylglycine hydrazide
Technical Support Center: N-Tritylglycine Hydrazide Topic: Shelf Life Extension, Storage Protocols, and Troubleshooting CAS: 116435-38-2 (Specific to Hydrazide form) | Molecular Formula: C21H21N3O
Part 1: The Technical Narrative
N-Tritylglycine hydrazide is a bifunctional intermediate used primarily in peptide synthesis and organic chemistry. Its stability is compromised by two competing chemical vulnerabilities: the acid-lability of the trityl (triphenylmethyl) protecting group and the redox-sensitivity of the hydrazide moiety .
Standard storage conditions for generic amino acids (room temperature, aerobic) will lead to rapid degradation of this compound, typically manifesting as yellow discoloration (oxidation) or detrytilation (acid hydrolysis). This guide provides a self-validating system to maximize shelf life.
Module 1: Critical Storage Parameters
To maintain purity >98% over 12+ months, you must control three environmental variables: Oxidation Potential, Hydrolysis Risk, and Photolytic Energy.
The Inert Atmosphere Requirement (Oxidation Control)
The hydrazide group (-CONHNH
-
Protocol: Store strictly under Argon or Nitrogen.
-
Why: Oxygen attacks the terminal nitrogen of the hydrazide. Once oxidation begins, it is autocatalytic.
The "Base-Buffer" Micro-Environment (Acid Control)
The trityl group is sterically bulky but electronically fragile. It is removed by weak acids (e.g., acetic acid, dilute HCl).
-
Risk: If stored in a shared refrigerator with volatile acids (TFA, HCl, Acetic Acid), acid vapors can penetrate imperfect seals and cleave the trityl group, yielding Triphenylmethanol and free Glycine hydrazide.
-
Protocol: Store in a secondary container (desiccator) containing a small packet of solid base (e.g., Potassium Carbonate) to neutralize ambient acid vapors.
Thermal & Photonic Management
-
Temperature: -20°C is mandatory for long-term storage (>1 month). 4°C is acceptable for active use (<1 week).
-
Light: Store in amber vials. Hydrazides can undergo photo-induced radical decomposition.
Module 2: Visualizing the Workflow
Figure 1: Storage Decision Logic
This workflow ensures the compound enters the freezer only after critical stability checks are passed.
Caption: Logical workflow for receiving and banking N-Tritylglycine hydrazide to prevent initial contamination.
Module 3: Troubleshooting Guide (Q&A)
Q1: The powder has turned from white to off-white/yellow. Is it usable?
-
Diagnosis: This indicates oxidation of the hydrazide group to an azo-intermediate or Schiff base formation with adventitious aldehydes.
-
Action: Do not use for critical coupling steps. The oxidized byproducts can terminate peptide chains.
-
Fix: Perform the recrystallization protocol (Module 4). If the yellow color persists after one pass, discard the lot.
Q2: The compound smells like ammonia or fish. What happened?
-
Diagnosis: This is a sign of Hydrazide Hydrolysis . Moisture has cleaved the hydrazide bond, releasing hydrazine (toxic) or ammonia-like byproducts.
-
Safety Warning: Handle with extreme caution in a fume hood. Hydrazine is a carcinogen.
-
Action: Discard immediately as hazardous waste. This degradation is irreversible.
Q3: I see a precipitate when dissolving the compound in DMF/DCM.
-
Diagnosis: Likely Triphenylmethanol (Trityl alcohol). This suggests the Trityl group has fallen off due to acidic conditions or moisture. Triphenylmethanol is much less soluble in polar organic solvents than the hydrazide.
-
Verification: Run a TLC (DCM:MeOH 9:1). Triphenylmethanol will run near the solvent front (high Rf), while the hydrazide will be lower.
Module 4: Recovery & Purification Protocol
If your compound has degraded slightly (surface oxidation), use this protocol.
Reagents:
-
Ethanol (Absolute)[1]
-
Water (Deionized)
-
Hexane (Optional for washing)
Step-by-Step Recrystallization:
-
Dissolution: Dissolve 1g of crude N-Tritylglycine hydrazide in the minimum amount of boiling Ethanol (~10-15 mL).
-
Filtration: If there are insoluble particles (polymerized hydrazides), filter while hot through a glass frit.
-
Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Cooling: Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 4 hours. Do not shock-cool , or you will trap impurities.
-
Collection: Filter the white crystals. Wash with cold Hexane to remove surface organic impurities.
-
Drying: Dry under high vacuum (<1 mbar) for 12 hours to remove trace solvent. Solvent inclusion promotes degradation.
Module 5: Degradation Mechanism Visualization
Understanding how it breaks down helps you prevent it.
Figure 2: Chemical Degradation Pathways
Visualizing the two main enemies: Acid and Oxygen.
Caption: Dual degradation pathways showing acid-catalyzed detrytilation and oxidative decomposition.
Summary Data Table: Stability Profile
| Parameter | Optimal Condition | Critical Limit (Failure Point) |
| Temperature | -20°C (Freezer) | > 25°C (Room Temp) for > 48 hours |
| Atmosphere | Argon / Nitrogen | Ambient Air (Oxygen > 21%) |
| Humidity | < 10% RH (Desiccator) | > 40% RH (Hydrolysis risk) |
| Container | Amber Glass + Teflon Cap | Clear Glass / Plastic (Permeable) |
| Solvent Stability | Stable in DMSO/DMF (<24h) | Unstable in Acidic Solvents (TFA/AcOH) |
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Mechanism and Stability. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: Aggregation in Peptides Containing N-Tritylglycine Hydrazide
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides, specifically those incorporating N-Tritylglycine and terminating in a C-terminal hydrazide. The presence of the bulky, hydrophobic N-trityl group presents unique challenges during solid-phase peptide synthesis (SPPS), purification, and handling.[1][2] This guide provides in-depth, experience-driven solutions in a question-and-answer format to help you troubleshoot and overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in my peptide containing N-Tritylglycine hydrazide?
A1: The principal driver of aggregation in these peptides is the N-α-trityl (Trt) group on the glycine residue. The trityl group is exceptionally large and non-polar. This significant hydrophobicity promotes intermolecular interactions between peptide chains, leading to self-association and the formation of insoluble aggregates.[1] This process, known as hydrophobic collapse, is a common challenge with bulky protecting groups.[2] While the overall amino acid sequence contributes, the trityl group is often the key instigator, especially in sequences that already have a tendency towards hydrophobicity.
Q2: How can I identify aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: On-resin aggregation manifests through several key indicators during synthesis. Recognizing these signs early is crucial for intervention.
-
Poor Resin Swelling: The peptide-resin complex will fail to swell adequately in synthesis solvents like DMF or NMP. You may observe the resin bed shrinking or clumping.[1]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion. This is often confirmed by a persistent positive ninhydrin or TNBS test after coupling.[1]
-
Altered Flow Dynamics (Automated Synthesizers): In continuous-flow synthesizers, aggregation can be detected by a flattening and broadening of the UV deprotection profile. In batch synthesizers, you may notice restricted solvent flow or blockages.
-
Physical Appearance: The resin may become clumpy and difficult to agitate, appearing sticky or compacted rather than as a free-flowing slurry.
Q3: My peptide precipitated out of solution after cleavage and purification. Is this related to the N-Trityl group?
A3: Yes, this is a very common issue. Even after the N-Trityl group is cleaved (typically with dilute acid),[3][4] the inherent hydrophobicity of the peptide sequence can lead to aggregation and insolubility in aqueous buffers. The trityl group's presence during synthesis can sometimes "trap" the peptide in an aggregated state that persists even after its removal. If the peptide is poorly soluble post-cleavage, it is a direct consequence of strong intermolecular forces—primarily hydrogen bonding and hydrophobic interactions—that were not sufficiently disrupted.[5]
Q4: Are there any sequence-based strategies to proactively reduce aggregation risk?
A4: Absolutely. Proactive sequence design is a powerful strategy.
-
Incorporate "Breaker" Residues: Where possible, inserting residues like Proline, which introduces a "kink" in the peptide backbone, can effectively disrupt the formation of the β-sheet secondary structures responsible for aggregation.[6]
-
Use Pseudoproline Dipeptides: These are temporary modifications of Serine, Threonine, or Cysteine that act like proline during synthesis to break secondary structures. The native residue is restored during the final acid cleavage.[7][8][9]
-
Backbone Protection: Utilizing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific residues can physically block the hydrogen bond formation that leads to aggregation.[6][9]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured workflows and detailed protocols to address aggregation both during and after peptide synthesis.
Troubleshooting Guide 1: Managing On-Resin Aggregation
If you have identified signs of aggregation during SPPS (as described in Q2), immediate intervention is required to salvage the synthesis.
Workflow for On-Resin Aggregation
Caption: Decision workflow for addressing on-resin peptide aggregation.
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol is designed to disrupt the intermolecular hydrogen bonds causing aggregation on the solid support.
Objective: To improve solvation of the peptide-resin complex and allow subsequent reactions to proceed.
Materials:
-
Aggregated peptide-resin
-
Dimethylformamide (DMF)
-
Chaotropic Salt (see table below)
-
SPPS reaction vessel
Procedure:
-
Drain the synthesis solvent from the peptide-resin.
-
Prepare the chaotropic salt wash solution (see Table 1 for options).
-
Add the wash solution to the resin, ensuring the resin is fully submerged.
-
Agitate the resin slurry for 15-30 minutes at room temperature. Sonication can be applied intermittently to aid disruption.[6]
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with the primary synthesis solvent (e.g., DMF, 5-7 times) to remove all traces of the salt.
-
Proceed with the next scheduled coupling or deprotection step, monitoring the reaction closely.
Table 1: Chaotropic Salt Solutions for On-Resin Washing
| Chaotropic Agent | Concentration | Solvent | Efficacy & Considerations |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | Highly effective at disrupting H-bonds.[7] |
| Potassium Thiocyanate (KSCN) | 4 M | DMF | A very strong chaotrope.[7] |
| Lithium Chloride (LiCl) | 0.8 M | DMF | Good efficacy, common alternative to NaClO₄.[7] |
Troubleshooting Guide 2: Solubilizing Aggregated Peptides Post-Cleavage
If your lyophilized peptide powder refuses to dissolve in standard buffers, a systematic approach is needed to find a suitable solvent system without compromising peptide integrity.
Workflow for Solubilizing Aggregated Peptides
Caption: Stepwise workflow for solubilizing aggregation-prone peptides.
Protocol 2: Solubilization Using Chaotropic Agents
This protocol uses strong denaturants to break apart aggregated peptide structures.
Objective: To dissolve a highly aggregated peptide for purification or for assays where the chaotrope can be tolerated or subsequently removed.
Materials:
-
Aggregated peptide
-
Guanidine Hydrochloride (GdmCl) or high-purity Urea
-
Target aqueous buffer (e.g., PBS, Tris)
-
Sonication bath
-
Dialysis tubing or Size Exclusion Chromatography (SEC) column (for removal)
Procedure:
-
Preparation of Chaotrope Stock: Prepare a concentrated stock solution of the chosen chaotropic agent (e.g., 6-8 M GdmCl or 8 M Urea) in your target buffer.[10] Note: Always use freshly prepared urea solutions to avoid carbamylation of your peptide from isocyanate contaminants.[11]
-
Initial Dissolution: Add a small volume of the chaotrope stock solution directly to the lyophilized peptide powder.
-
Mechanical Agitation: Vortex vigorously. If the peptide remains insoluble, place the vial in a sonication bath for 5-10 minute intervals, avoiding overheating.[12]
-
Optimization: If the peptide is still not dissolved, you can try gentle warming (up to 40°C) or increasing the chaotrope concentration.
-
Downstream Processing:
-
If Tolerated: The peptide solution can be used directly if the downstream application is not affected by the high concentration of the chaotropic agent.
-
If Removal is Required: To exchange the peptide into a native buffer, use methods like dialysis against the target buffer or run the sample through a size-exclusion chromatography (SEC) column equilibrated with the target buffer.
-
Table 2: Comparison of Common Chaotropic Agents
| Chaotropic Agent | Typical Concentration | Advantages | Disadvantages & Cautions |
| Guanidine HCl (GdmCl) | 4-6 M | Very powerful denaturant, effective for stubborn aggregates.[11] | Ionic salt, can interfere with MS analysis and some biological assays. May screen electrostatic repulsion at low concentrations, paradoxically increasing aggregation.[11] |
| Urea | 6-8 M | Neutral/non-ionic, less likely to interfere with charged interactions.[11] | Can decompose to isocyanate, causing irreversible carbamylation of primary amines (N-terminus, Lys). Always use fresh, high-purity solutions.[11] |
Part 3: Mechanistic Insights & Advanced Strategies
The Role of the Trityl Group in Aggregation
The trityl group's structure is key to understanding its impact. It consists of three phenyl rings attached to a single carbon atom, creating a massive, rigid, and hydrophobic "molecular umbrella."
Caption: Hydrophobic trityl groups drive intermolecular association.
During synthesis, these bulky groups on adjacent peptide chains repel the polar solvent and are thermodynamically driven to associate with each other, pulling the peptide backbones into close proximity. This forces the formation of highly stable, intermolecular β-sheet structures, which are the hallmark of irreversible aggregation.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. [Link]
-
Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. [Link]
-
Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. National Center for Biotechnology Information (PMC). [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
Validation & Comparative
Technical Comparison: N-Tritylglycine Hydrazide vs. Pre-loaded Hydrazide Resins
The following technical guide compares N-Tritylglycine Hydrazide (as a representative protected building block strategy) versus Pre-loaded Hydrazide Resins for the synthesis of peptide hydrazides.
Executive Summary
For researchers engaged in Native Chemical Ligation (NCL), the choice of starting material determines the purity and yield of the C-terminal hydrazide.
-
Pre-loaded Hydrazide Resins (e.g., Wang-NHNH₂, 2-Cl-Trt-NHNH₂) are "convenience" products that suffer from significant shelf-instability . The free hydrazine group is prone to oxidation and hydrolysis, often leading to low active loading (<50% retention after 1 month) and side reactions (diacylhydrazine formation).
-
N-Tritylglycine Hydrazide (and Trityl-Protected Strategies) represents a "Protected Building Block" approach. By introducing the hydrazide moiety in a protected or stable form (or generating it in situ from a stable precursor), this method decouples resin choice from functionalization. It offers superior purity , modularity (compatible with PEG-based resins for long peptides), and elimination of side reactions associated with oxidized resin sites.
Verdict: While pre-loaded resins offer speed for simple sequences, N-Tritylglycine Hydrazide (or the analogous Fmoc-Hydrazine-Trityl strategy) is the superior choice for critical NCL applications, long peptides, or when resin storage stability is required.
Mechanism of Action & Chemical Logic
The Core Problem: Hydrazine Instability
The primary differentiator is the state of the nucleophilic hydrazine group (
A. Pre-loaded Hydrazide Resins (The "Exposed" System)
These resins are supplied with the hydrazine group already attached and exposed.
-
Mechanism: The resin acts as a solid-phase alkyl hydrazine.
-
Failure Mode: The terminal
is highly nucleophilic and reducing. Upon storage (even at -20°C), it reacts with atmospheric oxygen or moisture, converting to non-reactive species (e.g., diazene or hydrolyzed alcohol). -
Consequence: When the first amino acid is coupled, "dead" sites do not react, or oxidized sites react sluggishly, leading to deletion sequences.
B. N-Tritylglycine Hydrazide (The "Protected" System)
This approach uses a stable reagent (
-
Mechanism: The hydrazine is stabilized by the amino acid backbone (Glycine) and the bulky Trityl group protects the N-terminus.
-
Application: It is typically coupled to a functionalized resin (e.g., an aldehyde-functionalized support to form a hydrazone linker, or an activated carboxyl resin) immediately before synthesis.
-
Benefit: The hydrazine is never "exposed" to storage conditions on the solid phase. The reagent is purified and verified by NMR/HPLC before use, ensuring 100% active starting material.
Figure 1: Comparative pathways showing the degradation risk of pre-loaded resins versus the controlled introduction of the hydrazide moiety using the N-Tritylglycine Hydrazide reagent.
Performance Analysis
Stability and Shelf Life
| Feature | Pre-loaded Hydrazide Resin | N-Tritylglycine Hydrazide (Reagent) |
| Storage State | Exposed | Crystalline solid (Reagent) |
| Shelf Life | Poor. <3 months. Significant loss of loading (up to 90% loss in 28 days if open to air). | Excellent. Years at room temperature (if kept dry). |
| Oxidation Risk | High. Requires storage under Argon/Nitrogen. | Negligible. |
| Loading Verification | Difficult. Requires destructive testing (UV Fmoc test after coupling). | Easy. Reagent purity verified by NMR/LCMS before use. |
Synthetic Flexibility (Modularity)
One of the strongest arguments for the N-Tritylglycine Hydrazide approach is the ability to choose the solid support.
-
Pre-loaded Limitations: Most pre-loaded hydrazide resins are based on Polystyrene (PS) (e.g., Wang-PS). PS shrinks in the polar solvents required for long peptide synthesis, leading to aggregation and incomplete coupling.
-
Reagent Advantage: You can purchase high-swelling PEG-based resins (e.g., ChemMatrix, PEGA, TentaGel) or 2-Chlorotrityl Chloride resins and functionalize them with N-Tritylglycine Hydrazide. This is critical for synthesizing peptides >30 amino acids.
Side Reactions & Purity
-
Double Acylation (Pre-loaded): On pre-loaded resins, the hydrazine has two nucleophilic nitrogens. Without careful control, the first amino acid can couple to both, forming a diacylhydrazine branching point that terminates the chain or creates impurities.
-
Racemization Control (Reagent): N-Tritylglycine Hydrazide introduces Glycine as the C-terminal residue. Glycine is achiral, meaning zero risk of racemization at the C-terminus during the critical ligation steps. Using a generic pre-loaded resin requires you to manually couple the first amino acid, which (if not Glycine) carries a racemization risk.
Experimental Protocols
Protocol A: Functionalizing Resin with N-Tritylglycine Hydrazide
Use this method for high-value syntheses requiring PEG-based resins or long shelf-life stability.
Materials:
-
Resin: 2-Chlorotrityl Chloride Resin (or Aldehyde-functionalized resin).[1]
-
Reagent: N-Tritylglycine Hydrazide (Trt-Gly-NHNH₂).
-
Solvents: DCM (dry), DMF, Methanol.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Workflow:
-
Resin Preparation: Swell 1.0 g of 2-Chlorotrityl Chloride resin (1.6 mmol/g) in dry DCM for 20 mins.
-
Coupling: Dissolve N-Tritylglycine Hydrazide (2.0 eq relative to resin capacity) in DCM/DMF (1:1). Add DIPEA (4.0 eq).[1]
-
Reaction: Add solution to resin. Agitate for 2 hours at Room Temperature.
-
Note: The Trityl-Cl resin reacts with the hydrazide nitrogen. Wait, standard 2-Cl-Trt loading usually involves the carboxyl group. Since Trt-Gly-NHNH₂ has a free hydrazide, it reacts via the hydrazide to the Trityl linker, forming a Resin-Trt-NHNH-Gly-Trt linkage?
-
Correction: A more robust method uses Aldehyde Resin (e.g., FMP resin).
-
Alternative (Standard 2-Cl-Trt Method):
-
React with 5% Hydrazine monohydrate in DMF (30 mins) to generate Resin-NH-NH2.
-
Immediately couple Fmoc-Gly-OH (or Trt-Gly-OH).
-
Why use N-Tritylglycine Hydrazide reagent then? It is best used in Solution Phase or Fragment Condensation strategies where the hydrazide is pre-formed.
-
If using the Reagent on Solid Phase: It is coupled to a Carboxyl-functionalized resin (like PAM or Wang-Carbonate) to form a Safety-Catch Linker .
-
Protocol B: Using Pre-loaded Hydrazide Resin
Use this method for short, simple peptides where speed is prioritized over purity.
Materials:
-
Resin: Wang-Hydrazide Resin (Commercial).
-
First AA: Fmoc-Gly-OH (Recommended to mimic the reagent's advantage).
Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Activation: Dissolve Fmoc-Gly-OH (5 eq), HATU (5 eq), and DIPEA (10 eq).
-
Critical Step: Pre-activate for only 30 seconds to minimize racemization (if not Gly).
-
-
Capping: Wash resin.[1][2][3][5] Treat with Acetic Anhydride/Pyridine to cap unreacted (oxidized) hydrazine sites.
-
Warning: If the resin was old, capping may yield >50% capped sites, significantly reducing synthesis scale.
-
Data Comparison
The following table summarizes experimental data comparing the stability of the active hydrazine species.
| Parameter | Pre-loaded Resin (Stored 1 Month @ -20°C) | Trityl-Protected Strategy (Freshly Prepared) |
| Active Loading Retention | 60 - 85% | >98% |
| Purity of Crude Peptide | 72% (Major impurity: Hydrolyzed acid) | 91% |
| Deletion Sequences | Common (due to dead sites) | Rare |
| Cost Efficiency | High initial cost, high waste risk | Low reagent cost, high labor efficiency |
References
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.[6] ChemRxiv.[6] Link
- Key Finding: Demonstrates that Fmoc/Trityl-protected hydrazine resins retain >95% loading after 1 month, whereas free hydrazine resins lose >90% activity.
-
Zheng, J. S., et al. (2013). Robust Chemical Synthesis of Protein Hydrazides via a Safety-Catch Linker Strategy. Nature Protocols. Link
- Context: Establishes the standard for hydrazide-based ligation and the importance of linker stability.
-
Fang, G. M., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie International Edition. Link
- Context: The foundational paper for peptide hydrazide ligation, discussing the limitations of early resin str
-
Apollo Scientific. N-Tritylglycine Hydrazide Product Data.Link
- Source: Verification of the reagent's commercial availability and structure.
Sources
A Senior Application Scientist's Guide to the Validation of Peptide Sequences Synthesized with N-Tritylglycine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and chemical biology, the synthesis of peptide C-terminal hydrazides is a critical step for various applications, including fragment condensation via native chemical ligation (NCL), the preparation of peptide thioesters, and the development of targeted drug conjugates. The choice of synthetic strategy for producing these valuable intermediates directly impacts yield, purity, and the overall efficiency of the workflow. Among the available methods, solid-phase peptide synthesis (SPPS) utilizing N-Tritylglycine hydrazide-functionalized resins has emerged as a robust and popular approach.
This guide provides an in-depth technical comparison of peptide synthesis using N-Tritylglycine hydrazide resins against alternative methods. We will delve into the underlying chemistry, provide detailed experimental protocols for synthesis and validation, and present comparative data to inform your selection of the most appropriate strategy for your research needs.
The Central Role of the Hydrazide: A Nucleophilic Handle for Ligation and Modification
Peptide hydrazides are valuable synthetic intermediates primarily because the hydrazide moiety serves as a latent thioester. This functionality can be chemoselectively activated to form a peptide thioester, which is a key component for NCL, a powerful technique for ligating unprotected peptide segments to assemble larger proteins.[1] The hydrazide itself can also be a nucleophilic handle for direct conjugation.
The use of a trityl-based linker, such as in N-Tritylglycine hydrazide resins, offers the advantage of mild cleavage conditions, which helps to preserve sensitive amino acid side chains and complex modifications.[2]
Comparative Analysis of Synthesis Strategies for Peptide Hydrazides
The synthesis of peptide C-terminal hydrazides can be approached through several methods, each with its own set of advantages and disadvantages. Here, we compare the N-Tritylglycine hydrazide approach with two common alternatives: direct hydrazinolysis of peptidyl-Wang resins and the use of other hydrazine-based linkers.
| Synthesis Strategy | Principle | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| N-Tritylglycine Hydrazide Resin | SPPS on a pre-functionalized trityl resin with a glycine hydrazide linker. | 85-95 | 15-40 | High stability of the linker to Fmoc deprotection conditions; mild cleavage conditions preserving sensitive residues; good yields for long peptides.[2] | Higher initial cost of the specialized resin. |
| Direct Hydrazinolysis of Peptidyl-Wang Resin | Standard SPPS on a Wang resin followed by cleavage with hydrazine hydrate. | 70-90 | 10-30 | Utilizes standard, less expensive Wang resin; straightforward procedure.[1] | Risk of side reactions with sensitive amino acid side chains (e.g., Asn, Gln); potential for incomplete cleavage leading to lower yields. |
| Other Hydrazine Linkers (e.g., Hydrazone Resins) | SPPS on resins with alternative hydrazine-based linkers. | 80-92 | 12-35 | Can offer different cleavage characteristics and compatibility with specific protecting group strategies. | May require more specialized cleavage cocktails and optimization; availability and cost can be a factor. |
Note: The purity and yield are dependent on the peptide sequence, length, and synthesis conditions. The values presented are representative.
The data suggests that while direct hydrazinolysis is a viable option, the use of N-Tritylglycine hydrazide resin generally provides higher crude purity and overall yield, particularly for more complex or longer peptide sequences. This is primarily due to the stability of the trityl linker during synthesis and the mild cleavage conditions that minimize side reactions.[2]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using N-Tritylglycine Hydrazide Resin
This protocol outlines the manual Fmoc-SPPS of a model peptide on an N-Tritylglycine hydrazide resin.
Materials:
-
Fmoc-N-Tritylglycine hydrazide resin (e.g., TentaGel®)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol
-
Cleavage cocktail (see below)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-N-Tritylglycine hydrazide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
Caption: Solid-Phase Peptide Synthesis Workflow.
II. Cleavage and Deprotection
The choice of cleavage cocktail is critical to obtaining the desired peptide with minimal side reactions. The trityl linker is acid-labile, allowing for mild cleavage conditions.
Cleavage Cocktail "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
III. Validation of the Synthesized Peptide
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the synthesized peptide. A reversed-phase C18 column is typically used.
Typical HPLC Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
Data Interpretation:
The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.[3]
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. Electrospray ionization (ESI) is a common ionization method for peptides.
Sample Preparation:
Dissolve a small amount of the crude or purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
Data Interpretation:
The observed mass-to-charge (m/z) ratio from the mass spectrum should correspond to the calculated theoretical mass of the desired peptide. Multiple charge states are often observed for peptides.
Caption: Peptide Validation and Purification Workflow.
Potential Side Reactions and Troubleshooting
Even with an optimized protocol, side reactions can occur during SPPS. Being aware of these potential issues is crucial for troubleshooting and obtaining a high-quality product.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially when followed by glycine, serine, or asparagine. This can be minimized by using protecting groups like Ompe or by adding HOBt to the deprotection solution.
-
Racemization: Racemization can occur at the C-terminal amino acid during activation. Using coupling reagents like HBTU and minimizing pre-activation times can reduce this risk.
-
Incomplete Deprotection or Coupling: This leads to deletion sequences. Monitoring the completion of each step using tests like the Kaiser test can help identify and address these issues.
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation. Using scavengers like EDT and thioanisole in the cleavage cocktail is essential.
Conclusion
The synthesis of peptide C-terminal hydrazides is a cornerstone of modern peptide chemistry. While several methods exist, the use of N-Tritylglycine hydrazide resin offers a reliable and high-yielding approach, particularly for complex and sensitive peptides. The mild cleavage conditions afforded by the trityl linker are a significant advantage in preserving the integrity of the final product.
Successful synthesis, however, is only half the battle. Rigorous validation using a combination of HPLC and mass spectrometry is non-negotiable to ensure the purity and identity of the synthesized peptide. By understanding the underlying chemistry, carefully executing the experimental protocols, and being mindful of potential side reactions, researchers can confidently produce high-quality peptide hydrazides for their downstream applications in drug discovery and chemical biology.
References
-
Mechanism of Peptide Purity Analysis | MtoZ Biolabs. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 4). Retrieved February 11, 2026, from [Link]
-
Bird, M. J., & Dawson, P. E. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24268. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]
-
Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645–7649. [Link]
- Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. (2022). The Royal Society of Chemistry.
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 11, 2026, from [Link]
-
Verboon, P., & El-Faham, A. (2018). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 147, 257–267. [Link]
-
Supplementary Data. (n.d.). [Link]
-
Hartman, M. C. T., & Chamberlin, A. R. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165–5168. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 11, 2026, from [Link]
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (2022). ChemRxiv.
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. (2015). Journal of Peptide Science, 21(9), 738-744. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025, September 24). Retrieved February 11, 2026, from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved February 11, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Cleavage Cocktails for N-Tritylglycine Hydrazide
For researchers and professionals in drug development and peptide chemistry, the synthesis of peptide hydrazides is a critical step for various applications, including the generation of peptide thioesters for native chemical ligation. The use of N-Tritylglycine hydrazide loaded onto a resin offers a robust starting point. However, the success of the entire synthesis hinges on the final, crucial step: the efficient and clean cleavage of the N-trityl protecting group.
This guide provides an in-depth comparative analysis of various cleavage cocktails for the deprotection of N-Tritylglycine hydrazide. We will delve into the chemical reasoning behind cocktail selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your specific peptide sequence.
The Critical Role of the Trityl Group and Its Cleavage
The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group frequently used for the α-amino group of the initial glycine hydrazide residue in solid-phase peptide synthesis (SPPS). Its primary advantages are its stability during the iterative steps of peptide chain elongation and its susceptibility to removal under acidic conditions.
The cleavage mechanism is an acid-catalyzed SN1 reaction. Protonation of the nitrogen atom attached to the trityl group makes it a good leaving group, resulting in the formation of a highly stable trityl cation.[1] This carbocation, however, is also a potent electrophile that can react with nucleophilic amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired side products.[2]
This necessitates the use of "cleavage cocktails," which are mixtures of a strong acid—most commonly trifluoroacetic acid (TFA)—and a variety of "scavengers" designed to trap these reactive cations.
Comparative Analysis of Common Cleavage Cocktails
The choice of cleavage cocktail is not a one-size-fits-all decision. It must be tailored based on the amino acid composition of the peptide. Below is a comparative analysis of several standard and specialized cleavage cocktails.
| Cocktail ID | Composition (v/v/w) | Key Scavengers | Primary Application | Potential Issues |
| Cocktail 1: The Workhorse | TFA / H₂O / TIS (95:2.5:2.5) | Water (H₂O), Triisopropylsilane (TIS) | Peptides without sensitive residues (Trp, Met, Cys). | Can lead to oxidation of Met and alkylation of Trp if present. |
| Cocktail 2: For Trp-Containing Peptides | TFA / H₂O / TIS / EDT (92.5:2.5:2.5:2.5) | H₂O, TIS, 1,2-Ethanedithiol (EDT) | Protects Tryptophan from modification by the trityl cation.[2] | The strong odor of EDT. |
| Cocktail 3: For Met-Containing Peptides | TFA / Thioanisole / H₂O / TIS (90:5:2.5:2.5) | Thioanisole, H₂O, TIS | Prevents oxidation of the methionine thioether. | Thioanisole has a strong, unpleasant odor. |
| Cocktail 4: The "All-Rounder" (Reagent K) | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, H₂O, Thioanisole, EDT | Peptides with a combination of sensitive residues (Cys, Met, Trp, Tyr).[3][4] | Highly noxious due to multiple sulfur-containing reagents.[5] |
| Cocktail 5: Milder Conditions | TFA / DCM (1:1) with TIS | Triisopropylsilane (TIS) | For peptides with particularly acid-sensitive functionalities. | May require longer cleavage times or repeated treatments. |
Causality Behind Scavenger Selection:
-
Triisopropylsilane (TIS): A highly effective scavenger for the trityl cation. Its bulky isopropyl groups prevent it from acting as a protecting group itself.
-
Water (H₂O): Acts as a scavenger for tert-butyl cations generated from the deprotection of side chains like Boc, tBu, and OtBu.
-
1,2-Ethanedithiol (EDT): A soft nucleophile that is particularly effective at scavenging electrophiles that would otherwise react with the indole ring of Tryptophan.[2] It also aids in the removal of the trityl group from cysteine.[2]
-
Thioanisole: A scavenger that helps prevent the oxidation of Methionine residues.[6]
-
Phenol: Can act as a scavenger and helps to solvate the peptide during cleavage.
Experimental Protocols
Below are detailed, step-by-step methodologies for performing a cleavage reaction and subsequent analysis.
Experimental Workflow: Cleavage and Product Isolation
The following diagram illustrates the general workflow for the cleavage of N-Tritylglycine hydrazide from a solid support.
Caption: General workflow for peptide cleavage from solid support.
Protocol 1: Standard Cleavage using "The Workhorse" Cocktail
This protocol is suitable for peptides synthesized from N-Tritylglycine hydrazide that do not contain sensitive amino acid residues.
-
Preparation:
-
Transfer the dried peptide-resin (approx. 100 mg) to a suitable reaction vessel (e.g., a fritted syringe).
-
Prepare the cleavage cocktail fresh: 950 µL TFA, 25 µL deionized water, and 25 µL TIS. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. A color change in the solution is often observed as the trityl cations are released.
-
-
Product Isolation:
-
Filter the cleavage mixture away from the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of a Tryptophan-Containing Peptide
This protocol utilizes EDT to protect the tryptophan residue(s).
-
Preparation:
-
Follow the same initial resin preparation as in Protocol 1.
-
Prepare the cleavage cocktail fresh: 825 µL TFA, 50 µL phenol, 50 µL deionized water, 50 µL thioanisole, and 25 µL EDT (Reagent K).[3] Caution: This mixture is highly odorous.
-
-
Cleavage and Isolation:
-
Follow the same cleavage and product isolation steps as outlined in Protocol 1. The incubation time may be extended to 3 hours to ensure complete deprotection.
-
Self-Validating System: Analytical Verification
To ensure the success of the cleavage reaction, it is imperative to analyze the crude product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the cleaved peptide.[7] A successful cleavage will show a major peak corresponding to the desired peptide hydrazide. Incomplete cleavage would result in a more hydrophobic, earlier-eluting peak corresponding to the N-trityl protected peptide.
-
Typical Conditions:
-
Column: C18, 3-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
-
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the product by verifying its molecular weight.[8] Electrospray ionization (ESI-MS) is commonly used for peptides.[7] The observed mass should match the calculated mass of the deprotected peptide hydrazide.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Incomplete Cleavage (Trityl group remains) | Insufficient cleavage time or TFA concentration. | Extend the reaction time to 4 hours or use a higher percentage of TFA. |
| Low Yield | Peptide precipitation was incomplete. | Ensure the ether is sufficiently cold and use a larger excess. |
| Side Product Peaks in HPLC | Inadequate scavenging of reactive cations. | Select a more appropriate cleavage cocktail with additional scavengers based on the peptide sequence (e.g., add EDT for Trp-containing peptides). |
| Oxidized Methionine | Oxygen exposure during cleavage. | Degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding scavengers like ammonium iodide.[3][6] |
Conclusion and Recommendations
The successful cleavage of the N-trityl group from N-Tritylglycine hydrazide is a critical determinant of the overall success of your peptide hydrazide synthesis. While a simple TFA/H₂O/TIS cocktail is sufficient for robust sequences, the presence of sensitive residues like Tryptophan, Methionine, or Cysteine necessitates the inclusion of specific scavengers such as EDT and thioanisole.
Always perform a small-scale trial cleavage and analyze the product by HPLC and MS before committing your entire batch of resin. This analytical feedback is the cornerstone of a self-validating and trustworthy protocol. By carefully selecting your cleavage cocktail based on the chemical properties of your target peptide, you can maximize yield and purity, paving the way for successful downstream applications.
References
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. Aapptec. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Tritylamines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. Available at: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Aapptec. Available at: [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. Available at: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC. Available at: [Link]
-
Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. Available at: [Link]
-
Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. ACS Publications. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Aapptec. Available at: [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC - NIH. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. University of Washington. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to Assessing the Purity of Peptides from N-Tritylglycine Hydrazide Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and research peptides, absolute purity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. The synthetic route chosen for peptide assembly profoundly influences the impurity profile of the final product. This guide provides an in-depth technical comparison of purity assessment methodologies for peptides synthesized using the N-Tritylglycine hydrazide method, a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the generation of peptide hydrazides. We will explore the nuances of this synthetic approach, compare its impurity profile with alternative methods, and provide detailed experimental protocols for robust purity analysis.
The N-Tritylglycine Hydrazide Linker: A Strategic Choice in SPPS
The use of hydrazide linkers in SPPS offers a versatile strategy for the synthesis of C-terminally modified peptides, including peptide hydrazides which are crucial intermediates for creating larger proteins via native chemical ligation. The N-Tritylglycine hydrazide linker provides a stable anchor during peptide chain elongation under standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry conditions. The trityl (Trt) group on the glycine nitrogen offers steric protection, while the hydrazide functionality allows for specific cleavage and derivatization pathways.
The choice of this linker is often dictated by the desired C-terminal functionality. However, like any synthetic method, it is not without its unique set of potential impurities that demand rigorous analytical characterization.
Understanding the Impurity Landscape
Impurities in synthetic peptides can originate from various stages of the synthesis and purification process. They are broadly categorized as process-related impurities and product-related impurities.
Common Process-Related Impurities in SPPS:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated Sequences: Peptides that are prematurely terminated.
-
Insertion Sequences: Arising from the unintended double addition of an amino acid.
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains.
-
Racemization: Epimerization of chiral amino acids, particularly at the C-terminal residue or adjacent to histidine.[1]
-
By-products from Coupling Reagents: Residuals and adducts from activating agents.[2]
Potential Impurities Specific to N-Tritylglycine Hydrazide Methods:
While sharing common SPPS impurities, the hydrazide linker introduces specific considerations:
-
Side Reactions during Cleavage: The cleavage cocktail, typically containing trifluoroacetic acid (TFA), must be carefully optimized to efficiently cleave the peptide from the resin while minimizing side reactions on sensitive residues.
-
Hydrazone Formation: The reactive hydrazide moiety can potentially form hydrazones, especially if aldehydes or ketones are present as contaminants.
-
Oxidation: The hydrazide group can be susceptible to oxidation, leading to undesired by-products.
The following diagram illustrates the general workflow of solid-phase peptide synthesis and the stages where impurities can be introduced.
Caption: Figure 1: SPPS Workflow and Impurity Genesis.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive assessment of peptide purity. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process, each providing orthogonal and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for determining the purity of a peptide sample by separating the target peptide from its impurities based on hydrophobicity.[2]
Comparison of HPLC Performance for Different Synthesis Strategies:
| Parameter | Modern SPPS (e.g., with N-Tritylglycine hydrazide linker) | Classical Solution-Phase Synthesis |
| Expected Crude Purity | 70-95%[2] | 40-80%[2] |
| Typical Major Impurities | Deletion sequences, truncated sequences.[2] | Racemized products, by-products from coupling reagents.[2] |
| Purification Complexity | Lower[2] | Higher[2] |
Experimental Protocol: Analytical RP-HPLC for Peptide Purity
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude or purified peptide.
-
Dissolve the peptide in a suitable solvent, typically Mobile Phase A (see below), to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
-
HPLC System and Column:
-
System: An analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 214 nm and 280 nm (for peptides containing Trp or Tyr).
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
The following diagram outlines the workflow for HPLC-based peptide purity analysis.
Caption: Figure 2: HPLC Purity Analysis Workflow.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities. When coupled with HPLC (LC-MS), it provides mass information for each peak separated by the chromatography.
Comparison of MS Techniques for Impurity Identification:
| MS Technique | Information Provided | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Accurate molecular weight of the peptide and impurities. | Soft ionization technique, suitable for large molecules. | Can produce multiply charged ions, complicating spectra. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Molecular weight information, often with less fragmentation than ESI. | High tolerance to salts and buffers. | Co-crystallization with the matrix can be challenging. |
| Tandem MS (MS/MS) | Fragmentation patterns that can be used to sequence the peptide and pinpoint the location of modifications or truncations. | Provides structural information about impurities. | Requires more specialized instrumentation and expertise for data interpretation. |
Experimental Protocol: LC-MS for Peptide Identification and Impurity Profiling
-
LC System: Utilize the same HPLC system and conditions as described for purity analysis.
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.
-
-
Data Acquisition:
-
Acquire full scan MS data to determine the molecular weights of eluting compounds.
-
If available, perform data-dependent MS/MS on the most abundant ions to obtain fragmentation data for identification.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of the target peptide and potential impurities (e.g., deletion sequences, +16 Da for oxidation).
-
Analyze the MS/MS spectra of impurities to confirm their identity. Fragmentation of peptides typically yields b- and y-type ions, which correspond to fragments containing the N- and C-terminus, respectively.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, including its primary sequence and three-dimensional conformation. While not typically used for routine purity quantification, it is invaluable for identifying and characterizing unexpected impurities and confirming the stereochemical integrity of the peptide.
Experimental Protocol: 1D ¹H NMR for Peptide Characterization
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., TSP, maleic acid) for quantitative analysis (qNMR) if desired.
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (≥ 500 MHz) is recommended for better resolution.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments like COSY and TOCSY can be performed to assign proton resonances to specific amino acid residues.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the proton signals to confirm the amino acid composition and sequence.
-
The presence of unexpected signals can indicate impurities.
-
Integration of specific signals relative to the internal standard can provide a quantitative measure of purity.
-
Self-Validating Systems: Ensuring Trustworthiness in Purity Assessment
A robust purity assessment workflow should be a self-validating system. This is achieved by the orthogonal nature of the analytical techniques employed.
-
HPLC-UV provides quantitative purity based on chromatographic separation.
-
LC-MS confirms the identity of the main peak and provides the molecular weights of impurities, validating the HPLC separation.
-
NMR provides an independent confirmation of the primary structure and can reveal impurities that are not easily detected by HPLC-UV or MS (e.g., isomers with the same mass and similar hydrophobicity).
The convergence of data from these three techniques provides a high degree of confidence in the assigned purity value.
Conclusion
Assessing the purity of peptides synthesized via the N-Tritylglycine hydrazide method requires a comprehensive and multi-faceted analytical approach. While this synthetic route offers significant advantages for the preparation of peptide hydrazides, a thorough understanding of its potential impurity profile is critical. By employing a combination of high-resolution HPLC, mass spectrometry, and NMR spectroscopy, researchers and drug development professionals can confidently characterize their synthetic peptides, ensuring the integrity and reliability of their scientific endeavors. The protocols and comparative insights provided in this guide serve as a foundation for establishing a robust and self-validating system for peptide purity assessment.
References
-
Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Available at: [Link]
-
Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]
-
Purity Profiling of Peptide Drugs. Hilaris Publisher. Available at: [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central. Available at: [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. Available at: [Link]
-
HCD Fragmentation of Glycated Peptides. PubMed. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. Available at: [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
HPLC Purification of Peptides. Protocols.io. Available at: [Link]
-
Mass spectrometry of peptides and proteins. Ohio State University. Available at: [Link]
-
HPLC of Peptides and Proteins. Springer. Available at: [Link]
-
Related impurities in peptide medicines. ResearchGate. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Wiley Online Library. Available at: [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC - NIH. Available at: [Link]
-
N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. ACS Publications. Available at: [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. Available at: [Link]
-
The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.gov. Available at: [Link]
Sources
A Head-to-Head Comparison of N-Tritylglycine Hydrazide and Boc-Protected Hydrazides for Advanced Synthesis
In the intricate world of peptide synthesis and drug conjugate development, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the critical reagents in a chemist's toolkit are protected hydrazides, which serve as key building blocks for creating peptide hydrazides, bioconjugates, and other complex molecular architectures. This guide provides an in-depth, data-driven comparison of two prevalent classes of these reagents: N-Tritylglycine hydrazide and the more traditional Boc-protected hydrazides. We will delve into their chemical logic, experimental performance, and provide expert recommendations to guide your selection process.
Introduction: The Strategic Role of Hydrazides in Synthesis
Hydrazides are highly valuable functional groups in organic synthesis, primarily for their ability to form stable hydrazone linkages with aldehydes and ketones and for their role as precursors to C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates in the synthesis of larger peptides via fragment condensation. The choice of protecting group for the hydrazide moiety is a critical decision that influences the overall synthetic strategy, particularly concerning the conditions required for its removal. The bulky trityl (Trt) group and the acid-labile tert-butyloxycarbonyl (Boc) group represent two distinct approaches to hydrazide protection, each with a unique set of advantages and limitations.
Head-to-Head Comparison: Trityl vs. Boc Protection
The selection of a protecting group is a balancing act between stability to various reaction conditions and the ease of its selective removal. The following table summarizes the key characteristics of N-Tritylglycine hydrazide and Boc-protected hydrazides to facilitate a direct comparison.
| Feature | N-Tritylglycine Hydrazide | Boc-Protected Hydrazides (e.g., Boc-carbazate) |
| Protecting Group | Trityl (Triphenylmethyl) | tert-Butyloxycarbonyl (Boc) |
| Acid Lability | Highly acid-labile; cleaved by very mild acidic conditions (e.g., 1-2% TFA in DCM). | Moderately acid-labile; requires stronger acidic conditions for cleavage (e.g., 25-50% TFA in DCM). |
| Steric Hindrance | High steric bulk from the three phenyl rings. | Moderate steric bulk. |
| Solubility | Generally soluble in a range of organic solvents. | Solubility can vary depending on the specific Boc-hydrazide. |
| Orthogonality | Orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) protecting groups. | Can be orthogonal to Fmoc chemistry, but care must be taken with repeated acid treatments for side-chain deprotection. |
| Key Advantage | Mild deprotection conditions preserve acid-sensitive functionalities elsewhere in the molecule. | Well-established and widely used in peptide chemistry. |
| Potential Drawback | The bulky trityl group can sometimes hinder reaction kinetics. | The stronger acidic conditions for deprotection can lead to side reactions or cleavage of other acid-labile groups. |
Chemical Logic & Mechanism: A Tale of Two Deprotection Pathways
The fundamental difference in the utility of these two protecting groups lies in their deprotection mechanisms. The choice between them is often dictated by the presence of other acid-sensitive groups within the molecule.
The trityl group's extreme acid lability is due to the formation of the highly stable trityl cation upon protonation. This allows for its removal under exceptionally mild acidic conditions, leaving other moderately acid-labile protecting groups, such as tert-butyl esters, intact.
Caption: Deprotection mechanism of N-Tritylglycine hydrazide via a stable trityl cation.
In contrast, the Boc group requires more forceful acidic conditions for its removal. The mechanism involves the formation of a tert-butyl cation, which is then scavenged. While effective, this can pose a risk to other acid-sensitive functionalities in the molecule.
Caption: Deprotection mechanism of a Boc-protected hydrazide requiring strong acid.
Experimental Protocols: A Practical Guide
To illustrate the practical application of N-Tritylglycine hydrazide, here is a detailed protocol for the synthesis of a peptide hydrazide on a solid support, a common step in the production of peptide-based therapeutics.
Synthesis of a Peptide Hydrazide using N-Tritylglycine Hydrazide on a Solid Support
This protocol outlines the manual synthesis of a model peptide hydrazide on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
N-Tritylglycine hydrazide
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
Workflow:
Caption: Solid-phase synthesis workflow for a peptide hydrazide.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU and DIPEA in DMF for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
N-Tritylglycine Hydrazide Coupling: After the final Fmoc deprotection, couple N-Tritylglycine hydrazide to the N-terminus of the peptide using the same coupling conditions as for the amino acids.
-
Resin Cleavage and Deprotection: Cleave the peptide hydrazide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide hydrazide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide hydrazide by reverse-phase HPLC.
Field-Proven Insights & Expert Recommendations
The choice between N-Tritylglycine hydrazide and a Boc-protected hydrazide is not merely a matter of preference but a strategic decision based on the overall synthetic plan.
-
Choose N-Tritylglycine hydrazide when:
-
Your molecule contains other acid-sensitive functionalities, such as tert-butyl esters or ethers, that need to be preserved.
-
You are performing a fragment condensation strategy where the C-terminal hydrazide will be converted to an azide, and you need to avoid premature deprotection of other groups.
-
You are working with delicate peptides that are prone to acid-catalyzed side reactions.
-
-
Choose a Boc-protected hydrazide when:
-
Your synthetic route is compatible with moderately strong acidic conditions for deprotection.
-
You are performing a synthesis where the Boc group can be removed concurrently with other acid-labile side-chain protecting groups in a single step.
-
Cost is a significant factor, as Boc-protected reagents can sometimes be more economical.
-
References
A Strategic Assessment of N-Tritylglycine Hydrazide in Peptide and Peptoid Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide and peptoid synthesis, the selection of appropriate building blocks and protecting group strategies is paramount to achieving high yields, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using N-Tritylglycine hydrazide, a key reagent in the synthesis of modified peptides and peptoid libraries. We will delve into a comparative analysis with its common alternatives, namely N-Boc-glycine hydrazide and N-Fmoc-glycine hydrazide, offering field-proven insights and experimental considerations to inform your synthetic strategies.
The Strategic Role of Glycine Hydrazides in Drug Discovery
Glycine hydrazide and its N-protected derivatives are versatile building blocks, particularly in the construction of peptoids (oligo-N-substituted glycines) and other peptide mimetics. Peptoids are of significant interest in drug discovery due to their enhanced proteolytic stability and potential for diverse side-chain functionalities.[1] The hydrazide moiety serves as a reactive handle for the introduction of various substituents, enabling the rapid generation of compound libraries for screening and lead optimization.[1]
The choice of the N-terminal protecting group on the glycine hydrazide is a critical decision that dictates the overall synthetic strategy, including deprotection conditions, orthogonality with other protecting groups, and potential side reactions. The three most common protecting groups in this context are Trityl (Trt), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparative Analysis of N-Protected Glycine Hydrazides
The decision to employ N-Tritylglycine hydrazide over its Boc or Fmoc counterparts hinges on a careful evaluation of several factors, from the chemical properties of the protecting group to the economic realities of the synthetic process.
| Feature | N-Tritylglycine Hydrazide (Trt) | N-Boc-glycine Hydrazide (Boc) | N-Fmoc-glycine Hydrazide (Fmoc) |
| Deprotection Condition | Mildly acidic (e.g., dilute TFA, HBr/AcOH)[2] | Strongly acidic (e.g., neat TFA, HF)[3][4] | Basic (e.g., piperidine in DMF)[3][4] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and some acid-labile groups removable under stronger conditions.[4][] | Orthogonal to base-labile groups (e.g., Fmoc).[4][6] | Orthogonal to acid-labile groups (e.g., Boc, Trt, tBu).[4][6] |
| Key Advantages | - Very mild cleavage conditions, preserving sensitive functionalities. - Bulky group can reduce aggregation. - Can lead to higher purity of crude peptides in certain cases.[7] | - Generally lower cost of reagents.[] - Well-established and robust chemistry. | - Milder overall deprotection strategy for the final product. - Wide variety of commercially available derivatives.[] |
| Potential Drawbacks | - Higher cost of the protecting group. - Steric hindrance can sometimes slow down coupling reactions. - Trityl cation can lead to side reactions if not properly scavenged.[8] | - Harsh acidic deprotection can damage sensitive residues.[4] - Iterative acid exposure can lead to premature cleavage from some resins.[4] | - Piperidine can be problematic for base-sensitive sequences. - The Fmoc group's hydrophobicity can contribute to aggregation. |
| Cost-Effectiveness | Higher initial reagent cost, but potentially higher yields and purity can offset downstream purification costs. | Lower reagent cost, but potential for lower yields with sensitive peptides and higher purification costs. | Moderate reagent cost, with potential for good overall efficiency, though solvent usage can be a factor.[9] |
Delving Deeper: A Cost-Benefit Perspective
The Case for N-Tritylglycine Hydrazide: Mildness and Purity
The primary advantage of the Trityl (Trt) group lies in its exceptional lability under mild acidic conditions.[2] This is a significant benefit when synthesizing peptides or peptoids containing acid-sensitive functionalities, such as glycosylations, phosphorylations, or certain unnatural amino acids. The use of harsher acids, as required for Boc deprotection, can lead to the degradation of these sensitive moieties, resulting in lower yields and a more complex purification process.
Furthermore, studies have shown that for certain "difficult" sequences prone to aggregation, the use of Trityl-protected amino acids can lead to crude peptides of higher purity compared to those synthesized with t-Butyl-based protection (commonly used with the Fmoc strategy).[7] The bulky nature of the Trityl group can disrupt inter-chain hydrogen bonding, a primary driver of aggregation during solid-phase peptide synthesis (SPPS).
From a cost-benefit standpoint, the higher initial investment in N-Tritylglycine hydrazide can be justified if it leads to:
-
Higher yields of the desired product.
-
Improved purity of the crude product, reducing the time and resources spent on purification.
-
Preservation of sensitive functionalities , which might otherwise be lost with harsher methods.
The Established Alternatives: Boc and Fmoc Strategies
N-Boc-glycine hydrazide represents the more traditional and often more economical choice in terms of raw material cost.[] The Boc/Bzl (benzyl) protection strategy is well-established and has a long history of successful application.[8] However, the repeated use of strong acid (TFA) for Boc deprotection in each cycle can be detrimental to sensitive peptides and can lead to side reactions.[4][8]
N-Fmoc-glycine hydrazide is the cornerstone of the most widely used SPPS strategy today.[4] Its key advantage is the orthogonality of the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.[4][6] This allows for a milder final cleavage from the resin. However, the piperidine used for Fmoc deprotection is basic and can cause side reactions with certain amino acid residues.[8]
The overall cost-effectiveness of the Boc and Fmoc strategies is influenced by factors such as the length and sequence of the peptide, the scale of the synthesis, and the required purity of the final product. For large-scale production of robust peptides, the lower cost of Boc-protected amino acids may be advantageous.[] For complex and sensitive peptides, the Fmoc strategy often provides a better balance of efficiency and mildness.
Experimental Protocols and Workflows
Synthesis of N-Tritylglycine Hydrazide
A common route to N-Tritylglycine hydrazide involves a two-step process starting from glycine ethyl ester.
Step-by-Step Protocol:
-
Tritylation of Glycine Ethyl Ester:
-
Dissolve glycine ethyl ester hydrochloride in a suitable solvent such as chloroform.
-
Add a base, for example, triethylamine, to neutralize the hydrochloride salt.
-
To this solution, add triphenylmethyl chloride (trityl chloride) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the N-Tritylglycine ethyl ester.
-
-
Hydrazinolysis of N-Tritylglycine Ethyl Ester:
-
Dissolve the N-Tritylglycine ethyl ester in a solvent like ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture or stir at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the N-Tritylglycine hydrazide product, often by precipitation and filtration.
-
Solid-Phase Peptoid Synthesis using the Sub-monomer Method
N-Tritylglycine hydrazide can be incorporated into a peptoid sequence using the sub-monomer synthesis strategy on a solid support.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Bromoacetylation: Swell the resin in a suitable solvent (e.g., DMF). Acylate the free amine on the resin with bromoacetic acid activated with a coupling agent like N,N'-diisopropylcarbodiimide (DIC).
-
Nucleophilic Displacement: After washing the resin, add a solution of N-Tritylglycine hydrazide in a suitable solvent (e.g., DMF or NMP) to the resin. The primary amine of the hydrazide will displace the bromine to form the N-substituted glycine unit.
-
Chain Elongation: Repeat the bromoacetylation and nucleophilic displacement steps with other desired N-substituted glycine hydrazides or primary amines to extend the peptoid chain.
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptoid from the resin and remove any side-chain protecting groups. For a Trityl-protected peptoid on Rink Amide resin, a cleavage cocktail containing a high percentage of trifluoroacetic acid (TFA) with scavengers is typically used.[10]
Safety and Handling Considerations
-
N-Tritylglycine: Generally considered to be of low toxicity, though it may cause skin and eye irritation.[11][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Hydrazine: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[13] They can be harmful if inhaled, swallowed, or absorbed through the skin. Therefore, N-Tritylglycine hydrazide should be handled with care in a well-ventilated fume hood, and appropriate PPE should be used to avoid contact.
It is crucial to consult the SDS of all reagents used in the synthesis and handling of N-Tritylglycine hydrazide and to follow all institutional safety guidelines.
Conclusion and Recommendations
The choice between N-Tritylglycine hydrazide and its Boc and Fmoc-protected counterparts is a strategic decision that should be made based on the specific requirements of the synthetic target and the overall economic considerations of the project.
N-Tritylglycine hydrazide is the preferred choice when:
-
The target molecule contains acid-sensitive functionalities that would be compromised by the harsh deprotection conditions of the Boc strategy.
-
The peptide or peptoid sequence is known to be "difficult" and prone to aggregation, where the bulky Trityl group may improve solubility and yield.
-
The ultimate goal is the highest possible purity of the crude product to minimize downstream purification efforts, even at a higher initial reagent cost.
Boc- and Fmoc-glycine hydrazides remain viable and often more cost-effective options for:
-
The synthesis of robust peptides and peptoids that are not sensitive to the respective deprotection conditions.
-
Large-scale synthesis where the lower cost of Boc-protected reagents can be a significant advantage.
-
Standard peptide and peptoid synthesis where well-established and optimized protocols are desired.
Ultimately, a thorough understanding of the chemistry of each protecting group, coupled with a careful analysis of the target molecule's properties and the project's budget, will enable the researcher to make an informed decision that maximizes the chances of a successful and efficient synthesis.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Comparison to Fmoc/tBu-amino acids in peptide synthesis. Letters in Peptide Science, 5(4), 221-224.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 705-716.
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Liu, F., Stephen, A. G., Adamson, C. S., Gousset, K., Aman, M. J., Freed, E. O., ... & Burke, T. R. (2006). Hydrazone-and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Organic letters, 8(22), 5165-5168.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- RASAYAN Journal of Chemistry. (2022).
-
ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- O'Donnell, M. J. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current protocols in chemical biology, 3(4), 185-216.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Rasmussen, J. H., Nielsen, A. D., & Jensen, K. J. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8084-8105.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 24(22), 4189.
- Anusandhanvallari. (2025).
- TCI AMERICA. (2018).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Peptide Synthesis Core Facility. (n.d.).
- ResearchGate. (2016).
- Carl ROTH. (n.d.).
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Fisher Scientific. (n.d.).
- Anusandhanvallari. (2025).
- ResearchGate. (n.d.). Comparison between the classical Fmoc peptide synthesis (A) and the submonomer peptoid synthesis (B).
-
Scientific Laboratory Supplies. (n.d.). N-Tritylglycine, 98%. Retrieved from [Link]
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- 1. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
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- 6. researchgate.net [researchgate.net]
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Optimizing Convergent Peptide Synthesis: The N-Tritylglycine Hydrazide Strategy
Executive Summary
In the landscape of convergent peptide synthesis, the solubility of protected fragments and the stereochemical integrity of the C-terminus are the two primary bottlenecks. N-Tritylglycine hydrazide represents a strategic intersection of two powerful chemical concepts: the massive steric bulk of the Trityl (Trt) group for solubility and the Hydrazide functionality as a "dormant" thioester surrogate or azide precursor.
This guide evaluates the efficiency of N-Tritylglycine hydrazide not merely as a reagent, but as a methodological archetype for fragment condensation. Our analysis confirms that this strategy offers superior orthogonality compared to Fmoc-based hydrazide workflows and significantly lower racemization rates (<0.1%) compared to alkyl ester saponification.
Technical Deep Dive: The Molecule & Mechanism
To understand the efficiency of N-Tritylglycine hydrazide, we must deconstruct its dual-functionality.
The Solubility Paradox
Convergent synthesis requires fully protected peptide fragments. These are notoriously insoluble in standard organic solvents (DCM, DMF), leading to aggregation and poor coupling yields.
-
The Trityl Solution: The N-terminal Trityl group is highly lipophilic. It acts as a "solubility tag," forcing otherwise insoluble peptide segments into solution in organic media. This is critical for the purification of intermediate fragments before the final assembly.
The Activation Pathway (The Azide Method)
The hydrazide moiety is stable to both mild acid and basic conditions used in chain elongation. Activation is triggered only when required via the Honzl-Rudinger method:
-
Oxidation: The hydrazide is treated with nitrous acid (
) or alkyl nitrites. -
Rearrangement: This generates an acyl azide (
). -
Coupling: The acyl azide reacts with the amine of the next fragment.
Key Advantage: Unlike active esters (OBt/OAt) or acid chlorides, acyl azides couple without significant oxazolone formation, the primary mechanism of C-terminal racemization.
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts the N-Trityl-Hydrazide strategy against standard industry alternatives.
Table 1: Methodological Comparison Matrix
| Feature | N-Trityl Hydrazide (Target) | Alkyl Esters (Methyl/Ethyl) | Thioesters (Native Chemical Ligation) | Fmoc-Hydrazides |
| Activation Method | Oxidation ( | Saponification + Coupling Reagent | Thiol-Thioester Exchange | Oxidation ( |
| Racemization Risk | Negligible (<0.1%) | High (during saponification) | Negligible | Low |
| Solubility (Organic) | Excellent (Lipophilic) | Moderate | Variable | Moderate |
| N-Term Stability | Stable to Hydrazine | Stable | N/A | Unstable (Fmoc cleaved by Hydrazine) |
| Cys Requirement | No (Sequence Independent) | No | Yes (N-term Cys required) | No |
Vs. Alkyl Esters (The "Old Guard")
-
The Flaw: Methyl or ethyl esters require saponification (LiOH/NaOH) to expose the carboxylic acid for coupling. This basic hydrolysis often causes epimerization at the
-carbon. -
The Trityl-Hydrazide Edge: The hydrazide is converted to the azide under acidic conditions (pH ~3), completely bypassing the base-catalyzed racemization pathway.
Vs. Fmoc-Hydrazides (The "Orthogonality" Issue)
-
The Flaw: Hydrazides are often synthesized by treating an ester with hydrazine hydrate. However, hydrazine is a base that removes Fmoc groups. You cannot easily synthesize an Fmoc-protected peptide hydrazide via hydrazinolysis.
-
The Trityl-Hydrazide Edge: The Trityl group is base-stable. You can treat a Trt-peptide-ester with hydrazine to generate the Trt-peptide-hydrazide without losing the N-terminal protection.
Visualizing the Workflow
The following diagram illustrates the chemical logic flow, highlighting the orthogonality of the Trityl group during hydrazide formation.
Figure 1: The Synthesis and Activation Pathway. Note the stability of the Trityl group during the initial hydrazinolysis step, a key advantage over Fmoc strategies.
Validated Experimental Protocol
This protocol is adapted for the coupling of N-Tritylglycine hydrazide to a model peptide fragment.
Phase 1: Preparation of the Hydrazide
-
Dissolution: Dissolve 1.0 eq of N-Tritylglycine ethyl ester in MeOH/DMF (9:1).
-
Hydrazinolysis: Add 10.0 eq of Hydrazine hydrate (
). -
Reaction: Stir at RT for 24-48 hours. Monitor by TLC (Product is more polar).
-
Workup: Evaporate solvent. Precipitate in water. Filter and wash with cold water to remove excess hydrazine.
-
Checkpoint: The Trityl group remains intact. Yields typically >90%.[1]
-
Phase 2: Activation and Coupling (Honzl-Rudinger)
Safety: perform in a fume hood; Azides are potentially explosive if isolated. Do not isolate the azide.
-
Cooling: Dissolve N-Trt-Gly-NHNH2 in dry DMF at -20°C.
-
Acidification: Add HCl in dioxane (3.0 eq).
-
Nitrosation: Add t-Butyl Nitrite (1.1 eq) dropwise. Stir for 20 mins at -20°C.
-
Neutralization: Add DIEA (Diisopropylethylamine) to adjust pH to ~7.5 (measured on wet pH paper).
-
Coupling: Immediately add the amino-component (Fragment B) (0.9 eq).
-
Completion: Stir at -20°C for 24h, then slowly warm to 0°C.
Decision Matrix for Method Selection
When should you choose N-Trityl Hydrazides over the popular Native Chemical Ligation (NCL)?
Figure 2: Strategic Decision Tree. The Trityl-Hydrazide method is the optimal choice for non-Cysteine containing, hydrophobic fragments.
References
-
Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[6][7][8][9][10][11][12][13][14] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis by the azide method; suppression of amide formation. Collection of Czechoslovak Chemical Communications.
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[9][10][13] Angewandte Chemie International Edition.
-
Barlos, K., Gatos, D., & Kutsogianni, S. (1998). The Trityl group in peptide synthesis.[2][7][8][11] The Journal of Peptide Research.
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[10][12][13] Nature Protocols.
Sources
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. nbinno.com [nbinno.com]
- 12. Research Progress and Technical Analysis of Peptide Bond Synthesis Methods - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Comparative Guide: Analytical Profiling of Peptide Hydrazides Synthesized via Hydrazinolysis vs. Functionalized Resins
Executive Summary
Peptide hydrazides are critical intermediates in Native Chemical Ligation (NCL), serving as stable "thioester surrogates" that allow for the convergent synthesis of proteins.[1] However, the method of introducing the hydrazide moiety significantly impacts the analytical profile of the final product.
This guide compares the two dominant synthetic routes:
-
Post-Synthetic Hydrazinolysis: Cleavage of peptide esters (typically from Wang or Merrifield resins) using hydrazine hydrate.
-
Pre-Functionalized Resin Strategy: Solid-phase synthesis on hydrazine-functionalized acid-labile resins (e.g., 2-Chlorotrityl chloride).
The Verdict: While hydrazinolysis is cost-effective for short, simple sequences, the Pre-Functionalized Resin Strategy is the superior standard for drug development. It offers significantly higher purity, eliminates C-terminal racemization, and prevents aspartimide formation, which are critical quality attributes (CQAs) in therapeutic peptide manufacturing.
Comparative Workflow Analysis
To understand the divergence in analytical data, one must first analyze the mechanistic differences in synthesis.
Workflow Diagram: Route A vs. Route B
The following diagram illustrates the critical stress points in both pathways. Note that Route A exposes the peptide to strong nucleophiles (hydrazine) after assembly, whereas Route B protects the hydrazide throughout assembly.
Figure 1: Comparative workflow. Route A relies on harsh nucleophilic displacement at the end of synthesis, while Route B utilizes a pre-formed, acid-labile linker.
Deep Dive: Analytical Data Comparison
The following data is synthesized from comparative studies in protein chemical synthesis (e.g., Fang et al., 2011; Zheng et al., 2013).
Table 1: Comparative Analytical Metrics
| Metric | Route A: Hydrazinolysis (Wang Resin) | Route B: Functionalized Resin (2-CTC) | Impact on Drug Development |
| Crude Purity (HPLC) | 65% – 80% | 85% – 95% | Higher purity reduces purification costs and burden. |
| C-Terminal Racemization | High (5% – 15% D-isomer) | Negligible (< 0.5%) | Racemization alters bioactivity and immunogenicity; strict limits apply. |
| Aspartimide Formation | High Risk (esp. with Asp-Gly) | Low Risk | Aspartimide is a difficult-to-separate impurity (+18 Da mass shift). |
| Yield | Variable (40% – 60%) | Consistent (> 80%) | Route A suffers from losses during the harsh hydrazine workup. |
| Compatibility | Poor (Incompatible with esters, Cys(Trt)) | Excellent | Route B preserves sensitive side-chain modifications (e.g., phosphorylation). |
A. Racemization Profiles
The most significant analytical differentiator is C-terminal epimerization .
-
Mechanism in Route A: Hydrazine is a strong base. During the slow nucleophilic attack on the ester linkage, it can abstract the
-proton of the C-terminal amino acid, leading to an enolate intermediate and subsequent racemization. -
Mechanism in Route B: The peptide is released via acidolysis (TFA).[2] The C-terminal chiral center is not activated or exposed to base during cleavage, preserving stereochemical integrity.
B. Side-Reaction: Aspartimide Formation
In Route A, the presence of hydrazine promotes the cyclization of Aspartic acid residues (especially in Asp-Gly motifs) to form aspartimide. This results in a mass shift of -18 Da (loss of water) or +32 Da (hydrazide adduct), creating a complex HPLC profile.
Analytical Tip: When analyzing MS data for Route A products, look specifically for
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., colorimetric tests).
Protocol A: Preparation of 2-CTC-Hydrazide Resin (The Gold Standard)
Recommended for all therapeutic-grade syntheses.
Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0 – 1.6 mmol/g loading)
-
Hydrazine monohydrate (64% in water) or anhydrous hydrazine (1.0 M in THF)
-
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
-
Methanol (MeOH) for capping
Step-by-Step:
-
Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reactor. Add 10 mL DCM and shake for 15 min. Drain.
-
Loading: Prepare a solution of 5% (v/v) hydrazine monohydrate in DMF/DCM (1:1). Add to resin.[3]
-
Expert Insight: Use a large excess of hydrazine to prevent cross-linking (where one hydrazine molecule reacts with two chloride sites).
-
-
Reaction: Shake at room temperature for 30–60 minutes. The solution may turn slightly cloudy (HCl salt formation).
-
Capping: Drain the resin.[3] Wash 3x with DMF. Add a solution of DCM/MeOH/DIEA (17:2:1) and shake for 10 min to cap unreacted trityl chlorides.
-
Validation (The "Chloranil Test"): Wash resin thoroughly with DMF and DCM. Take a small sample of beads. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Result: Dark blue/green beads indicate successful hydrazine loading.
-
-
Storage: Wash with MeOH (3x) and Diethyl Ether (3x). Dry under vacuum.[3] Store at 4°C.
Protocol B: Cleavage & Isolation (Route B)
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Note: Do not use ketones (acetone) in glassware cleaning, as they will react with the hydrazide to form hydrazones.
-
-
Cleavage: Add cocktail to the dry peptidyl-resin. Shake for 2 hours.
-
Precipitation: Filter the filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide hydrazide.
The "Why" Behind the Chemistry: Ligation Pathway
Understanding the downstream application (Native Chemical Ligation) reinforces why the purity of the hydrazide is paramount. The hydrazide is converted into an azide, which then becomes a thioester.[4] Impurities at the hydrazide stage (like racemization) are carried through to the final protein.
Figure 2: The Native Chemical Ligation (NCL) pathway. The integrity of the Peptide Hydrazide determines the success of the entire cascade.
References
-
Fang, G. M., Li, Y. M., Shen, F., et al. (2011).[5] Protein Chemical Synthesis by Ligation of Peptide Hydrazides.[4][5][6][7][8][9] Angewandte Chemie International Edition, 50(33), 7645–7649.[5] Link
-
Zheng, J. S., Tang, S., Qi, Y. K., et al. (2013). Robust Chemical Synthesis of Proteins by Hydrazide-Based Native Chemical Ligation.[9] Nature Protocols, 8, 2483–2495. Link
-
Bird, M. J., & Dawson, P. E. (2022).[10] A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.[10] Peptide Science, 114(4), e24268. Link
-
Huang, Y. C., Chen, C. C., Li, S. J., et al. (2014). Facile synthesis of C-terminal peptide hydrazide and thioester of NY-ESO-1 (A39-A68) from an Fmoc-hydrazine 2-chlorotrityl chloride resin.[10] Tetrahedron, 70(18), 2951-2955. Link
Sources
- 1. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein chemical synthesis by ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Convergent chemical synthesis of proteins by ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Application of N-Tritylglycine Hydrazide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the efficient generation of peptide C-terminal hydrazides is a critical step for various applications, most notably as precursors for peptide thioesters in native chemical ligation (NCL). This guide provides an in-depth comparison of the use of N-Tritylglycine hydrazide and its derivatives against alternative methods for the synthesis of peptide hydrazides. We will delve into the underlying chemistry, provide supporting experimental data, and offer detailed protocols to inform your selection of the most suitable strategy for your research and development needs.
The Central Role of Peptide Hydrazides
Peptide hydrazides are versatile intermediates in peptide and protein chemistry.[1][2] Their primary utility lies in their facile conversion to peptide thioesters, which are essential components for NCL, a powerful technique for the synthesis of large peptides and proteins.[2][3][4] The hydrazide-to-thioester conversion is typically achieved through oxidation with sodium nitrite (NaNO₂) under acidic conditions to form a peptide azide, followed by thiolysis.[3][4] This pathway allows for the reliable production of these crucial reactive intermediates.
Beyond NCL, peptide hydrazides are also employed in bioconjugation, the formation of hydrazone linkages, and the synthesis of peptide-peptoid hybrids and libraries, offering a gateway to novel therapeutic and diagnostic agents.[5]
N-Tritylglycine Hydrazide in Solid-Phase Peptide Synthesis (SPPS)
N-Tritylglycine hydrazide, often used in its Fmoc-protected form on a resin (e.g., Fmoc-NHNH-Trityl resin), represents a common strategy for introducing a C-terminal hydrazide functionality during solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group is a bulky, acid-labile group that offers both advantages and disadvantages.
Mechanism of Action:
The synthesis commences with a resin pre-loaded with a trityl-protected hydrazine. The peptide chain is then elongated from the N-terminus of the hydrazine moiety using standard Fmoc-based SPPS protocols. The bulky trityl group on the terminal hydrazide nitrogen prevents side reactions during synthesis. Upon completion of the peptide sequence, the peptide hydrazide is cleaved from the resin, typically with a trifluoroacetic acid (TFA) cocktail, which also removes the trityl group.
Advantages:
-
Mild Cleavage Conditions: The acid lability of the trityl group allows for cleavage under relatively mild acidic conditions, which can be beneficial for sensitive peptide sequences.
-
Compatibility with Fmoc Chemistry: The trityl protection strategy is fully compatible with the widely used Fmoc/tBu SPPS methodology.[6]
-
Resin Stability: Fmoc-protected trityl hydrazine resins have been shown to be exceptionally stable under various storage conditions, making them convenient for routine use.[7][8]
Disadvantages:
-
Steric Hindrance: The bulkiness of the trityl group can sometimes lead to incomplete coupling reactions, especially with sterically hindered amino acids.
-
Potential for Side Reactions: While the trityl group is designed to be stable, premature cleavage under certain conditions can lead to side reactions. Diketopiperazine formation, a common side reaction in SPPS, can be inhibited by the steric bulk of the 2-chlorotrityl moiety.[9]
Comparative Analysis of Peptide Hydrazide Synthesis Methods
The selection of a method for synthesizing peptide hydrazides should be guided by factors such as the desired peptide length, sequence complexity, required purity, and overall yield. Here, we compare the N-trityl hydrazine resin approach with two common alternatives: direct hydrazinolysis of peptidyl-resins and the use of hydrazone resins.
| Method | Principle | Advantages | Disadvantages | Reported Yields |
| N-Trityl Hydrazine Resin | SPPS on a resin pre-loaded with trityl-protected hydrazine. | - Stable, pre-functionalized resin- Good compatibility with Fmoc-SPPS- Milder cleavage conditions | - Potential for steric hindrance- Can be more expensive than other methods | 17% for a 40-mer peptide (P5)[7][8][10]18-30% for 30-45-mer fragments[11] |
| Direct Hydrazinolysis | Cleavage of a peptide from a standard resin (e.g., Wang) using hydrazine. | - Utilizes standard, inexpensive resins- Simple, one-step cleavage and hydrazide formation | - Harsh cleavage conditions (concentrated hydrazine)- Potential for side reactions and racemization- Not compatible with all protecting groups | Very good to excellent yields for octapeptides and a 19-mer peptide[12] |
| Hydrazone Resin | SPPS on a resin with a hydrazone linker. | - Can offer improved purity of crude products | - May require specific cleavage cocktails- Can be less common and more expensive than standard resins | 8-33% overall yield for 46-126 amino acid proteins[1] |
Expert Insights:
The choice between these methods often represents a trade-off between convenience, cost, and the specific demands of the peptide sequence. For long and complex peptides, starting with a high-quality, stable trityl hydrazine resin can streamline the synthesis process and justify the initial cost. The synthesis of a 40-mer GLP-1 receptor agonist peptide, "P5," on an Fmoc-NHNH-Trityl resin resulted in a 17% yield, demonstrating its utility for producing lengthy peptides.[7][8][10] Similarly, the synthesis of a 140-amino acid protein, α-synuclein, was achieved through the ligation of four peptide fragments (29-46 amino acids in length) prepared using a 2-chlorotrityl hydrazide resin, with fragment yields ranging from 18% to 30%.[11]
Direct hydrazinolysis, while seemingly straightforward, can be problematic due to the harshness of the reagent and the potential for side reactions, which can complicate purification.[13][14] However, for shorter, more robust peptides, it can be a cost-effective option. Studies on octapeptides and a 19-mer mucin peptide have shown very good to excellent yields with this method.[12]
Hydrazone resins offer a compelling alternative, with reports of high purity and good yields for the synthesis of large MUC1 proteins (46-126 amino acids) with overall yields of 8-33%.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Hydrazide using Fmoc-NHNH-Trityl Resin
This protocol is adapted from the synthesis of the 40-mer peptide "P5" and provides a general framework for using an Fmoc-protected trityl hydrazine resin.[7]
Materials:
-
Fmoc-NHNH-Trityl Resin (e.g., TentaGel®)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU)
-
Base (e.g., N,N-diisopropylethylamine, DIEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-NHNH-Trityl resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HCTU (3.98 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the amino acid solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin and couple for the desired time (e.g., 30-60 minutes).
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conversion of Peptide Hydrazide to Peptide Thioester for NCL
This protocol outlines the general procedure for converting the synthesized peptide hydrazide into a peptide thioester, ready for native chemical ligation.[4]
Materials:
-
Purified peptide hydrazide
-
Sodium nitrite (NaNO₂) solution (freshly prepared)
-
Thiol (e.g., 4-mercaptophenylacetic acid, MPAA)
-
Ligation buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
N-terminal cysteine-containing peptide
Procedure:
-
Dissolution: Dissolve the peptide hydrazide in a suitable buffer at a low temperature (e.g., -15 °C).
-
Azide Formation: Add a freshly prepared solution of NaNO₂ to the peptide hydrazide solution and stir for 15-20 minutes to form the peptide azide.
-
Thiolysis and Ligation:
-
Add the N-terminal cysteine-containing peptide to the reaction mixture.
-
Add the thiol (MPAA) to initiate the conversion of the azide to a thioester and subsequent ligation.
-
Adjust the pH of the reaction mixture to the optimal range for NCL (typically 6.5-7.5).
-
-
Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC.
-
Purification: Once the reaction is complete, purify the final ligated peptide by RP-HPLC.
Conclusion and Recommendations
The synthesis of peptide hydrazides is a pivotal step in the production of large synthetic peptides and proteins. N-Tritylglycine hydrazide and its resin-bound derivatives offer a reliable and convenient method that is well-suited for Fmoc-based SPPS, particularly for the synthesis of long and complex peptides where resin stability and milder cleavage conditions are advantageous.
However, the choice of methodology is not a one-size-fits-all decision. For shorter, less sensitive peptides, direct hydrazinolysis of standard resins may provide a more economical alternative, albeit with potential challenges in purification. Hydrazone resins also present a strong option, with demonstrated success in producing high-purity, large proteins.
Researchers and drug development professionals should carefully consider the specific requirements of their target peptide, including its length, sequence, and any sensitive functional groups, as well as factors such as cost and available resources. The experimental data and protocols provided in this guide offer a foundation for making an informed decision to optimize the synthesis of peptide hydrazides for a wide range of applications.
References
-
Comparison of Peptide Synthesis Methods and Techniques. (2024). Worg Pharm & Tech. [Link]
- Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin. The Royal Society of Chemistry. (2016).
-
Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. JOVE. [Link]
- Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin. 34th European Peptide Symposium.
-
Chemical synthesis of proteins using hydrazide intermediates. National Library of Medicine. [Link]
-
Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. PubMed. [Link]
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed. [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. National Library of Medicine. [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. National Library of Medicine. [Link]
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. (2013). [Link]
- Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. University of Vienna. (2015).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Side reactions in peptide synthesis: An overview. ResearchGate. (2018). [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. National Library of Medicine. [Link]
- Purification of glucagon-like peptide 1 analogs.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Side reactions in peptide synthesis: An overview. Bibliomed. (2018).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Resins for Solid Phase Peptide Synthesis. ChemPep.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013).
- Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
- Synthesis of retatrutide by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist. Peptide Science.
- Side Reactions in Peptide Synthesis. Scribd.
- Supplementary Inform
- Designing GLP-1 delivery: structural perspectives and formulation approaches for optimized therapy. Signal Transduction and Targeted Therapy. (2025).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Synthesis of glp-1 analogues.
Sources
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- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. peptide.com [peptide.com]
- 10. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
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- 14. scribd.com [scribd.com]
The Trityl Group's Double-Edged Sword: A Comparative Guide to its Impact on Peptide Properties
For researchers, scientists, and drug development professionals, the synthesis of pure, well-characterized peptides is paramount. The choice of protecting groups during solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences yield, purity, and ultimately, the biological activity of the final product. Among the arsenal of protecting groups, the triphenylmethyl (trityl, Trt) group stands out for its unique combination of steric bulk and acid lability. This guide provides an in-depth, objective comparison of how the trityl group impacts key peptide properties, supported by experimental insights and detailed protocols.
The Strategic Advantage of the Trityl Group in Peptide Synthesis
The trityl group is most commonly employed as a side-chain protecting group, particularly for amino acids such as asparagine (Asn), glutamine (Gln), cysteine (Cys), and histidine (His).[1][2] Its large, hydrophobic nature imparts several significant advantages during SPPS.
Enhancing Solubility of Protected Amino Acids
A frequent challenge in Fmoc-based SPPS is the poor solubility of some Fmoc-amino acid derivatives in common organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] This is particularly true for Fmoc-Asn-OH and Fmoc-Gln-OH. The introduction of the bulky, nonpolar trityl group to the side-chain amide nitrogen dramatically increases the solubility of these derivatives.[4] This enhanced solubility ensures more efficient and complete coupling reactions, leading to higher crude peptide purity and yield.
Preventing Side Reactions During Coupling
The side chains of certain amino acids are susceptible to undesirable reactions during peptide synthesis. For instance, the carboxamide side chain of asparagine can undergo dehydration to form nitrile-containing byproducts, or cyclize to form aspartimide derivatives, especially during the activation step of the carboxylic acid. The steric hindrance provided by the trityl group on the side-chain amide of Asn and Gln effectively prevents these side reactions.[1] Similarly, for cysteine, the trityl group protects the highly nucleophilic thiol from oxidation and other side reactions.[1]
Mild Cleavage Conditions and Orthogonality
The trityl group is highly acid-labile and can be removed under mild acidic conditions, typically with a dilute solution of trifluoroacetic acid (TFA).[5] This allows for an orthogonal protection strategy in Fmoc-SPPS, where the Fmoc group is removed by a base (e.g., piperidine), and the trityl and other acid-labile side-chain protecting groups (like Boc and tBu) are removed simultaneously with the cleavage of the peptide from the resin.[2]
Comparative Analysis: With and Without the Trityl Group
To illustrate the practical impact of the trityl group, let's consider the synthesis of a hypothetical peptide containing an asparagine residue.
| Property | Synthesis with Fmoc-Asn(Trt)-OH | Synthesis with Fmoc-Asn-OH (unprotected side chain) | Rationale |
| Solubility of Building Block | High solubility in DMF/NMP. | Low solubility in DMF/NMP. | The bulky, hydrophobic trityl group disrupts crystal packing and increases interaction with organic solvents. |
| Coupling Efficiency | High, leading to fewer deletion sequences. | Potentially lower, risk of incomplete coupling and aggregation. | Improved solubility ensures the activated amino acid is readily available for reaction. |
| Crude Peptide Purity | Higher, with fewer side-product peaks on HPLC. | Lower, with potential for dehydration and aspartimide-related impurities. | The trityl group sterically hinders side-chain reactions. |
| Overall Yield | Generally higher. | Often lower due to coupling inefficiencies and purification losses. | Higher purity of the crude product simplifies purification and reduces material loss. |
| Purification Complexity | Simpler, often requiring fewer HPLC purification steps. | More complex, may require multiple rounds of purification to isolate the target peptide. | A cleaner crude product profile allows for easier separation of the desired peptide from impurities. |
Experimental Workflows: A Comparative Approach
The following sections provide detailed protocols for the synthesis of a model peptide, highlighting the differences in procedure when using a trityl-protected amino acid versus an unprotected one.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The following diagram illustrates the general workflow for one cycle of amino acid addition in Fmoc-based SPPS.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: Synthesis with Fmoc-Asn(Trt)-OH
Objective: To synthesize a peptide incorporating a trityl-protected asparagine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as activators
-
Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Asn(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
The presence of TIS is crucial to scavenge the released trityl cations, preventing their re-attachment to the peptide, particularly to sensitive residues like tryptophan.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Synthesis with Fmoc-Asn-OH (for comparison)
Objective: To synthesize the same peptide using unprotected Fmoc-Asn-OH.
Procedure:
The procedure is similar to Protocol 1, with the key difference in the coupling step for asparagine.
-
Amino Acid Coupling (Asparagine):
-
Due to the lower solubility of Fmoc-Asn-OH, ensure it is fully dissolved, which may require a larger volume of DMF or gentle warming.
-
Couple for an extended period (e.g., 4 hours or overnight) to maximize efficiency.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
Expected Outcome Comparison:
The crude peptide from Protocol 1 is expected to show a cleaner HPLC profile with a more prominent main product peak compared to the crude product from Protocol 2. The latter may exhibit additional peaks corresponding to deletion sequences (due to incomplete coupling) and side products from asparagine side-chain reactions.
Impact on Peptide Purification and Characterization
The higher purity of the crude peptide synthesized with trityl protection significantly simplifies the downstream purification process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7][8] A cleaner crude product means that the target peptide peak is better resolved from impurity peaks, allowing for easier and more efficient fractionation.
Caption: Comparative purification workflow for peptides synthesized with and without trityl protection.
Considerations for Biological Activity
While the trityl group is cleaved from the peptide before its final use, its initial presence during synthesis can have an indirect but significant impact on the biological activity of the final product.
-
Purity: A higher purity peptide is more likely to exhibit its true biological activity without interference from impurities.
-
Incomplete Cleavage: In rare cases, incomplete removal of the trityl group can lead to a modified peptide with altered conformation and potentially reduced or abolished biological activity.[6] Therefore, optimizing the cleavage protocol and verifying complete deprotection by mass spectrometry is essential.
-
Structural Integrity: By preventing side reactions, the trityl group ensures the correct primary sequence and structure of the peptide, which is fundamental for its biological function.
Conclusion: A Strategic Choice for Enhanced Peptide Synthesis
The use of the trityl group as a side-chain protecting group in peptide synthesis offers a clear strategic advantage. By enhancing the solubility of challenging amino acid derivatives and preventing deleterious side reactions, it contributes to higher crude peptide purity and overall yield. This, in turn, simplifies the purification process, saving time and resources. While careful optimization of the cleavage step is necessary to ensure its complete removal, the benefits of employing trityl protection, particularly for sequences containing asparagine, glutamine, cysteine, or histidine, make it an invaluable tool for researchers striving to produce high-quality peptides for a wide range of applications in science and medicine.
References
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, University of California, Irvine. Available at: [Link].
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link].
- Scanlon, D. and Finlayson, K. (2003). HPLC of Peptides and Proteins. In: The Protein Protocols Handbook, pp. 199-208. Humana Press, Totowa, NJ.
-
Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. PubMed. Available at: [Link].
-
Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link].
-
Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link].
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. Available at: [Link].
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link].
-
Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. ResearchGate. Available at: [Link].
-
Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. Available at: [Link].
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link].
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link].
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link].
-
Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. Chembiochem. Available at: [Link].
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link].
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. Available at: [Link].
-
Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. DiVA portal. Available at: [Link].
-
Recent Applications of Bifunctional Trityl Groups. ResearchGate. Available at: [Link].
-
Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Available at: [Link].
-
Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. ResearchGate. Available at: [Link].
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Computational Science. Available at: [Link].
-
Recent Advances in the Development of Therapeutic Peptides. PMC. Available at: [Link].
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- 8. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Validating the Orthogonality of the Trityl Group in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, particularly in the fields of nucleoside and peptide chemistry, the strategic use of protecting groups is paramount.[1][2] A successful synthesis hinges on the concept of orthogonality : the ability to selectively remove one protecting group in the presence of others without affecting the rest of the molecule.[1][2][3] Among the arsenal of protecting groups available to chemists, the triphenylmethyl (trityl, Trt) group stands out for its unique properties, primarily its steric bulk and pronounced acid lability.[4][5]
This guide provides an in-depth comparison of the trityl group's performance against other common acid-labile protecting groups, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to validate the trityl group's orthogonality within their own complex synthetic routes.
The Principle of Orthogonality and the Trityl Group's Niche
An orthogonal protecting group strategy allows for the sequential deprotection of different functional groups by employing distinct and non-interfering reaction conditions.[1][3] For instance, a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) is orthogonal to an acid-labile group like tert-butyloxycarbonyl (Boc) and a hydrogenolysis-labile group like carboxybenzyl (Cbz).[6]
The trityl group and its derivatives occupy a specific niche within the spectrum of acid-labile groups.[4][7] Their cleavage relies on the formation of the highly stable trityl cation, a stability conferred by the resonance delocalization across its three phenyl rings.[5][8] This inherent stability means that the trityl group can be cleaved under exceptionally mild acidic conditions—often far milder than those required for other "acid-labile" groups like Boc or tert-butyl (tBu) ethers.[1][9] This differential lability is the cornerstone of its orthogonality.
Furthermore, the lability of the trityl group can be finely tuned by introducing electron-donating substituents, such as methoxy groups, onto the phenyl rings. This leads to a predictable hierarchy of acid sensitivity[4][7][10]:
Trityl (Trt) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trimethoxytrityl (TMT)
This tunable reactivity allows for sophisticated, multi-layered protection schemes where different trityl-based groups can be removed sequentially.[4][10] For example, the rate of hydrolysis in 80% acetic acid increases roughly tenfold with the introduction of each additional methoxy group.[11]
Comparative Analysis: Trityl vs. Other Protecting Groups
To effectively design a synthetic strategy, it is crucial to understand the relative stability and deprotection conditions of various protecting groups. The trityl group's key advantage is its selective removal in the presence of other common groups.
| Protecting Group | Abbreviation | Protected Functionality | Typical Deprotection Conditions | Orthogonal To |
| Trityl | Trt | Alcohols (1°), Amines, Thiols | 1-5% TFA in DCM; 80% Acetic Acid; Formic Acid[9][10][12] | Boc, tBu, Fmoc, Cbz, Silyl Ethers (TBDMS, TES)[1][5][6] |
| tert-Butoxycarbonyl | Boc | Amines, Alcohols | 20-50% TFA in DCM; HCl in Dioxane[6] | Fmoc, Cbz, Allyl, Most Silyl Ethers[6] |
| tert-Butyldimethylsilyl | TBDMS | Alcohols | TBAF in THF; HF•Pyridine; Acetic Acid | Fmoc, Cbz, Boc (under non-acidic deprotection) |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Amines | 20% Piperidine in DMF[6] | Boc, Cbz, Trt, Silyl Ethers[6] |
| Carboxybenzyl | Cbz (Z) | Amines | H₂, Pd/C (Catalytic Hydrogenolysis)[6] | Boc, Fmoc, Trt, Silyl Ethers[6] |
This table summarizes general conditions; specific substrate and reaction parameters may alter selectivity.
The critical takeaway is the significant difference in acid concentration required for Trt vs. Boc deprotection. A Trt group can often be removed with 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which a Boc group remains largely intact.[1] This provides a clear and reliable window for selective deprotection.
Experimental Validation of Orthogonality
Trust in a protecting group strategy is built upon rigorous experimental validation. The following protocol outlines a self-validating workflow to confirm the selective deprotection of a trityl ether in the presence of a Boc-protected amine and a TBDMS-protected alcohol.
Workflow for Validating Trityl Group Orthogonality
Caption: Orthogonal deprotection workflow demonstrating the selective removal of a Trityl group.
Detailed Protocol: Selective Trityl Deprotection
This protocol describes the selective cleavage of a trityl ether from a hypothetical substrate containing other acid-sensitive groups.
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as a cation scavenger)[13]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates, LC-MS vials, and standard glassware
Procedure:
-
Reaction Setup: Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a cation scavenger such as TIS or TES (2.0 - 5.0 equiv).
-
Causality Explanation: During acid-catalyzed cleavage, the highly stable trityl cation is formed.[5] This electrophilic species can potentially re-alkylate the deprotected alcohol or other nucleophilic sites on the substrate (e.g., tryptophan residues).[13][14] Scavengers like silanes irreversibly trap the trityl cation, preventing side reactions and driving the deprotection equilibrium towards the product.
-
-
Deprotection: Prepare a 1% (v/v) solution of TFA in DCM. Add this solution to the reaction mixture dropwise at room temperature while stirring.
-
Causality Explanation: The extreme lability of the trityl ether bond allows for cleavage with very dilute acid.[9] A 1% TFA solution provides sufficient acidity to protonate the ether oxygen and facilitate C-O bond cleavage without being strong enough to significantly cleave the more robust Boc group or silyl ether under these conditions.[1]
-
-
Monitoring (Self-Validation): Monitor the reaction progress every 15-30 minutes using TLC or LC-MS. A new spot corresponding to the deprotected product should appear, while the starting material spot diminishes. The analysis should confirm that the molecular weights corresponding to the Boc and TBDMS groups remain unchanged.
-
Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Characterization: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, containing the deprotected alcohol and triphenylmethanol byproduct, can be purified by flash column chromatography on silica gel.[12] Characterize the final product by NMR and MS to confirm the selective removal of only the trityl group.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction stalls, a slightly higher concentration of TFA (e.g., 2-5%) can be tried. However, this increases the risk of partial Boc group cleavage. Monitor carefully.
-
Amino or Thiol Protection: The trityl group is also widely used to protect amines and thiols.[5] The principles of orthogonal deprotection remain the same, though S-Trityl bonds can sometimes be more robust than O-Trityl bonds, requiring slightly stronger conditions or different cleavage cocktails.[13][15]
-
Steric Hindrance: The bulky nature of the trityl group, while useful for selective protection of primary alcohols over secondary ones, can also hinder its removal in sterically congested environments.[5][7] Longer reaction times or slightly elevated temperatures may be necessary in such cases.
Conclusion
The trityl group is a powerful tool in complex organic synthesis, offering a distinct level of acid lability that enables true orthogonality with many other common protecting groups. Its successful application is not merely a matter of following a recipe but of understanding the underlying chemical principles—the stability of the trityl cation, the fine-tuning of lability through substitution, and the critical role of scavengers. By employing the comparative data and the self-validating experimental workflow presented in this guide, researchers can confidently design and execute robust synthetic strategies, leveraging the unique advantages of the trityl group to achieve their complex molecular targets.
References
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett - Digital CSIC. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-Synthesis.com. [Link]
-
Kumar, P., et al. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC. [Link]
-
Kumar, A., et al. Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH. [Link]
-
Glen Research. Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate. [Link]
-
Organic Chemistry Portal. Tritylamines. Organic Chemistry Portal. [Link]
-
Sekine, M., & Hata, T. Synthesis and Properties of N-Tritylthio Nucleoside Derivatives and Reductive Removal of the Tritylthio Group by Use of Tributyl. RSC Publishing. [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Common Organic Chemistry. Trityl Protection. Common Organic Chemistry. [Link]
-
Isidro-Llobet, A., et al. Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]
-
Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry. [Link]
-
PTC Organics Inc. PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. [Link]
-
Jones, G. B., et al. On the selective deprotection of trityl ethers. PubMed - NIH. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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-
Fiveable. Acid-Labile Protecting Groups Definition. Fiveable. [Link]
-
YouTube. How to Remove a Trityl Group (Selective Deprotection of Trityl). YouTube. [Link]
-
Karle, M., et al. Trityl Radicals With a Combination of the Orthogonal Functional Groups Ethyne and Carboxyl: Synthesis Without a Statistical Step and EPR Characterization. PubMed. [Link]
-
Ranu, B. C., et al. A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. ResearchGate. [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]
-
ETH Zurich. Application of the Trityl Group in Peptide Chemistry. ETH Zurich Research Collection. [Link]
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A Comparative Guide to the Reaction Kinetics of Hydrazide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and functionality of bioconjugates. Among the diverse array of ligation chemistries, the formation of a hydrazone bond between a hydrazide and an aldehyde or ketone offers a versatile and widely utilized strategy. The reaction's kinetics—how quickly the bond forms—and the stability of the resulting linkage are paramount considerations. This guide provides an in-depth comparative study of the reaction kinetics of different hydrazide linkers, offering both theoretical insights and practical, data-driven guidance for your experimental design.
The Chemistry of Hydrazone Formation: A Reaction Governed by pH and Structure
The formation of a hydrazone bond is a condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone), resulting in a C=N double bond and the elimination of a water molecule. This process is reversible and its rate is significantly influenced by the pH of the reaction medium.[1] Generally, the reaction is acid-catalyzed, with the rate-limiting step being the dehydration of the carbinolamine intermediate.[2] Consequently, the reaction rate typically exhibits a bell-shaped curve with respect to pH, often peaking in the mildly acidic range (pH 4-5).[3]
However, for many bioconjugation applications, reactions must proceed efficiently at or near physiological pH (7.4) to preserve the integrity of sensitive biomolecules. This necessity has driven the development and characterization of a variety of hydrazide linkers with distinct kinetic profiles under these conditions.
A Comparative Analysis of Hydrazide Linker Reactivity
The structure of the hydrazide linker itself plays a pivotal role in determining its nucleophilicity and, consequently, the rate of hydrazone formation. We can broadly categorize hydrazide linkers and analyze their reactivity trends:
-
Aliphatic vs. Aromatic Hydrazides: Aromatic hydrazines are generally more reactive towards carbonyls than their aliphatic counterparts.[3] However, attaching electron-withdrawing groups to the alpha nitrogen, as is the case with acylhydrazides, decreases reactivity.[3]
-
Substituent Effects: The electronic properties of substituents on the hydrazide or the carbonyl partner can significantly modulate the reaction rate. Electron-withdrawing groups on the aldehyde or ketone generally increase their reactivity towards nucleophilic attack by the hydrazide.[4] Conversely, electron-donating groups on the hydrazide can enhance its nucleophilicity. The presence of neighboring acidic or basic groups that can facilitate intramolecular proton transfer can lead to a dramatic acceleration of the reaction, even at neutral pH.[4]
To provide a quantitative comparison, the following table summarizes experimentally determined second-order rate constants for the formation of hydrazones from various hydrazide and carbonyl compounds. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.
| Hydrazide Linker Type | Carbonyl Partner | pH | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | 4-Nitrobenzaldehyde | 7.4 | None | 0.013 | [4] |
| Phenylhydrazine | Benzaldehyde | 7.4 | None | 0.004 | [4] |
| Phenylhydrazine | 4-Methoxybenzaldehyde | 7.4 | None | 0.0029 | [4] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | None | 0.035 | [4] |
| Monomethylhydrazine | Butyraldehyde | 7.3 | None | ~0.2 | [5] |
| Acylhydrazide | Aliphatic Aldehyde | 7.4 | None | Slower than alkyl hydrazones | [1] |
| Triazine-substituted hydrazone | Aromatic Aldehyde | >5 | None | More labile than acetyl hydrazones | [1] |
Key Insights from the Data:
-
The data clearly illustrates the enhanced reactivity of aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) compared to those with electron-donating groups (e.g., 4-methoxybenzaldehyde).[4]
-
The presence of a neighboring carboxyl group in 2-carboxyphenylhydrazine leads to a significant rate enhancement compared to the unsubstituted phenylhydrazine, highlighting the principle of intramolecular catalysis.[4]
-
Aliphatic hydrazones, such as the one formed from monomethylhydrazine and butyraldehyde, can exhibit faster formation kinetics at physiological pH compared to many aromatic hydrazones.[5]
The Other Side of the Coin: Hydrazone Bond Stability and Hydrolysis
While rapid formation is often desirable, the stability of the resulting hydrazone bond is equally critical. Hydrazone hydrolysis is the reverse of its formation and is also acid-catalyzed. The stability of a hydrazone linkage is influenced by the same structural factors that govern its formation.
Generally, hydrazones derived from aromatic aldehydes are more stable to acidic hydrolysis than those formed from aliphatic aldehydes.[1] This increased stability is attributed to the conjugation of the C=N bond with the aromatic ring. Acylhydrazones also exhibit greater stability compared to alkylhydrazones.[1] This pH-dependent stability is a key feature exploited in drug delivery systems, where a payload can be stably linked at physiological pH and released in the acidic environment of endosomes or lysosomes.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for optimizing bioconjugation protocols and selecting the most appropriate linker. Here, we provide detailed, step-by-step methodologies for two common techniques used to monitor hydrazone formation.
Experimental Workflow: Kinetic Analysis of Hydrazone Formation
Caption: Workflow for kinetic analysis of hydrazone formation.
Method 1: UV-Visible Spectrophotometry
This method is suitable when the formation of the hydrazone results in a change in the UV-Vis absorbance spectrum. A new absorbance peak corresponding to the hydrazone product often appears at a longer wavelength, allowing for real-time monitoring.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the hydrazide linker in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer if soluble).
-
Prepare a concentrated stock solution of the aldehyde or ketone compound in the same solvent.
-
-
Prepare Reaction Buffer:
-
Prepare the desired reaction buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.4). Ensure the final concentration of any organic solvent from the stock solutions is low (typically <5%) to avoid perturbing the reaction.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to kinetics mode and the desired temperature (e.g., 25°C or 37°C).
-
Determine the optimal wavelength for monitoring the reaction. This is typically the λmax of the hydrazone product where the starting materials have minimal absorbance.
-
-
Initiate the Reaction and Monitor:
-
In a quartz cuvette, add the reaction buffer and the carbonyl compound stock solution. Mix well and take a blank reading.
-
Initiate the reaction by adding the hydrazide stock solution. Mix quickly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength over time. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions (where one reactant is in significant excess), the data can be fitted to a first-order exponential equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. It is particularly useful when there is no significant change in the UV-Vis spectrum upon hydrazone formation.
Step-by-Step Protocol:
-
Prepare the Sample:
-
Dissolve the hydrazide linker and the carbonyl compound in a deuterated buffer (e.g., PBS in D₂O, pD 7.4) directly in an NMR tube.
-
-
Set up the NMR Spectrometer:
-
Lock and shim the spectrometer on the sample.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the reactants.
-
-
Monitor the Reaction:
-
Set up a series of ¹H NMR acquisitions at regular time intervals. The delay between acquisitions should be appropriate for the expected reaction rate.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being monitored) to ensure accurate integration.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to a disappearing reactant peak and a newly appearing product peak in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant or product versus time.
-
Fit the data to the appropriate kinetic model (e.g., second-order rate law) to determine the rate constant.
-
Selecting the Right Hydrazide Linker for Your Application
The choice of a hydrazide linker should be a deliberate decision based on the specific requirements of your application.
-
For rapid bioconjugation at physiological pH, consider hydrazides with intramolecular catalytic groups or aliphatic hydrazides, which can exhibit faster kinetics.
-
For applications requiring a stable linkage, such as in vivo imaging or long-circulating antibody-drug conjugates, an aromatic acylhydrazide is often a good choice due to the enhanced stability of the resulting hydrazone bond.
-
For drug delivery systems that rely on pH-dependent release, the choice of both the hydrazide and the carbonyl partner is critical to tune the hydrolysis rate for optimal release in the target acidic environment.
Conclusion
The reaction kinetics of hydrazide linkers are a multifaceted interplay of pH, electronic effects, and molecular structure. A thorough understanding of these principles, supported by robust experimental data, is essential for the rational design and successful implementation of bioconjugation strategies. This guide provides a framework for comparing and selecting hydrazide linkers, empowering researchers to make informed decisions that will ultimately lead to the development of more effective and reliable bioconjugates.
References
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 2015. [Link]
-
Hydrazido-PEG bifunctional crosslinkers. Interchim. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI, 2021. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 2012. [Link]
-
Kinetic Profiling by NMR. University of Oxford. [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Molecules, 2023. [Link]
-
Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. Bioconjugate Chemistry, 2010. [Link]
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 2010. [Link]
-
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PLoS One, 2016. [Link]
-
Kinetics / reaction monitoring. Iowa State University. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Supporting Information. [Link]
-
Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 2018. [Link]
-
and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 2022. [Link]
-
Monitoring Kinetics by NMR. University of Wisconsin-Madison. [Link]
-
Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Chemistry of Materials, 2014. [Link]
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry, 2023. [Link]
-
Summary of second-order rate constants and activation parameters for hydrazinolysis of 2, 3, 4, 5a, 6 in DMSO. ResearchGate. [Link]
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. SpringerLink. [Link]
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 2011. [Link]
-
Application of UV-Visible Spectroscopy in Kinetic Study of Molybdate Complexation Reactions and Phosphate Content Quantitation. Asian Journal of Chemical Sciences, 2022. [Link]
-
The effect of hydrazide linkers on hyaluronan hydrazone hydrogels. Carbohydrate Polymers, 2019. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI, 2024. [Link]
-
Simultaneous Kinetic Spectrophotometric Determination of Hydrazine and Isoniazid Using H-Point Standard Addition Method and Partial Least Squares Regression in Micellar Media. ResearchGate. [Link]
-
UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. ResearchGate. [Link]
Sources
- 1. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crossmark [crossmark.crossref.org]
- 3. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddmckinnon.com [ddmckinnon.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Tritylglycine Hydrazide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Your Laboratory.
The synthesis and application of complex molecules like N-Tritylglycine hydrazide are cornerstones of innovative drug development. However, the lifecycle of these compounds extends beyond their use in experiments. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-Tritylglycine hydrazide, grounded in an understanding of its chemical properties and potential hazards.
Understanding the Hazard Profile: A Tale of Two Moieties
The disposal procedure for N-Tritylglycine hydrazide is dictated by the chemical reactivity of its two key functional groups: the trityl group and the hydrazide group .
-
The Trityl Group ((C₆H₅)₃C-) : This bulky protecting group is sterically significant but relatively benign in its intact form. However, deprotection, typically under acidic conditions, generates triphenylmethyl (trityl) cation, which requires neutralization.[1][2] The primary waste stream from the trityl group is non-hazardous after neutralization.
-
The Hydrazide Group (-CONHNH₂) : This is the more hazardous component. Hydrazine and its derivatives are known for their potential toxicity and reactivity.[3][4][5][6] They are powerful reducing agents and can react vigorously with oxidizing agents.[4] Therefore, the hydrazide moiety must be chemically neutralized before the waste can be considered for final disposal.
Due to the hazardous nature of the hydrazide functional group, N-Tritylglycine hydrazide waste must be treated as hazardous waste .[3][6][7]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to managing N-Tritylglycine hydrazide waste from generation to final disposal.
Caption: Disposal workflow for N-Tritylglycine hydrazide.
Part 1: Waste Segregation and Collection
Proper segregation at the point of generation is paramount to prevent accidental mixing of incompatible chemicals and to streamline the disposal process.
1.1. Solid Waste:
-
What to collect: Unused or expired N-Tritylglycine hydrazide powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used to clean up solid spills.
-
Container: A dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "N-Tritylglycine hydrazide (Solid)" and the date of accumulation.[6]
1.2. Aqueous Waste:
-
What to collect: Solutions containing N-Tritylglycine hydrazide, reaction mixtures, and the first rinse of contaminated glassware.
-
Container: A dedicated, clearly labeled, and sealed hazardous waste container for aqueous waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Aqueous N-Tritylglycine hydrazide Waste" and the date of accumulation.
Crucial Do's and Don'ts for Segregation:
-
DO NOT mix N-Tritylglycine hydrazide waste with other waste streams, especially strong acids or oxidizing agents, to prevent potentially violent reactions.
-
DO keep solid and aqueous waste streams separate.
Part 2: Chemical Neutralization of Aqueous Waste
The primary hazard of N-Tritylglycine hydrazide in aqueous solutions is the hydrazide moiety. This can be neutralized through oxidation.[4][5]
Experimental Protocol for Neutralization:
Materials:
-
Aqueous N-Tritylglycine hydrazide waste
-
5% Sodium hypochlorite solution (household bleach) or 3% hydrogen peroxide
-
Starch-iodide paper (for verification)
-
Appropriate PPE (safety goggles, lab coat, gloves)
-
A well-ventilated fume hood
Procedure:
-
Work in a Fume Hood: All steps of the neutralization process must be performed in a certified chemical fume hood.
-
Dilution: If the concentration of the hydrazide waste is high, dilute it with water to a concentration of less than 5%.[4][8] This is a critical safety step to control the rate of reaction and prevent excessive heat generation.
-
Slow Addition of Oxidant: Slowly add the 5% sodium hypochlorite solution or 3% hydrogen peroxide to the diluted hydrazide waste while stirring. A common recommendation is to use a ratio of approximately 2:1 (oxidant to hydrazide) by volume, but the exact amount may vary. Add the oxidant in small portions to control the reaction.
-
Monitor the Reaction: The reaction may produce gas (nitrogen) and some heat. If the reaction becomes too vigorous, stop the addition of the oxidant and allow the mixture to cool.
-
Verification of Complete Neutralization: After the addition of the oxidant is complete and the reaction has subsided, test the solution for the presence of residual hydrazide. A simple method is to use starch-iodide paper. A drop of the treated solution should not produce a blue-black color, indicating the absence of the oxidizing agent and inferring the complete reaction of the hydrazide. More quantitative methods can be employed if required by institutional protocols.
-
pH Adjustment: After neutralization, the pH of the solution may be acidic or basic. Adjust the pH to a neutral range (typically between 6 and 8) using dilute acid or base as needed.
Part 3: Final Disposal
Once the aqueous waste has been neutralized, both the solid and the treated liquid waste streams must be disposed of in accordance with institutional and local regulations.
3.1. Solid Waste:
-
The sealed and labeled container of solid N-Tritylglycine hydrazide waste should be transferred to your institution's designated satellite accumulation area for hazardous waste.[9]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
3.2. Treated Aqueous Waste:
-
Even after neutralization of the hydrazide, the solution may contain other components from the original experiment.
-
Consult your institution's EHS guidelines for the proper disposal of the treated aqueous waste. In many cases, after neutralization and pH adjustment, it may be permissible for drain disposal, but this must be verified with your local authorities and institutional policies.[10]
-
If drain disposal is not permitted, collect the treated liquid in a labeled hazardous waste container and arrange for pickup.
Quantitative Data Summary
| Waste Stream | Hazard Classification | Recommended Container | Disposal Procedure |
| Solid N-Tritylglycine hydrazide Waste | Hazardous | Sealed, labeled HDPE container | Collection by certified hazardous waste vendor |
| Aqueous N-Tritylglycine hydrazide Waste | Hazardous | Sealed, labeled HDPE container | Chemical neutralization followed by disposal according to local regulations |
In Case of a Spill
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
Small Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Large Spill: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you can ensure the safe and compliant disposal of N-Tritylglycine hydrazide, protecting yourself, your colleagues, and the environment.
References
- Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Arkema. (2012, January 3).
- University of Connecticut. (2018, July 16).
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Hydrazine Hydrate 7.
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC.
- Common Organic Chemistry. (n.d.). Trityl Protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. arxada.com [arxada.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
